2-(1-Phenyl-ethylamino)-ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIWMXAAPLZOBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927941 | |
| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-41-5, 6623-43-4 | |
| Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54968 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6623-43-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-Phenyl-ethylamino)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of 2-(1-Phenyl-ethylamino)-ethanol, a valuable building block in the development of various pharmaceutical agents. This document moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
Introduction: The Significance of this compound
This compound, also known as N-(1-phenylethyl)ethanolamine, is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a phenethylamine backbone with a hydroxyl group, is prevalent in numerous pharmaceuticals, including certain bronchodilators, decongestants, and appetite suppressants. The chirality of the 1-phenylethyl group adds a layer of complexity and importance, as the biological activity of the final compounds is often stereospecific. A robust and well-understood synthetic route to this intermediate is therefore of paramount importance for the efficient and scalable production of these therapeutic agents.
Strategic Approaches to Synthesis
Two primary synthetic strategies have emerged as the most viable for the preparation of this compound: N-alkylation of 1-phenylethanamine and reductive amination of a carbonyl compound . The choice between these routes often depends on the availability of starting materials, desired scale, and specific stereochemical requirements.
Method 1: N-Alkylation of 1-Phenylethanamine with a 2-Hydroxyethyl Synthon
This classical and straightforward approach involves the formation of the carbon-nitrogen bond through the reaction of 1-phenylethanamine with a reagent that introduces the 2-hydroxyethyl group. The most common electrophiles for this purpose are 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol) or ethylene oxide.
Causality Behind Experimental Choices
The selection of the 2-hydroxyethyl synthon is a critical decision. 2-Chloroethanol is often favored due to its lower cost and ready availability. However, its reactivity is lower than that of 2-bromoethanol, which may necessitate more forcing reaction conditions. Ethylene oxide, a highly reactive electrophile, offers the advantage of a direct and atom-economical reaction, but its gaseous nature and toxicity require specialized handling procedures.
The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct formed when using a 2-haloethanol. The choice of base and solvent is crucial for optimizing the reaction rate and minimizing side reactions, such as the formation of di-alkylation products. A non-nucleophilic base, such as a tertiary amine or an inorganic carbonate, is preferred. The solvent should be polar enough to dissolve the reactants but should not compete in the reaction.
Reaction Mechanism: N-Alkylation with 2-Chloroethanol
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of 1-phenylethanamine, acting as a nucleophile, attacks the electrophilic carbon atom of 2-chloroethanol, displacing the chloride leaving group. The base then deprotonates the resulting ammonium salt to yield the final product.
Caption: SN2 mechanism for N-alkylation.
Experimental Protocol: Synthesis via N-Alkylation of 1-Phenylethanamine with 2-Chloroethanol
This protocol is a self-validating system, with each step designed to ensure the successful progression to the next.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-phenylethanamine (1.0 eq), an excess of a suitable base such as potassium carbonate (2.0 eq), and a polar aprotic solvent like acetonitrile.
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Addition of Alkylating Agent: Slowly add 2-chloroethanol (1.2 eq) to the stirred suspension. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil. The boiling point of this compound is reported to be 139-140°C at 9 mmHg.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-Phenylethanamine | |
| Reagent | 2-Chloroethanol | |
| Base | Potassium Carbonate | |
| Solvent | Acetonitrile | |
| Reaction Temperature | Reflux | |
| Typical Yield | 60-75% | Estimated based on similar reactions |
| Boiling Point | 139-140°C / 9 mmHg | [1] |
Method 2: Reductive Amination
Reductive amination is a powerful and versatile method for the synthesis of amines. In the context of this compound synthesis, this would involve the reaction of a carbonyl compound with an amine, followed by reduction of the in situ formed imine or enamine. Two main variations are plausible:
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Route A: Reductive amination of phenylacetaldehyde with ethanolamine.
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Route B: Reductive amination of an appropriate ketone with 1-phenylethanamine.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. The ideal reagent should selectively reduce the C=N double bond of the imine intermediate in the presence of the starting carbonyl group. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. Sodium triacetoxyborohydride (STAB) is another mild and selective reducing agent that is often effective.
The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which facilitates both imine formation and the subsequent reduction. The pH of the reaction medium is also an important parameter; slightly acidic conditions can catalyze imine formation, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
Reaction Mechanism: Reductive Amination of Phenylacetaldehyde with Ethanolamine
The reaction proceeds in two main stages. First, the nucleophilic ethanolamine attacks the carbonyl carbon of phenylacetaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form an imine. In the second stage, a hydride from the reducing agent attacks the electrophilic carbon of the imine, and subsequent protonation yields the final secondary amine.
Caption: General workflow for reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: In a suitable reaction vessel, dissolve phenylacetaldehyde (1.0 eq) and ethanolamine (1.1 eq) in methanol. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation. Stir the mixture at room temperature for a period to allow for the formation of the imine.
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Reduction: Cool the reaction mixture in an ice bath and slowly add the reducing agent, such as sodium borohydride (1.5 eq), in portions. The temperature should be maintained below 25°C during the addition.
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Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete, as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
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Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Phenylacetaldehyde | |
| Reagent | Ethanolamine | |
| Reducing Agent | Sodium Borohydride | |
| Solvent | Methanol | |
| Reaction Temperature | 0°C to Room Temperature | |
| Typical Yield | 50-70% | Estimated based on similar reactions |
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to ensure its suitability for downstream applications.
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Purification: Vacuum distillation is the most common method for purifying this compound on a laboratory scale. For higher purity, column chromatography on silica gel may be employed.
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Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups (O-H, N-H, aromatic C-H).
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Conclusion and Future Perspectives
The synthesis of this compound can be reliably achieved through either N-alkylation or reductive amination. The N-alkylation route is often simpler to perform, while reductive amination offers greater flexibility in the choice of starting materials. Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems, such as those employing borrowing hydrogen methodologies for the N-alkylation with ethanol itself, thereby avoiding the use of haloethanols or ethylene oxide. Furthermore, the development of stereoselective synthetic routes to access specific enantiomers of the target molecule remains a key area of interest for the pharmaceutical industry. This guide provides a solid foundation for researchers to build upon in their pursuit of novel and improved synthetic methodologies.
References
An In-Depth Technical Guide to 2-((1-Phenylethyl)amino)ethan-1-ol: Structure, Properties, and Synthesis
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((1-phenylethyl)amino)ethan-1-ol, a chiral amino alcohol with potential applications in chemical synthesis and drug development. This document elucidates the compound's precise chemical structure, differentiating it from common isomers, and presents its known chemical and physical properties. A detailed, plausible synthetic protocol is provided, grounded in established chemical principles. The guide also discusses the expected spectroscopic characteristics that are crucial for its identification and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and materials science.
Introduction and Structural Elucidation
2-((1-Phenylethyl)amino)ethan-1-ol is a chiral secondary amino alcohol. Its structure features an ethanol backbone with a (1-phenylethyl)amino group attached at the second carbon position. The presence of two stereocenters—one at the benzylic carbon of the phenylethyl group and another if the starting ethanolamine is chiral—means the compound can exist as several stereoisomers.
It is critical to distinguish 2-((1-phenylethyl)amino)ethan-1-ol from its more common structural isomer, 2-amino-1-phenylethanol (also known as phenylethanolamine). In the latter, the phenyl and hydroxyl groups are attached to the same carbon, while the amino group is on the terminal carbon. This structural difference leads to significantly different chemical and biological properties.
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2-((1-Phenylethyl)amino)ethan-1-ol: The phenyl group is on the ethyl substituent of the nitrogen atom.
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2-Amino-1-phenylethanol: The phenyl group is on the carbon atom bonded to the hydroxyl group.[1]
This guide will focus exclusively on the structure derived from the systematic name: 2-((1-Phenylethyl)amino)ethan-1-ol.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| Systematic Name | 2-((1-Phenylethyl)amino)ethan-1-ol | IUPAC Nomenclature |
| Synonyms | N-(2-Hydroxyethyl)-1-phenylethylamine | - |
| CAS Number | 80548-31-8 ((R)-enantiomer) 66849-29-4 ((S)-enantiomer) | [2][3] |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| InChI Key | GXIWMXAAPLZOBY-SECBINFHSA-N ((R)-enantiomer) | - |
| SMILES | C--INVALID-LINK--C1=CC=CC=C1 ((R)-enantiomer) | - |
Physicochemical and Safety Data
Table 2: Physicochemical Properties of (R)-2-((1-Phenylethyl)amino)ethan-1-ol
| Property | Value | Source(s) |
| Physical State | Liquid | Fisher Scientific SDS |
| Appearance | Colorless | Fisher Scientific SDS |
| Boiling Point | 160 °C at 17 mmHg (for isomer 2-amino-1-phenylethanol) | [1] |
| Melting Point | 56-58 °C (for isomer 2-amino-1-phenylethanol) | [1] |
| Refractive Index | 1.5320 to 1.5350 | - |
| Specific Rotation | +44.0° (c=1, C₂H₅OH at 22°C) | - |
Note: Boiling and melting point data for the direct compound are not available; data for the common isomer 2-amino-1-phenylethanol is provided for context and should be used with caution.
Safety and Handling
According to available safety data sheets, (R)-(+)-N-(2-Hydroxyethyl)-alpha-phenylethylamine is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Synthesis and Reaction Mechanisms
The synthesis of 2-((1-phenylethyl)amino)ethan-1-ol can be approached through several standard organic chemistry transformations. The most direct and logical pathway is the N-alkylation of 1-phenylethylamine with a 2-haloethanol or by the ring-opening of an epoxide. A plausible and commonly employed method is the reaction of 1-phenylethylamine with ethylene oxide.
Proposed Synthesis Workflow: Ring-Opening of Ethylene Oxide
This method involves the nucleophilic attack of the primary amine (1-phenylethylamine) on the electrophilic carbon of the ethylene oxide ring. The reaction is typically carried out in a protic solvent like methanol or ethanol and can be performed at or slightly above room temperature. The reaction is a classic example of epoxide ring-opening under neutral or slightly basic conditions, which proceeds via an SN2 mechanism.
Caption: Synthesis workflow for 2-((1-phenylethyl)amino)ethan-1-ol.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, field-proven procedure for the N-alkylation of a primary amine with ethylene oxide. It should be adapted and optimized for the specific reactants.
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Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.
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Reactant Charging: The flask is charged with (R)-1-phenylethylamine (1.0 eq) and methanol (200 mL). The solution is stirred and cooled to 0-5 °C in an ice bath.
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Ethylene Oxide Addition: A solution of ethylene oxide (1.1 eq) in cold methanol (50 mL) is added dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent unwanted side reactions, such as the formation of poly(ethylene glycol) derivatives from the reaction of the product with additional ethylene oxide.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Once the reaction is complete, the methanol is removed under reduced pressure using a rotary evaporator.
-
Workup: The resulting crude oil is dissolved in diethyl ether (150 mL) and washed with brine (2 x 50 mL) to remove any remaining water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate. Self-Validation: The brine wash serves to remove residual methanol and any water-soluble byproducts, and the subsequent drying step ensures the removal of all water before final purification, which is crucial for obtaining an analytically pure sample.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product. The final product is purified by vacuum distillation to afford 2-((1R)-1-phenylethyl)amino)ethan-1-ol as a colorless liquid.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-((1-phenylethyl)amino)ethan-1-ol are not widely published, its key spectroscopic features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each unique proton environment:
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Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, integrating to 5H, corresponding to the phenyl group.
-
Benzylic Proton (-CH-Ph): A quartet around 3.8-4.0 ppm, coupled to the adjacent methyl protons.
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Methylene Protons (-CH₂-OH): A triplet around 3.6-3.8 ppm.
-
Methylene Protons (-N-CH₂-): A triplet around 2.7-2.9 ppm.
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Methyl Protons (-CH₃): A doublet around 1.3-1.5 ppm, coupled to the benzylic proton.
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Hydroxyl and Amine Protons (-OH, -NH): Two broad singlets, which are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show 8 unique signals (4 aromatic, 4 aliphatic):
-
Aromatic Carbons: Signals between 125-145 ppm.
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Hydroxylated Carbon (-CH₂-OH): A signal around 60-65 ppm.
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Benzylic Carbon (-CH-Ph): A signal around 55-60 ppm.
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Nitrogen-bound Carbon (-N-CH₂-): A signal around 50-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
O-H Stretch: A broad and strong absorption in the region of 3300-3400 cm⁻¹, characteristic of an alcohol.
-
N-H Stretch: A moderate absorption around 3300 cm⁻¹ (may be obscured by the O-H stretch).
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry
Upon electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z = 165. Key fragmentation patterns would likely include:
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Alpha-cleavage: Loss of a methyl group to give a fragment at m/z = 150.
-
Benzylic cleavage: Formation of the stable 1-phenylethylaminium ion at m/z = 120.
-
Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 134.
References
CAS number and molecular weight of 2-(1-Phenyl-ethylamino)-ethanol
An In-depth Technical Guide to 2-(1-Phenyl-ethylamino)-ethanol
Abstract: This technical guide provides a comprehensive overview of this compound, a substituted phenylethanolamine of interest to researchers and professionals in drug development and organic synthesis. This document delineates its fundamental physicochemical properties, including its unique Chemical Abstracts Service (CAS) number and molecular weight. Furthermore, it explores established synthetic methodologies, robust analytical characterization techniques, and its potential applications within the pharmaceutical and chemical industries. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This guide is intended to serve as a critical resource, grounded in scientific literature, for professionals requiring in-depth technical knowledge of this compound.
Compound Identification and Physicochemical Properties
This compound is a chiral amino alcohol. Its structure, featuring a phenyl group, an ethylamino moiety, and a hydroxyl group, makes it a valuable building block in organic synthesis. The precise identification and understanding of its physicochemical properties are paramount for its effective application.
Quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Chemical Name | This compound | Sinfoo Biotech |
| CAS Number | 1331-41-5 | Sinfoo Biotech |
| Molecular Formula | C10H15NO | Sinfoo Biotech |
| Molecular Weight | 165.23 g/mol | Sinfoo Biotech |
It is crucial to distinguish this compound from its isomers and related compounds, such as 2-(phenylamino)ethanol (CAS 122-98-5) and 2-(ethylphenylamino)ethanol (CAS 92-50-2), as their properties and applications can differ significantly.
Synthesis and Manufacturing
The synthesis of substituted amino alcohols like this compound is a cornerstone of medicinal chemistry. A common and effective method involves the ring-opening of an epoxide with a suitable amine. This approach is highly regioselective and provides a direct route to the target molecule.
Synthetic Pathway: Epoxide Ring-Opening
A prevalent method for synthesizing related 1-phenyl-2-aminoethanol derivatives involves the reaction of a styrene oxide with an amine. This reaction serves as a reliable template for the synthesis of the target compound.
A representative procedure for a related compound, 2-amino-1-phenylethanol, involves the reaction of 2-phenyloxirane (styrene oxide) with an amine source in a suitable solvent like tetrahydrofuran (THF). The reaction is typically allowed to proceed for several hours to ensure complete conversion. The crude product is then purified using techniques such as column chromatography to yield the pure amino alcohol.
Navigating the Spectroscopic Maze: A Guide to the Characterization of 2-(1-Phenyl-ethylamino)-ethanol and Related Amino Alcohols
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the molecular structure of 2-(1-phenyl-ethylamino)-ethanol. As a molecule of interest to researchers in drug development and organic synthesis, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control.
While publicly accessible, verified spectra for this compound (CAS 67911-57-5) are notably scarce, this guide will establish a robust analytical framework. We will delve into the foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). To illustrate these principles, we will analyze the spectra of closely related structural isomers and analogs, providing a predictive and interpretive blueprint for the target molecule. This comparative approach equips the researcher with the necessary expertise to confidently identify the unique spectral features of this compound.
Section 1: Molecular Structure and Expected Spectroscopic Features
The structure of this compound contains several key functional groups and proton/carbon environments that will give rise to characteristic spectroscopic signals.
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Chiral Center: The presence of a stereocenter at the benzylic carbon (the carbon bearing the phenyl group and attached to the nitrogen) suggests that NMR spectra may exhibit complexity if diastereomers are present.
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Aromatic Ring: The monosubstituted benzene ring will produce distinct signals in both ¹H and ¹³C NMR, as well as characteristic absorption bands in the IR spectrum.
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Amino Alcohol Moiety: The secondary amine (N-H), the hydroxyl group (O-H), and the various aliphatic C-H bonds will each generate unique and identifiable signals across the different spectroscopic methods.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular skeleton and connectivity.
Methodologies for NMR Sample Preparation and Acquisition
A standardized protocol is crucial for acquiring high-quality, reproducible NMR data. The choice of solvent and instrument parameters directly impacts the spectral resolution and information content.
Experimental Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for nonpolar to moderately polar compounds. For compounds with exchangeable protons (like -OH and -NH), Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used, with the latter often preferred for its ability to slow down proton exchange and allow for the observation of -OH and -NH signals.
-
Sample Concentration: Weigh approximately 5-10 mg of the purified analyte directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
-
Standard Addition (Optional but Recommended): Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks. Standard ¹H and ¹³C spectra are then acquired.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Predicted ¹H NMR Spectrum of this compound
Based on the structure, we can predict the key signals for this compound:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic C-H | Protons on the monosubstituted benzene ring. |
| ~ 3.7 - 3.9 | Quartet | 1H | Ph-CH-N | Methine proton, coupled to the adjacent methyl group. |
| ~ 3.5 - 3.7 | Triplet | 2H | N-CH₂-CH₂-OH | Methylene protons adjacent to the hydroxyl group. |
| ~ 2.6 - 2.8 | Triplet | 2H | N-CH₂-CH₂-OH | Methylene protons adjacent to the nitrogen. |
| Broad Signal | Singlet | 2H | -NH and -OH | Exchangeable protons; signal may be broad or absent if D₂O is used. |
| ~ 1.3 - 1.5 | Doublet | 3H | CH-CH₃ | Methyl protons, coupled to the adjacent methine proton. |
Predicted ¹³C NMR Spectrum of this compound
The carbon spectrum provides complementary information, confirming the carbon skeleton.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 140 - 145 | Aromatic C (quaternary) | The carbon atom of the phenyl ring attached to the ethylamino group. |
| ~ 125 - 129 | Aromatic CH | Carbon atoms of the phenyl ring. |
| ~ 60 - 65 | Ph-CH-N | Benzylic methine carbon attached to nitrogen. |
| ~ 58 - 62 | N-CH₂-CH₂-OH | Carbon adjacent to the hydroxyl group. |
| ~ 50 - 55 | N-CH₂-CH₂-OH | Carbon adjacent to the nitrogen. |
| ~ 20 - 25 | CH-CH₃ | Methyl carbon. |
Note: These are predicted values. Actual chemical shifts can vary based on solvent and experimental conditions. A helpful comparison can be made to the known ¹³C NMR spectrum of ethanol, which shows two distinct signals for the methyl carbon (~18 ppm) and the methylene carbon bonded to the hydroxyl group (~58 ppm).[1][2]
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds.
Methodology for IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
Modern IR spectroscopy often utilizes an ATR accessory, which simplifies sample handling, especially for liquids and solids.
Experimental Protocol: ATR-IR Analysis
-
Background Scan: With a clean ATR crystal, a background spectrum is collected. This measures the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.
-
Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.
-
Pressure Application: For solid samples, a pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.
-
Data Collection: The IR spectrum is then recorded. The instrument measures the absorption of IR radiation by the sample.
-
Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.
Key IR Absorptions for this compound
The IR spectrum of this molecule would be expected to show several characteristic bands. The most distinct feature for alcohols is a broad absorption band typically centered around 3400-3230 cm⁻¹ due to O-H stretching vibrations, broadened by hydrogen bonding.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200 - 3500 | O-H stretch | Alcohol | Strong, Broad |
| 3300 - 3500 | N-H stretch | Secondary Amine | Moderate (may be obscured by O-H) |
| 3000 - 3100 | C-H stretch (sp²) | Aromatic Ring | Moderate |
| 2850 - 3000 | C-H stretch (sp³) | Aliphatic C-H | Moderate to Strong |
| 1600, 1450-1500 | C=C stretch | Aromatic Ring | Moderate |
| 1050 - 1250 | C-O stretch | Alcohol | Strong |
| 690-710, 730-770 | C-H bend (out-of-plane) | Monosubstituted Aromatic | Strong |
For comparison, the NIST Chemistry WebBook provides the gas-phase IR spectrum for the related compound 2-[(phenylmethyl)amino]-ethanol (CAS 104-63-2), which can serve as a useful reference for the expected band positions.[3]
Section 4: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insight into the molecule's structure and stability.
Methodology for Mass Spectrum Acquisition (Electron Ionization)
Electron Ionization (EI) is a common technique that imparts high energy to the analyte, leading to extensive fragmentation.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: A dilute solution of the sample is injected into the instrument, often via a Gas Chromatograph (GC-MS) for separation and purification or via a direct insertion probe.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots relative abundance against the m/z ratio.
Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Expected Fragmentation Pattern
The molecular weight of this compound is 165.23 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 165.
Key fragmentation pathways would likely include:
-
Alpha-cleavage: This is a dominant fragmentation for amines and alcohols.
-
Cleavage adjacent to the nitrogen could yield a stable benzylic cation at m/z = 105 (C₈H₉⁺) by loss of the CH₃ group, or a fragment at m/z = 150 by loss of the methyl group.
-
Cleavage adjacent to the hydroxyl group would lead to a fragment at m/z = 30 (CH₂=OH⁺).
-
-
Loss of Water: A peak at M-18 (m/z = 147) could be observed due to the loss of a water molecule.
-
Benzylic Cleavage: The most prominent peak is often the tropylium ion at m/z = 91 , formed by rearrangement and loss of the aminoethanol side chain.
The mass spectrum for the related compound 2-(phenylamino)-ethanol (CAS 122-98-5), available on the NIST WebBook, shows a prominent base peak that can be used for comparative analysis.[4][5]
Section 5: Conclusion and Integrated Spectroscopic Analysis
A definitive structural elucidation of this compound requires a holistic analysis of all spectroscopic data.
-
MS confirms the molecular weight (m/z = 165).
-
IR confirms the presence of key functional groups (-OH, -NH, aromatic ring).
-
¹³C NMR confirms the number of unique carbon environments (expecting 8 distinct signals).
-
¹H NMR provides the most detailed map, confirming the proton count, connectivity, and stereochemical environment through chemical shifts, integration, and coupling patterns.
By following the methodologies outlined in this guide and using the provided spectral predictions as a framework, researchers and drug development professionals can confidently acquire and interpret the necessary data to verify the structure and purity of this compound and related compounds, ensuring the integrity and quality of their scientific endeavors.
References
- 1. N-METHYLACETANILIDE(579-10-2) 1H NMR [m.chemicalbook.com]
- 2. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Ethanol, 2-[(phenylmethyl)amino]- [webbook.nist.gov]
- 4. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
- 5. Ethanol, 2-(phenylamino)- [webbook.nist.gov]
Physical properties of 2-(alpha-Methylbenzylamino)ethanol
An In-Depth Technical Guide to the Physical Properties of 2-(α-Methylbenzylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(α-Methylbenzylamino)ethanol, a chiral amino alcohol, represents a significant building block in the landscape of synthetic organic chemistry and pharmaceutical development. Its structure, incorporating a secondary amine, a primary alcohol, and a chiral center at the benzylic position, makes it a versatile intermediate for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The presence of both a hydrogen-bond donor (-OH, -NH) and acceptor (N, O) group, combined with its aromatic moiety, imparts a unique combination of physical properties that are critical for its application, purification, and handling.
This guide provides a comprehensive overview of the core physical properties of 2-(α-Methylbenzylamino)ethanol. As a senior application scientist, the focus extends beyond mere data presentation to include the underlying scientific principles and field-proven experimental methodologies. This document is designed to be a self-validating resource, grounded in authoritative data, to empower researchers in their laboratory and development endeavors.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all scientific investigation. 2-(α-Methylbenzylamino)ethanol is known by several synonyms, and it is crucial to recognize these to navigate the scientific literature and supplier catalogs effectively.
-
Systematic Name: 2-[(1-Phenylethyl)amino]ethan-1-ol
-
Common Synonyms: α-[2-(Methylamino)ethyl]benzyl alcohol, 3-(Methylamino)-1-phenylpropan-1-ol, 3-Hydroxy-N-methyl-3-phenylpropylamine[1]
-
CAS Registry Number: 42142-52-9[1]
-
Molecular Weight: 165.23 g/mol
The structural features of the molecule are visualized below.
Caption: Chemical structure of 2-(α-Methylbenzylamino)ethanol.
Core Physical Properties
The physical properties of a compound dictate its behavior in various environments and are paramount for designing purification protocols, formulation strategies, and ensuring safe handling. The key physical data for 2-(α-Methylbenzylamino)ethanol are summarized below.
| Property | Value | Source(s) |
| Physical State | Solid, Crystal - Powder (at 20°C) | [1] |
| Appearance | White to slightly pale yellow | [1] |
| Melting Point | 59-66 °C | [1][2] |
| Boiling Point | 170 °C at 31 mmHg (approx. 4.1 kPa) | [1][2] |
| Density | 1.017 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMSO; Slightly soluble in Methanol | [1][2] |
| Vapor Pressure | 0.037 Pa at 25 °C | [2] |
| Flash Point | 114.8 °C | [2] |
Spectroscopic Profile: An Expert Analysis
While specific spectra are proprietary to the analyzing entity, an experienced scientist can predict the characteristic spectroscopic features based on the molecule's functional groups. This predictive analysis is invaluable for structure confirmation and purity assessment.
¹H Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum will provide a unique fingerprint of the molecule.
-
Aromatic Protons (C₆H₅-): A complex multiplet would be expected in the range of δ 7.2-7.4 ppm, integrating to 5 protons.
-
Benzylic Proton (-CH(Ph)-): This single proton, being adjacent to the phenyl ring and the nitrogen, would likely appear as a quartet (split by the methyl group) or a more complex multiplet due to splitting by the N-H proton, around δ 3.5-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet is expected, typically between δ 2.0-4.0 ppm. Its chemical shift is highly dependent on concentration and solvent.
-
Methylene Protons (-CH₂-CH₂-): The two methylene groups would appear as complex multiplets in the δ 2.5-3.8 ppm region. The group adjacent to the oxygen (-CH₂OH) would be further downfield than the group adjacent to the nitrogen (-NHCH₂-).
-
Amine Proton (-NH-): This proton will likely appear as a broad singlet between δ 1.5-3.0 ppm.
-
Methyl Protons (-CH₃): A doublet would be expected around δ 1.3-1.5 ppm, split by the single benzylic proton.
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present.
-
O-H Stretch (Alcohol): A strong, broad absorption band will be present in the region of 3300-3400 cm⁻¹.[4][5] The broadness is a direct result of intermolecular hydrogen bonding.
-
N-H Stretch (Secondary Amine): A moderate, sharp peak is expected around 3300-3350 cm⁻¹. This peak may be overlapped by the broad O-H band.
-
C-H Stretch (Aromatic): Absorption bands will appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong bands will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
-
C=C Stretch (Aromatic): Overtone and combination bands characteristic of the benzene ring will appear in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong absorption band is expected around 1050 cm⁻¹.[5]
Experimental Protocols for Physical Property Determination
Trustworthy data is derived from robust experimental design. The following protocols are provided as a guide for the in-house verification of the key physical properties of 2-(α-Methylbenzylamino)ethanol.
Protocol 1: Melting Point Determination via Capillary Method
Causality: The melting point is a definitive property of a pure crystalline solid. A sharp, well-defined melting point range (typically <1°C) is indicative of high purity. Impurities depress and broaden the melting point range. This protocol uses a standard Mel-Temp apparatus for accurate determination.[6][7]
Methodology:
-
Sample Preparation: Ensure the 2-(α-Methylbenzylamino)ethanol sample is completely dry. Grind a small amount into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat rapidly to about 15-20°C below the expected melting point (e.g., heat quickly to 40°C).
-
Observation: Reduce the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Caption: Workflow for Melting Point Determination.
Protocol 2: Boiling Point Determination at Reduced Pressure
Causality: Many organic compounds, especially those with high molecular weights or sensitive functional groups, decompose at their atmospheric boiling points. Determining the boiling point under vacuum (reduced pressure) allows the substance to boil at a much lower, non-destructive temperature.[6] This is critical for 2-(α-Methylbenzylamino)ethanol, as its reported boiling point is at 31 mmHg.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus suitable for vacuum. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed.
-
Vacuum Connection: Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
-
Sample Addition: Place approximately 5-10 mL of the sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Pressure Reduction: Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 31 mmHg).
-
Heating: Begin heating the flask gently using a heating mantle.
-
Observation: Observe the liquid for boiling and watch for the condensation ring of the vapor rising up the distillation head.
-
Data Recording: The boiling point is the stable temperature recorded on the thermometer when the vapor is bathing the thermometer bulb and the first drops of distillate are collected in the receiving flask. Record both the temperature and the precise pressure from the manometer.
Caption: Workflow for Reduced Pressure Boiling Point Determination.
Protocol 3: Qualitative Solubility Assessment
Causality: The solubility of a compound is governed by the principle of "like dissolves like."[7] The polarity, hydrogen bonding capability, and molecular size of the solute and solvent determine the extent of dissolution. A systematic assessment across a range of solvents provides critical data for reaction setup, extraction, and recrystallization.[8][9]
Methodology:
-
Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Sample Addition: To each test tube, add approximately 20 mg of 2-(α-Methylbenzylamino)ethanol.
-
Initial Observation: Observe if the solid dissolves immediately at room temperature.
-
Agitation: If not immediately soluble, cap and vortex the test tube for 30 seconds. Observe again.
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Data Recording: Record the solubility classification for each solvent in a table.
Safe Handling and Storage
Professional laboratory practice demands strict adherence to safety protocols.
-
Hazards: The compound is classified as harmful if swallowed (H302).[1]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, gloves, and a lab coat when handling the material.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: The compound is noted to be air-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, store in a cool, dark place, preferably at temperatures below 15°C.[1]
Conclusion
2-(α-Methylbenzylamino)ethanol is a compound with a well-defined set of physical properties that are essential to its effective use in research and development. Its solid state at room temperature, moderate melting point, and susceptibility to distillation only under reduced pressure are key considerations for purification and handling. Its solubility profile and spectroscopic characteristics provide the necessary parameters for its application in synthesis and for its rigorous quality control. This guide has synthesized available data and established methodologies to provide a reliable and practical resource for the scientific community.
References
- 1. alpha-[2-(Methylamino)ethyl]benzyl Alcohol | 42142-52-9 | TCI EUROPE N.V. [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. 2-(α-Methybenzylamino)ethanol [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. amherst.edu [amherst.edu]
Chiral properties of N-(alpha-methylbenzyl)monoethanolamine
An In-depth Technical Guide to the Chiral Properties and Applications of N-(alpha-methylbenzyl)monoethanolamine
Abstract
N-(alpha-methylbenzyl)monoethanolamine and its parent amine, α-methylbenzylamine, are pivotal chiral building blocks in modern synthetic chemistry. Their stereogenic center makes them indispensable tools for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and analytical characterization of these molecules. It delves into the mechanistic principles behind their application as chiral resolving agents and auxiliaries, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The document is structured to explain the causality behind experimental choices, ensuring a deep understanding of the principles governing their stereochemical applications.
The Imperative of Chirality in Drug Development
In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. While they share identical physical properties in an achiral environment, their interactions with chiral biological systems—such as enzymes and receptors—can differ dramatically. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.
This principle underscores the critical need for enantiomerically pure pharmaceuticals. The synthesis and analysis of single-enantiomer drugs rely heavily on chiral reagents that can control the stereochemical outcome of a reaction. N-(alpha-methylbenzyl)monoethanolamine, derived from the versatile chiral precursor α-methylbenzylamine, serves as a cornerstone reagent in this field.
Synthesis and Generation of Enantiopurity
The preparation of enantiomerically pure N-(alpha-methylbenzyl)monoethanolamine typically begins with its precursor, α-methylbenzylamine. The standard industrial approach involves synthesizing the racemic amine and then separating the enantiomers through a process known as chiral resolution.
Synthesis of N-(alpha-methylbenzyl)monoethanolamine
N-monoalkylated ethanolamines can be synthesized through several routes. A common method involves the reaction of the primary amine, in this case, (R)- or (S)-α-methylbenzylamine, with ethylene oxide. This reaction opens the epoxide ring to form the corresponding N-substituted monoethanolamine. Alternatively, reductive amination provides another viable pathway.
Chiral Resolution: The Foundation of Enantiopurity
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[1] The most common and industrially scalable method relies on the formation of diastereomeric salts.[2]
Causality of Resolution: Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. However, by reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), a pair of diastereomeric salts is formed.[3] These diastereomers have different spatial arrangements and, crucially, different physical properties, including solubility.[3] This difference in solubility allows one diastereomer to be selectively crystallized and separated by filtration.
A classic and effective resolving agent for racemic α-methylbenzylamine is the naturally occurring L-(+)-tartaric acid.[4][5] The S-amine forms a less soluble salt with the tartaric acid in methanol, allowing for its isolation.[3]
Experimental Protocol: Resolution of (±)-α-Methylbenzylamine
-
Dissolution: Add 6.25 g of L-(+)-tartaric acid to 90 mL of methanol in a 250 mL Erlenmeyer flask. Heat the mixture gently in a water bath until the acid is fully dissolved.[4]
-
Salt Formation: Slowly add 5.0 g of racemic α-methylbenzylamine to the heated solution. The reaction is exothermic and may foam.[4]
-
Crystallization: Seal the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the diastereomeric salt. Optimal crystal formation is achieved by allowing the solution to stand undisturbed for at least 24 hours.[4]
-
Isolation: Collect the crystals of the (-)-amine-(+)-tartrate salt by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the isolated salt in water and add a strong base (e.g., 50% NaOH solution) to deprotonate the amine, liberating the free (S)-(-)-α-methylbenzylamine.
-
Extraction and Purification: Extract the free amine with an organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, remove the solvent via rotary evaporation, and purify the resulting amine by vacuum distillation.[4]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
The Critical Role of Solvent: The choice of solvent can significantly impact the efficiency of resolution. The dielectric constant (ε) of the solvent influences the solubility of the diastereomeric salts, and by tuning the solvent system (e.g., using different alcohols or alcohol-water mixtures), the enantiomeric excess of the product can be optimized.[6][7]
Analytical Methodologies for Chiral Discrimination
Verifying the enantiomeric purity of the resolved amine is a critical step. Several analytical techniques are employed for this purpose, each providing a self-validating system when used in conjunction.
Polarimetry
Principle: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the molecule. Enantiomers rotate light by equal amounts but in opposite directions. A polarimeter measures this angle of rotation (α).
Protocol and Calculation:
-
Prepare a solution of the sample at a known concentration (c, in g/mL).
-
Measure the observed rotation (α) using a polarimeter with a fixed path length (l, in dm).
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l)
-
The optical purity, or enantiomeric excess (% ee), can be determined by comparing the measured specific rotation to the known value for the pure enantiomer.[3] For example, the literature value for pure S-α-methylbenzylamine in methanol is -38°.[3]
Table 1: Specific Rotation Data
| Compound | Solvent | Specific Rotation [α]D20 |
| (S)-(-)-α-methylbenzylamine | Methanol | -40.3° (experimental example)[4] |
| (S)-(-)-α-methylbenzylamine | Methanol | -38° (literature value)[3] |
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the most widely used and accurate method for determining enantiomeric purity.[8][9] It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification.
Protocol: Analysis of α-Methylbenzylamine Enantiomers
-
Derivatization (Optional but common): To improve resolution and detection, the amine is often derivatized, for example, by acetylation to form the corresponding amide.[6]
-
Column Selection: A polysaccharide-based column, such as a CHIRALCEL AD-H, is often effective for this separation.[6]
-
Mobile Phase Preparation: A typical mobile phase is a mixture of hexane and an alcohol like 2-propanol (e.g., 90:10 v/v).[6] Additives such as trifluoroacetic acid and triethylamine can be used to improve peak shape for amines.[10]
-
Analysis: Inject the sample onto the HPLC system. The enantiomers will elute as separate peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Caption: General workflow for determining enantiomeric excess using chiral HPLC.
NMR Spectroscopy for Chiral Discrimination
Principle: In a standard NMR experiment, enantiomers are indistinguishable. However, in the presence of a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric species.[11][12] These diastereomers have distinct chemical environments, resulting in separate signals in the NMR spectrum, allowing for their quantification.[13][14]
Causality of Discrimination: The CSA forms rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers. The different geometries of these complexes cause some protons in the analyte to experience different magnetic environments, leading to a splitting of their NMR signals.
Applications in Asymmetric Synthesis and Drug Development
Enantiomerically pure α-methylbenzylamine and its derivatives, like N-(alpha-methylbenzyl)monoethanolamine, are valuable tools in asymmetric synthesis.[15] Their primary roles are as chiral auxiliaries and chiral resolving agents.
Role as a Chiral Auxiliary
A chiral auxiliary is a chiral molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[16][17] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.
Mechanism of Action:
-
Attachment: The chiral auxiliary is covalently bonded to the starting material. For instance, pseudoephedrine, another chiral amino alcohol, is often used to form amides with carboxylic acids.[16]
-
Stereoselective Reaction: The steric bulk of the auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face. This results in the formation of a new stereocenter with a specific configuration.
-
Cleavage: The auxiliary is chemically removed to reveal the enantiomerically enriched product.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. stereoelectronics.org [stereoelectronics.org]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. search.library.albany.edu [search.library.albany.edu]
- 13. Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 17. Chiral Auxiliaries [sigmaaldrich.com]
The Dawn of Adrenergic Pharmacology: A Technical Guide to the Discovery and Evolution of Phenylethanolamine Derivatives
For decades, the intricate signaling of the sympathetic nervous system remained a mystery. The discovery of phenylethanolamine derivatives, a class of compounds that mimic the body's "fight-or-flight" response, unlocked this complex system and revolutionized medicine. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and pharmacological evolution of these pivotal molecules.
The Genesis of a New Era: Isolation and Synthesis of the First Adrenergic Agonists
The late 19th and early 20th centuries marked a turning point in our understanding of chemical neurotransmission. The journey into the world of phenylethanolamine derivatives began with the isolation and identification of the first hormone, epinephrine.
In 1901, Jōkichi Takamine successfully isolated and purified a substance from the adrenal glands, which he named "adrenalin" (epinephrine).[1] This hormonal substance was found to be the active principle responsible for the physiological effects observed upon stimulation of the sympathetic nervous system. Shortly after its isolation, the chemical structure of epinephrine was elucidated, revealing its phenylethanolamine core.
The therapeutic potential of epinephrine was quickly recognized, particularly its vasoconstrictor and bronchodilator properties. However, its widespread use was limited by its short duration of action and side effects stemming from its non-selective action on the body. This spurred the quest for synthetic routes to produce epinephrine and its analogs, aiming for greater stability, selectivity, and therapeutic efficacy.
Experimental Protocol: A Glimpse into Early Epinephrine Synthesis
The early synthesis of epinephrine was a multi-step process that laid the groundwork for the synthesis of other phenylethanolamine derivatives. A common historical approach involved the following key steps:
Step 1: Friedel-Crafts Acylation of Catechol
The synthesis typically commenced with the Friedel-Crafts acylation of a protected catechol derivative with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a chloroacetophenone intermediate.[2][3][4][5]
-
Reactants: Catechol (or a protected derivative), Chloroacetyl chloride, Aluminum chloride (catalyst)
-
Solvent: Carbon disulfide or nitrobenzene
-
Procedure:
-
The catechol and Lewis acid are suspended in the solvent and cooled.
-
Chloroacetyl chloride is added dropwise to the cooled mixture.
-
The reaction is stirred until the formation of the α-chloro-3',4'-dihydroxyacetophenone is complete.
-
The reaction is quenched with ice and hydrochloric acid.
-
The product is isolated through extraction and purification.
-
Step 2: Amination of the α-Chloro Ketone
The resulting α-chloro ketone is then subjected to amination with an appropriate amine, such as methylamine for the synthesis of adrenalone (a precursor to epinephrine).
-
Reactants: α-chloro-3',4'-dihydroxyacetophenone, Methylamine
-
Solvent: Ethanol or a similar polar solvent
-
Procedure:
-
The α-chloro ketone is dissolved in the solvent.
-
An excess of methylamine is added to the solution.
-
The reaction mixture is stirred, often at room temperature or with gentle heating, to facilitate the nucleophilic substitution of the chlorine atom by the amine.
-
The resulting adrenalone is then isolated.
-
Step 3: Reduction of the Ketone
The final step involves the reduction of the ketone group of adrenalone to a secondary alcohol, yielding epinephrine. Early methods for this reduction were often catalytic hydrogenations.
-
Reactants: Adrenalone, Hydrogen gas
-
Catalyst: Palladium or platinum-based catalysts
-
Procedure:
-
Adrenalone is dissolved in a suitable solvent.
-
The catalyst is added to the solution.
-
The mixture is subjected to hydrogenation under pressure.
-
Upon completion of the reaction, the catalyst is filtered off, and epinephrine is isolated from the solution.
-
This multi-step synthesis, while foundational, presented challenges in terms of yield and purification. However, it provided a crucial framework for medicinal chemists to create a diverse array of phenylethanolamine derivatives by modifying the aromatic ring, the ethanolamine side chain, and the amine substituent.
Unraveling the Adrenergic System: The Discovery of Receptors
The physiological effects of epinephrine were complex and often contradictory, leading to a period of intense investigation. The pioneering work of Sir Henry Dale and Raymond Ahlquist was instrumental in deciphering this complexity and establishing the concept of adrenergic receptors.
Dale's Landmark Experiments: The "Adrenaline Reversal"
In the early 1900s, Sir Henry Dale conducted a series of experiments using extracts from the ergot fungus.[2][6] He observed that while adrenaline typically caused a rise in blood pressure (vasoconstriction), in animals pre-treated with ergot extract, the same dose of adrenaline produced a fall in blood pressure (vasodilation). This phenomenon, known as "adrenaline reversal," provided the first evidence that adrenaline could elicit opposing effects, suggesting the existence of different "receptive substances" in the body.[6]
Ahlquist's Postulate: The Birth of α and β Receptors
Building upon Dale's observations, Raymond Ahlquist, in his seminal 1948 paper, proposed a revolutionary concept.[7][8][9][10][11] He systematically studied the effects of a series of six sympathomimetic amines, including epinephrine, norepinephrine, and isoproterenol, on various tissues.[7][12] He noted that the rank order of potency of these amines differed depending on the tissue and the response being measured.[10]
Based on these distinct potency orders, Ahlquist postulated the existence of two major types of adrenergic receptors, which he termed alpha (α) and beta (β) adrenoceptors.[8][9][11] He proposed that α-receptors were primarily associated with excitatory responses, such as vasoconstriction, while β-receptors were largely responsible for inhibitory responses, like vasodilation and bronchodilation, as well as cardiac stimulation. This elegant and insightful classification brought order to a chaotic field and laid the foundation for the rational design of selective adrenergic drugs.
The Pharmacological Evolution: From Non-Selective Agonists to Targeted Therapeutics
Ahlquist's dual receptor theory opened the floodgates for the development of a new generation of drugs with enhanced selectivity and therapeutic utility. The focus shifted from broad-acting compounds like epinephrine to molecules that could selectively target α or β receptors, and later, their subtypes.
The Rise of β-Blockers: A Revolution in Cardiovascular Medicine
The discovery of β-receptors in the heart led to the hypothesis that blocking these receptors could be beneficial in conditions like angina and hypertension. In the 1960s, Sir James Black and his team at Imperial Chemical Industries (ICI) embarked on a mission to develop such a drug. Their work culminated in the synthesis of the first clinically useful β-blocker, propranolol.[13][14][15] This non-selective β-blocker, which antagonized both β1 and β2 receptors, proved to be a groundbreaking treatment for a range of cardiovascular diseases.[6][16][17]
The success of propranolol spurred further research, leading to the development of "cardioselective" β1-blockers, such as atenolol and metoprolol. These drugs offered the advantage of blocking the cardiac β1-receptors with less effect on the β2-receptors in the lungs, making them safer for patients with asthma. The evolution of β-blockers continued with the introduction of third-generation agents that possessed additional vasodilating properties, further enhancing their therapeutic profile.[17]
The Development of Selective β2-Agonists for Asthma
The identification of β2-receptors as the primary mediators of bronchodilation provided a clear target for the development of improved asthma therapies.[1] The non-selective β-agonist isoproterenol was initially used, but its cardiac side effects, mediated by β1-receptors, were a significant drawback.[18]
In the late 1960s, the first selective β2-agonist, salbutamol (albuterol), was synthesized.[19] This marked a major advancement in asthma treatment, providing rapid bronchodilation with significantly fewer cardiovascular side effects. The development of long-acting β2-agonists (LABAs), such as salmeterol and formoterol, further improved asthma management by providing sustained bronchodilation and better symptom control.[12][18]
Structure-Activity Relationships: Designing for Selectivity and Potency
The development of selective adrenergic agents was guided by a growing understanding of the structure-activity relationships (SAR) of phenylethanolamine derivatives. Medicinal chemists systematically modified the phenylethanolamine scaffold to optimize affinity and selectivity for different adrenoceptor subtypes.
| Compound | Receptor Selectivity | Key Structural Features |
| Epinephrine | Non-selective α and β agonist | Catechol (3,4-dihydroxy) ring, N-methyl group. |
| Norepinephrine | α and β1 agonist (less potent at β2) | Catechol ring, primary amine.[20] |
| Isoproterenol | Non-selective β agonist | Catechol ring, N-isopropyl group.[1] |
| Phenylephrine | α1 agonist | Single hydroxyl group on the phenyl ring. |
| Salbutamol | Selective β2 agonist | Modified catechol ring (saligenin), N-tert-butyl group.[19] |
| Propranolol | Non-selective β antagonist | Naphthyloxypropanolamine structure.[13] |
| Atenolol | Selective β1 antagonist | Phenyl ether with a cardioselective side chain. |
Key SAR Principles:
-
The Amine Substituent: The size of the alkyl group on the nitrogen atom is a critical determinant of β-receptor selectivity. Larger substituents, such as isopropyl and tert-butyl, favor β-receptor activity over α-receptor activity.
-
The Aromatic Ring Hydroxyls: The presence and position of hydroxyl groups on the phenyl ring are crucial for receptor affinity. The 3,4-dihydroxy (catechol) moiety is essential for high potency at both α and β receptors. Modification of this group, as seen in salbutamol, can confer β2-selectivity and resistance to metabolic degradation.
-
The Ethanolamine Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is important for receptor binding. The stereochemistry at this carbon is also critical, with the (R)-enantiomer being the more active isomer.
Adrenergic Signaling Pathways: The Molecular Mechanisms of Action
Phenylethanolamine derivatives exert their effects by binding to adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[21][22] The binding of an agonist to its receptor initiates a cascade of intracellular events that ultimately leads to a physiological response.
α-Adrenergic Receptor Signaling
-
α1-Adrenoceptors: These receptors are coupled to Gq proteins.[22] Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular calcium and PKC activation lead to smooth muscle contraction.[15]
-
α2-Adrenoceptors: These receptors are coupled to Gi proteins.[22] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In the nervous system, activation of presynaptic α2-receptors inhibits the release of norepinephrine, serving as a negative feedback mechanism.
β-Adrenergic Receptor Signaling
All three subtypes of β-adrenoceptors (β1, β2, and β3) are primarily coupled to Gs proteins.[22] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[23] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit the final physiological response. For example, in cardiac muscle, PKA phosphorylation of calcium channels leads to increased heart rate and contractility. In bronchial smooth muscle, PKA-mediated phosphorylation leads to muscle relaxation and bronchodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human beta- and alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. blocksandarrows.com [blocksandarrows.com]
- 17. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A study of the adrenotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Reactivity of the Amino Alcohol Functional Group
Abstract
Amino alcohols are a pivotal class of organic compounds, distinguished by the presence of both an amine and a hydroxyl functional group. This bifunctionality imparts a unique and versatile reactivity profile, making them indispensable building blocks in medicinal chemistry, asymmetric synthesis, and materials science.[1][][3] This guide provides an in-depth exploration of the fundamental reactivity of amino alcohols, designed for researchers, scientists, and drug development professionals. We will dissect the delicate interplay between the nucleophilic and basic amine and the nucleophilic and acidic hydroxyl group, the governing principles of chemoselectivity, and the strategic manipulation of their reactivity through protective group chemistry and catalysis. Key transformations, including selective acylation, oxidation, and cyclization, will be detailed with a focus on mechanistic understanding and practical application.
The Dichotomous Nature of the Amino Alcohol Functional Group
The core reactivity of an amino alcohol stems from the coexistence of two distinct functional groups: the amino group (-NH₂, -NHR, -NR₂) and the hydroxyl group (-OH).[1] This duality creates a fascinating landscape of chemical behavior.
-
The Amino Group: Typically basic and nucleophilic. Its reactivity is dictated by the lone pair of electrons on the nitrogen atom.
-
The Hydroxyl Group: Can act as a weak acid (proton donor) or a nucleophile (electron pair donor).[4]
The proximity of these two groups often leads to intramolecular interactions, most notably hydrogen bonding, which can significantly influence the molecule's conformation and the reactivity of each functional group.[5][6][7][8][9]
Acid-Base Chemistry: A Tale of Two pKas
Understanding the relative acidity and basicity of the two groups is paramount to predicting and controlling their reactivity. The pKa of the protonated amine (ammonium ion) is typically in the range of 9-10, while the pKa of the hydroxyl group is significantly higher, around 16-18.[10][11] This substantial difference in acidity is the cornerstone of chemoselective reactions.
| Functional Group | Typical pKa Range | Predominant Character |
| Protonated Amine (-NH₃⁺) | 9 - 10 | Acidic |
| Hydroxyl (-OH) | 16 - 18 | Very Weakly Acidic |
| Amine (-NH₂) | ~38-40 (as an acid) | Basic, Nucleophilic |
Data compiled from various sources on functional group pKa values.[10][12][13]
This pKa differential dictates that under basic conditions, the hydroxyl group is more likely to be deprotonated to form a potent alkoxide nucleophile, whereas under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium ion. This principle is fundamental to directing the course of many reactions.
Intramolecular Hydrogen Bonding: A Subtle but Powerful Influence
In 1,2- and 1,3-amino alcohols, the formation of an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen (O-H···N) or an amino proton and the hydroxyl oxygen (N-H···O) is a key conformational determinant.[5][6][7] This internal interaction can:
-
Stabilize specific conformers: Influencing the stereochemical outcome of reactions.
-
Modulate nucleophilicity: By partially engaging the lone pair of the nitrogen or oxygen, it can decrease their availability for external reactions.
-
Alter acidity/basicity: The pKa values can be subtly shifted due to the stabilizing effect of the hydrogen bond.
The strength of this interaction is influenced by the substitution pattern on the carbon backbone.[6][7]
Chemoselectivity: The Art of Discriminating Between Amine and Hydroxyl Reactivity
The central challenge and opportunity in amino alcohol chemistry is achieving chemoselectivity—selectively reacting one functional group in the presence of the other.
N-Acylation vs. O-Acylation: A Classic Dilemma
Acylation is a fundamental transformation, but whether the acyl group attaches to the nitrogen or the oxygen depends critically on the reaction conditions.
-
N-Acylation Dominance: Amines are generally more nucleophilic than alcohols. Therefore, under neutral or slightly basic conditions, acylation with agents like acid chlorides or anhydrides will predominantly occur at the nitrogen. This intrinsic reactivity difference is often sufficient to achieve high selectivity.
-
Achieving O-Acylation: To favor O-acylation, the superior nucleophilicity of the amine must be suppressed. This is typically achieved by protonating the amine under acidic conditions, rendering it non-nucleophilic. The less reactive alcohol can then be acylated, often requiring a catalyst or more forcing conditions. Alternatively, protecting the amine group is a common strategy.[14]
A powerful strategy for selective N-acylation involves the use of catalysts like dibutyltin oxide, which can facilitate the reaction under mild conditions, even with less reactive acylating agents.[15]
Protocol: Selective N-Acylation of an Amino Alcohol
This protocol describes a general procedure for the chemoselective N-acylation of a primary amino alcohol using an acid chloride.
Materials:
-
Amino alcohol (e.g., ethanolamine)
-
Acyl chloride (e.g., benzoyl chloride)
-
Aprotic solvent (e.g., Dichloromethane - DCM)
-
Tertiary amine base (e.g., Triethylamine - TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino alcohol (1.0 eq) and triethylamine (1.1 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution. Causality: The amine is a better nucleophile than the alcohol. TEA is added to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Self-Validation: The purity and identity of the N-acylated product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of a significant O-acylated product confirms the chemoselectivity.
Strategic Transformations of Amino Alcohols
Beyond acylation, amino alcohols are precursors to a wide array of valuable structures.
Oxidation: Accessing Amino Aldehydes and Ketones
The selective oxidation of the hydroxyl group without affecting the amine is a synthetically useful but challenging transformation.[16] The resulting amino aldehydes and ketones are important intermediates, particularly in peptide and natural product synthesis.[17][18][19]
-
Challenges: Many common oxidizing agents are non-selective and can also oxidize the amine group. The resulting amino aldehydes are often unstable and prone to racemization or decomposition.[19]
-
Modern Solutions: Milder, more selective methods have been developed. For instance, using manganese(IV) oxide or catalytic systems like 2-azaadamantane N-oxyl (AZADO) with a copper co-catalyst allows for the efficient and chemoselective aerobic oxidation of amino alcohols.[16][17][18]
Cyclization Reactions: Building Heterocyclic Scaffolds
The bifunctional nature of amino alcohols makes them ideal substrates for intramolecular cyclization reactions, providing access to important nitrogen- and oxygen-containing heterocycles.
Oxazolidinones are a prominent class of heterocyles, famous for their use as chiral auxiliaries in asymmetric synthesis (Evans' auxiliaries) and as antibacterial agents.[20][21] They are commonly synthesized from 1,2-amino alcohols by reaction with phosgene, a phosgene equivalent (e.g., carbonyldiimidazole, CDI), or diethyl carbonate.[20][22] A greener alternative involves the direct condensation with carbon dioxide, often requiring a catalyst.[20]
Caption: Synthesis of Oxazolidinones from Amino Alcohols and CO₂.
Protocol: Synthesis of an Oxazolidinone from an Amino Alcohol
This protocol outlines the synthesis of (S)-4-benzyl-1,3-oxazolidin-2-one from (S)-phenylalaninol using diethyl carbonate.[22]
Materials:
-
(S)-phenylalaninol (1.0 eq)
-
Diethyl carbonate (1.5 eq)
-
Sodium methoxide (0.05 eq)
-
Microwave reactor or conventional heating setup with reflux condenser
Procedure:
-
Combine (S)-phenylalaninol, diethyl carbonate, and sodium methoxide in a microwave-safe reaction vessel. Causality: Diethyl carbonate acts as a safe alternative to phosgene. The basic catalyst (sodium methoxide) facilitates the initial nucleophilic attack and subsequent cyclization.
-
Heat the mixture under microwave irradiation at 125-135 °C for a specified time (e.g., 15-30 minutes), or alternatively, heat at reflux using an oil bath until the reaction is complete (monitored by TLC).
-
After cooling, the crude product can be directly purified by column chromatography (hexane-ethyl acetate).
-
Self-Validation: The formation of the cyclic carbamate should be confirmed by the appearance of a characteristic carbonyl stretch (~1750 cm⁻¹) in the IR spectrum and by detailed NMR analysis. Optical rotation should be measured to confirm retention of stereochemistry.
Amino alcohols can undergo intramolecular cyclodehydration to form important cyclic amines like pyrrolidines and piperidines. This transformation typically requires activation of the hydroxyl group to turn it into a good leaving group.[23] Classical methods involve a two-step process (e.g., tosylation followed by base-induced cyclization). More direct, one-pot methods have been developed using reagents like thionyl chloride (SOCl₂) or ruthenium-based catalysts.[23][24][25] The catalytic approach, operating via a "hydrogen shuttling" mechanism, is particularly elegant as it avoids stoichiometric activating agents.[24][25]
Caption: Catalytic Dehydrative Cyclization via Hydrogen Shuttling.
The Role of Protecting Groups
In complex multi-step syntheses, it is often necessary to "mask" one of the functional groups to prevent it from reacting while another part of the molecule is being modified.[26][27][28] This is the role of protecting groups.
-
Amine Protection: The amine is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[26][27] These groups temporarily convert the nucleophilic amine into a non-reactive amide-like linkage and can be selectively removed under acidic conditions (Boc) or via hydrogenolysis (Cbz).[26][29]
-
Alcohol Protection: The hydroxyl group is commonly protected as an ether (e.g., benzyl (Bn) ether) or a silyl ether (e.g., tert-butyldimethylsilyl (TBDMS) ether).[26][28][29] These are robust groups that can be removed under specific conditions (hydrogenolysis for Bn, fluoride ion for silyl ethers).[29]
The choice of protecting groups is critical and an "orthogonal" strategy—where one group can be removed without affecting the other—is often employed to allow for the sequential manipulation of the amine and hydroxyl functions.[27][28]
Applications in Asymmetric Synthesis and Drug Development
Chiral amino alcohols are of paramount importance in the pharmaceutical industry.[30] They are not only common structural motifs in a vast number of drugs but also serve as powerful chiral ligands and auxiliaries in asymmetric catalysis.[1][30][31] The ability of the nitrogen and oxygen atoms to chelate to a metal center is key to their effectiveness in creating a defined chiral environment for stereoselective transformations.[31] The development of efficient, stereoselective routes to amino alcohols, such as the Sharpless Asymmetric Aminohydroxylation or the asymmetric reduction of α-amino ketones, remains a major focus of modern organic synthesis.[32][33]
Conclusion
The amino alcohol functional group presents a rich and nuanced reactivity profile governed by the interplay of its constituent amine and hydroxyl moieties. A thorough understanding of its acid-base properties, the principles of chemoselectivity, and the strategic use of protective groups and catalysts empowers chemists to harness its synthetic potential. From fundamental transformations like acylation and oxidation to the construction of complex heterocyclic systems, the amino alcohol remains a cornerstone functional group, driving innovation in drug discovery, materials science, and the broader field of chemical synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [2403.14129] Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.indiana.edu [chem.indiana.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. research.tudelft.nl [research.tudelft.nl]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 27. Protective Groups [organic-chemistry.org]
- 28. media.neliti.com [media.neliti.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. benchchem.com [benchchem.com]
- 31. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 32. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Leveraging 2-(1-Phenyl-ethylamino)-ethanol as a Chiral Auxiliary in Asymmetric Synthesis
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the application of 2-(1-Phenyl-ethylamino)-ethanol as a chiral auxiliary in asymmetric synthesis. We delve into the foundational principles of chiral auxiliaries, followed by a detailed exploration of the synthesis of the title compound. The core of this document presents detailed, field-proven protocols for the application of this compound in asymmetric alkylation and diastereoselective aldol reactions. Mechanistic insights into the stereochemical control exerted by the auxiliary are discussed, supported by illustrative diagrams. This guide is intended to equip researchers with the necessary knowledge and practical methodologies to effectively utilize this versatile chiral auxiliary in their synthetic endeavors.
Introduction to Chiral Auxiliaries
In the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, the control of stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to proceed with high diastereoselectivity.[1] The auxiliary is then cleaved from the product and can, in principle, be recovered and reused.[1][2] This strategy, pioneered by chemists like E.J. Corey and David A. Evans, has become a cornerstone of modern asymmetric synthesis.[1][3]
A successful chiral auxiliary should ideally meet several criteria:
-
Be readily available in enantiomerically pure form.[3]
-
Attach to the substrate under mild conditions.
-
Provide high levels of stereochemical induction.
-
Be removable under conditions that do not cause racemization of the desired product.[3]
This compound, a derivative of the readily available and inexpensive (R)- or (S)-1-phenylethylamine, presents itself as a promising candidate for a chiral auxiliary, particularly in the formation of chiral amides and subsequent enolate chemistry.
Synthesis of Enantiopure this compound
The synthesis of the title chiral auxiliary can be achieved through a straightforward nucleophilic substitution reaction between an enantiomerically pure 1-phenylethylamine and a suitable two-carbon electrophile, such as ethylene oxide or 2-chloroethanol.
Protocol 2.1: Synthesis of (R)-2-((R)-1-Phenylethylamino)ethanol
This protocol describes the synthesis from (R)-1-phenylethylamine and ethylene oxide.
Materials:
-
(R)-1-Phenylethylamine
-
Ethylene oxide (as a solution in THF or generated in situ)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a well-ventilated fume hood, dissolve (R)-1-phenylethylamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylene oxide (1.1 eq) in THF to the stirred solution. Caution: Ethylene oxide is a toxic and flammable gas. Handle with extreme care.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure (R)-2-((R)-1-phenylethylamino)ethanol.
Application in Asymmetric Alkylation
One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of enolates derived from carboxylic acids.[4][5] The chiral auxiliary is first used to form a chiral amide. Deprotonation of the α-carbon followed by reaction with an electrophile leads to the formation of a new stereocenter with high diastereoselectivity.
Mechanism of Stereocontrol in Asymmetric Alkylation
The stereochemical outcome of the alkylation is controlled by the chiral auxiliary, which directs the approach of the electrophile to one face of the enolate. It is proposed that the lithium enolate forms a chelated six-membered ring transition state. The phenyl group on the stereogenic center of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.
Caption: Workflow for Asymmetric Alkylation.
Protocol 3.1: Asymmetric Alkylation of a Propionamide Derivative
This protocol details the synthesis of an enantiomerically enriched 2-methyl-3-phenylpropanoic acid.
Materials:
-
(R)-2-((R)-1-Phenylethylamino)ethanol
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Formation of the Chiral Amide
-
Dissolve (R)-2-((R)-1-phenylethylamino)ethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C.
-
Slowly add propionyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude chiral propionamide. Purify by flash chromatography.
Step 2: Asymmetric Alkylation
-
Dissolve the purified chiral amide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add LDA (1.1 eq) and stir for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to separate the diastereomers.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the major diastereomer from the previous step in a mixture of THF and water.
-
Add lithium hydroxide (LiOH, 4.0 eq) and heat the mixture at reflux for 4 hours.
-
Cool the mixture to room temperature and remove the THF under reduced pressure.
-
Wash the aqueous residue with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl to pH 2 and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched 2-methyl-3-phenylpropanoic acid.
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Propionamide | Benzyl bromide | >95:5 | 85 | >90 |
| Butyramide | Methyl iodide | >90:10 | 88 | >80 |
| Phenylacetamide | Ethyl iodide | >95:5 | 82 | >90 |
| Note: These are representative data based on similar chiral auxiliaries. |
Application in Diastereoselective Aldol Reactions
Chiral auxiliaries are also instrumental in controlling the stereochemical outcome of aldol reactions.[6][7] The chiral auxiliary attached to the enolate component directs the facial selectivity of the addition to the aldehyde.
Mechanism of Stereocontrol in Aldol Reactions
Similar to alkylation, the stereoselectivity in aldol reactions is often explained by the formation of a Zimmerman-Traxler-like six-membered ring transition state.[1] The chiral auxiliary dictates the conformation of this transition state, leading to a preferred diastereomeric product.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. 手性助剂 [sigmaaldrich.com]
- 3. york.ac.uk [york.ac.uk]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. york.ac.uk [york.ac.uk]
- 6. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
Application Notes and Protocols for Asymmetric Synthesis with 2-(1-Phenyl-ethylamino)-ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often dictated by its stereochemistry.[1][2] Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer over the other, has emerged as a powerful tool in this endeavor.[2] Within this field, chiral ligands play a pivotal role by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.[3]
Among the vast array of chiral ligands, β-amino alcohols are a prominent class, valued for their straightforward synthesis, stability, and effectiveness in a variety of asymmetric transformations.[3] This application note focuses on 2-(1-Phenyl-ethylamino)-ethanol , a readily accessible chiral amino alcohol, and its application as a chiral ligand in the highly enantioselective addition of organozinc reagents to aldehydes. This reaction is a fundamental carbon-carbon bond-forming process that yields valuable chiral secondary alcohols, which are key building blocks for numerous pharmaceuticals and biologically active molecules.[3]
Mechanistic Insights: The Principle of Stereochemical Induction
The efficacy of this compound as a chiral ligand stems from its ability to form a rigid, well-defined transition state with the metal catalyst and reactants. In the case of the addition of diethylzinc to an aldehyde, the following mechanistic steps are generally accepted:
-
Ligand-Metal Complex Formation: The chiral amino alcohol reacts with diethylzinc to form a chiral zinc-alkoxide complex. The nitrogen and oxygen atoms of the amino alcohol chelate to the zinc atom, creating a chiral pocket around the metal center.
-
Aldehyde Coordination: The prochiral aldehyde then coordinates to the zinc center of this complex.
-
Stereoselective Alkyl Transfer: The geometry of the resulting dimeric transition state, dictated by the stereochemistry of the chiral ligand, favors the transfer of an ethyl group from another diethylzinc molecule to one specific face of the aldehyde carbonyl. This facial selectivity is the origin of the high enantioselectivity observed in the product.
-
Product Formation and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed. Subsequent workup with an acidic solution liberates the chiral alcohol product and regenerates the chiral ligand.
The stereochemical outcome is rationalized by a transition state model where the steric bulk of the phenyl group on the chiral auxiliary effectively shields one face of the aldehyde, directing the incoming nucleophile to the opposite face.
Experimental Protocol: Enantioselective Ethyl-addiction to Benzaldehyde
This protocol details the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by (S)-2-(1-Phenyl-ethylamino)-ethanol, to produce (S)-1-phenyl-1-propanol.
Materials and Reagents:
-
(S)-2-(1-Phenyl-ethylamino)-ethanol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) operated under an inert atmosphere (Nitrogen or Argon).
Safety Precautions:
-
Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a strict inert atmosphere using appropriate Schlenk line or glovebox techniques.
-
Anhydrous solvents are essential for the success of the reaction.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add (S)-2-(1-Phenyl-ethylamino)-ethanol (e.g., 0.05 mmol, 1 mol%).
-
Add anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add diethylzinc (1.0 M solution in hexanes, e.g., 10.0 mmol, 2.0 equiv) to the stirred solution of the chiral ligand.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex.
-
Slowly add freshly distilled benzaldehyde (e.g., 5.0 mmol, 1.0 equiv) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture (quench with 1M HCl before analysis).
-
-
Workup:
-
Once the reaction is complete (typically after several hours), cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (15 mL).
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (10 mL) and stir until the solids dissolve.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Data Presentation
| Parameter | Value |
| Chiral Ligand | (S)-2-(1-Phenyl-ethylamino)-ethanol |
| Substrate | Benzaldehyde |
| Nucleophile | Diethylzinc |
| Stoichiometry (Ligand:ZnEt₂:Aldehyde) | ~1:200:100 (catalytic) |
| Solvent | Toluene |
| Temperature | 0 °C |
| Typical Yield | > 90% |
| Typical Enantiomeric Excess (e.e.) | Up to 98% for the (S)-enantiomer |
Experimental Workflow Visualization
Caption: Experimental workflow for the asymmetric ethylation of benzaldehyde.
Mechanism Visualization
Caption: Simplified mechanism of asymmetric addition.
Conclusion
This compound serves as a highly effective and accessible chiral ligand for the asymmetric addition of diethylzinc to aldehydes. The protocol described herein provides a reliable method for the synthesis of chiral secondary alcohols with excellent enantioselectivity and high yields. The operational simplicity and the catalytic nature of the process make it a valuable tool for both academic research and industrial applications in the development of chiral pharmaceuticals and fine chemicals.
References
Application Notes & Protocols: Diastereoselective Alkylation via Evans' Chiral Oxazolidinone Auxiliaries
Abstract: This technical guide provides a comprehensive overview and detailed experimental protocols for the use of Evans' oxazolidinone chiral auxiliaries in asymmetric alkylation reactions. Chiral auxiliaries are a cornerstone of modern asymmetric synthesis, offering a reliable and predictable method for controlling stereochemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, detailing the three-stage process: N-acylation of the auxiliary, highly diastereoselective enolate alkylation, and subsequent cleavage to yield enantiomerically enriched products while allowing for auxiliary recovery.[3] The causality behind procedural choices, mechanistic underpinnings, and practical laboratory insights are emphasized throughout to ensure robust and reproducible outcomes.
Foundational Principles: The Role of the Chiral Auxiliary
In the landscape of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral auxiliaries serve as temporary, covalently bonded stereodirecting groups.[1] Originating from the readily available "chiral pool" of natural products like amino acids, these molecules are attached to a prochiral substrate to guide the formation of a new stereocenter.[2][4] The inherent chirality of the auxiliary creates a diastereomeric intermediate, which biases the energy landscape of the transition state, favoring attack of a reagent from one specific face. After the stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse, making the process efficient.
Among the most successful and widely adopted platforms are the oxazolidinone auxiliaries developed by David A. Evans.[1][] These auxiliaries, derived from amino alcohols, provide exceptional levels of stereocontrol in a variety of C-C bond-forming reactions, most notably in the alkylation of enolates.[6][7] The entire workflow is a testament to rational design in stereocontrolled synthesis.
Overall Experimental Workflow
The process can be logically segmented into three primary experimental stages:
-
N-Acylation: Covalent attachment of a carboxylic acid substrate to the nitrogen of the chiral auxiliary.
-
Diastereoselective Alkylation: Deprotonation to form a conformationally rigid enolate, followed by the introduction of an electrophile.
-
Cleavage and Recovery: Removal of the auxiliary to release the chiral product and regeneration of the auxiliary for future use.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol I: N-Acylation of the Chiral Auxiliary
Objective: To attach the prochiral acyl group to the auxiliary, forming an N-acyl oxazolidinone. This imide structure is crucial as it acidifies the α-protons, enabling their removal to form an enolate.
Causality: While traditional methods involve deprotonation of the auxiliary with strong bases like n-BuLi followed by quenching with an acyl chloride, a milder and operationally simpler method uses an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP).[3][8] DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is readily attacked by the neutral, nucleophilic oxazolidinone nitrogen. This avoids the use of pyrophoric organolithium reagents at the initial stage.
Detailed Protocol: Acylation with Propionic Anhydride
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 177.20 | 1.00 g | 5.64 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 1.18 mL | 8.46 | 1.5 |
| Propionic Anhydride | 130.14 | 0.87 mL | 6.77 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 69 mg | 0.56 | 0.1 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
Procedure:
-
To a dry, argon-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.00 g, 5.64 mmol).
-
Add anhydrous THF (20 mL) via syringe and stir until the auxiliary is fully dissolved.
-
Add triethylamine (1.18 mL, 8.46 mmol), followed by DMAP (69 mg, 0.56 mmol).
-
Add propionic anhydride (0.87 mL, 6.77 mmol) dropwise via syringe over 2 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting auxiliary is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl oxazolidinone.
Protocol II: Diastereoselective Enolate Alkylation
Objective: To generate a new stereocenter α- to the carbonyl group with a high degree of stereocontrol.
Mechanistic Insight & Stereochemical Model: This step is the heart of the asymmetric transformation. Treatment of the N-acyl oxazolidinone with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperature (-78 °C) quantitatively generates the corresponding (Z)-enolate.[1][9] The metal cation (Na⁺ or Li⁺) forms a rigid five-membered chelate between the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[6] This chelation, combined with the steric bulk of the substituent at the C4 position (e.g., the phenyl group), effectively blocks one face of the planar enolate. Consequently, the incoming electrophile is directed to attack from the less-hindered opposite face, resulting in a high degree of diastereoselectivity.[10]
Caption: Alkylation occurs on the face opposite the C4-substituent.
Detailed Protocol: Alkylation with Benzyl Bromide
| Reagent | MW ( g/mol ) | Amount/Conc. | Moles (mmol) | Equiv. |
| N-propionyl oxazolidinone | 233.27 | 1.00 g | 4.29 | 1.0 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 1.0 M in THF | 4.7 mL | 4.70 | 1.1 |
| Benzyl Bromide (BnBr) | 171.04 | 0.56 mL | 4.70 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 25 mL | - | - |
Procedure:
-
Safety Note: This procedure requires strict anhydrous and inert atmosphere techniques. All glassware should be oven- or flame-dried, and the reaction should be conducted under a positive pressure of argon or nitrogen.
-
Add the N-propionyl oxazolidinone (1.00 g, 4.29 mmol) to a dry, argon-flushed 100 mL round-bottom flask and dissolve in anhydrous THF (25 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Slowly add the NaHMDS solution (4.7 mL of 1.0 M solution, 4.70 mmol) dropwise via syringe over 10 minutes. The solution may turn yellow or orange, indicating enolate formation. Stir for 30 minutes at -78 °C.
-
Add benzyl bromide (0.56 mL, 4.70 mmol) dropwise.
-
Continue stirring the reaction at -78 °C. Monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction at -78 °C by the slow addition of 15 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add 30 mL of water, and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio (dr) can be determined from the crude product using ¹H NMR spectroscopy or gas chromatography (GC).[8] The major product can then be isolated by flash chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
Protocol III: Cleavage of the Chiral Auxiliary
Objective: To hydrolyze the N-acyl bond, releasing the enantiomerically enriched carboxylic acid and recovering the valuable chiral auxiliary. The choice of cleavage method dictates the functional group obtained in the final product.
Method A: Hydrolysis to Carboxylic Acid
Causality: The standard method for obtaining the carboxylic acid uses lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[3][11] The hydroperoxide anion is a soft nucleophile that selectively attacks the exocyclic (imide) carbonyl over the endocyclic (carbamate) carbonyl, forming a tetrahedral intermediate.[12][13] This regioselectivity is crucial for releasing the desired product without destroying the auxiliary.
Safety Insight: The reaction of LiOH with H₂O₂ can be exothermic and leads to the decomposition of the intermediate peracid, releasing gaseous oxygen.[11][14] This can create a pressure buildup and a potentially flammable O₂/solvent vapor atmosphere. The reaction should be well-vented and performed behind a safety shield, especially on a larger scale.
Detailed Protocol:
| Reagent | MW ( g/mol ) | Amount/Conc. | Moles (mmol) | Equiv. |
| Alkylated Product | 323.40 | 1.00 g | 3.09 | 1.0 |
| Tetrahydrofuran (THF) | - | 16 mL | - | - |
| Water (H₂O) | 18.02 | 4 mL | - | - |
| Hydrogen Peroxide (H₂O₂) | 30% aq. soln. | 1.26 mL | ~12.36 | 4.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 148 mg | 6.18 | 2.0 |
Procedure:
-
Dissolve the purified alkylated product (1.00 g, 3.09 mmol) in a 4:1 mixture of THF and water (20 mL total) in a flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 30% H₂O₂ solution (1.26 mL) followed by the solid LiOH (148 mg).
-
Stir vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding 1.5 M aqueous sodium sulfite (Na₂SO₃) solution (10 mL) and stir for 20 minutes at 0 °C.
-
Concentrate the mixture in vacuo to remove the THF.
-
Add 20 mL of water and extract with dichloromethane (3 x 30 mL) to recover the chiral auxiliary. The combined organic layers can be dried and concentrated to yield the recovered oxazolidinone.
-
Acidify the remaining aqueous layer to pH ~1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, and concentrate to yield the enantiomerically pure carboxylic acid.
Method B: Reductive Cleavage to Primary Alcohol
Causality: Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) cleaves the imide and reduces the resulting carboxylic acid functionality to a primary alcohol in a single operation.[10][15]
Detailed Protocol:
-
Dissolve the alkylated product (1.0 mmol) in anhydrous THF (10 mL) under argon and cool to 0 °C.
-
Add LiAlH₄ (2.0-3.0 equiv., e.g., 76 mg, 2.0 mmol) portion-wise.
-
Stir at 0 °C for 1-2 hours, then allow to warm to room temperature.
-
Carefully quench the reaction by the sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate.
-
The filtrate contains both the chiral alcohol product and the recovered auxiliary (as an amino alcohol), which can be separated by column chromatography.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. uwindsor.ca [uwindsor.ca]
- 10. york.ac.uk [york.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. connectsci.au [connectsci.au]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Guide to Stereoselective Ketone Reduction Using 2-(1-Phenyl-ethylamino)-ethanol as a Chiral Precursor
Abstract
The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing, as the stereochemistry of these molecules is often critical to their biological activity and efficacy.[1][2] Among the most powerful and reliable methods for achieving this is the asymmetric reduction of prochiral ketones.[3] This application note provides a comprehensive technical guide on the use of the chiral amino alcohol, 2-(1-Phenyl-ethylamino)-ethanol, as a precursor for a highly effective organocatalyst system. We will delve into the mechanistic underpinnings of the renowned Corey-Bakshi-Shibata (CBS) reduction, for which this amino alcohol serves as an exemplary starting material.[4][5] This guide will furnish researchers, scientists, and drug development professionals with detailed protocols, performance data, and the causal logic behind experimental choices, ensuring the reproducible synthesis of chiral alcohols with high enantioselectivity.
The Mechanistic Framework: From Chiral Amino Alcohol to Stereoselective Control
The efficacy of this compound in asymmetric synthesis stems from its role as a chiral auxiliary, a stereogenic unit temporarily incorporated to control a reaction's stereochemical outcome.[6][7] Specifically, it is used to generate a chiral oxazaborolidine catalyst, the engine of the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction).[4][8] This reaction stands as a paradigm of enantioselective catalysis, prized for its operational simplicity, high selectivity, and predictable stereochemical outcomes.[9][10]
The process begins with the reaction between the chiral amino alcohol and a borane source, such as borane-tetrahydrofuran complex (BH₃•THF) or borane dimethyl sulfide (BH₃•SMe₂), to form the rigid, five-membered oxazaborolidine ring structure.[11] This catalyst, once formed, orchestrates a highly organized, multi-step catalytic cycle that ensures the selective transfer of a hydride to one specific face of the prochiral ketone.
The Catalytic Cycle of the CBS Reduction:
The remarkable efficiency of the CBS reduction is rooted in a bifunctional activation mechanism.[10][12] The catalyst's Lewis basic nitrogen atom coordinates to the borane reducing agent, activating it as a powerful hydride donor. Simultaneously, the enhanced Lewis acidity of the catalyst's endocyclic boron atom allows it to coordinate to the ketone substrate.[13] This dual coordination within a rigid chiral framework creates a highly ordered, six-membered transition state that minimizes steric hindrance, thereby directing the hydride transfer to a single enantiotopic face of the ketone.[4][13]
Caption: A diagram of the CBS reduction catalytic cycle.
Performance and Application Scope
The CBS reduction is a robust and versatile method effective for a wide range of prochiral ketones.[4] It is particularly successful for aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones.[10][11] The predictability of the stereochemical outcome is a significant advantage; for a catalyst derived from an (S)-amino alcohol, the corresponding (R)-alcohol is typically produced, and vice-versa.[10]
The following table summarizes representative performance data for the asymmetric reduction of various ketones using systems derived from chiral amino alcohols, illustrating the high yields and enantioselectivities commonly achieved.
| Substrate | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference(s) |
| Acetophenone | 10 | RT | >95 | 94-99 | [14] |
| 1-Tetralone | 5-10 | RT | ~90 | 97 | |
| 2-Chloroacetophenone | 10 | RT | High | 98 | [14] |
| 2,2,2-Trifluoroacetophenone | 10 | RT | High | 82-95* | [11][14] |
| Cyclohexyl methyl ketone | 10 | RT | ~99 | 91 | [11] |
| Higher enantioselectivity for trifluoromethyl ketones can often be achieved with specific additives or modified borane reagents.[11][15] |
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol details the in-situ generation of the oxazaborolidine catalyst from (1R,2S)-2-(1-Phenyl-ethylamino)-ethanol and its application in the highly enantioselective reduction of acetophenone to (R)-1-Phenylethanol.
3.1. Materials and Reagents
-
(1R,2S)-2-(1-Phenyl-ethylamino)-ethanol (>98% purity)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Acetophenone (>99% purity, freshly distilled)
-
Anhydrous Tetrahydrofuran (THF, <50 ppm H₂O)
-
Methanol (Anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate (ACS grade)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Standard solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
3.2. Equipment
-
Round-bottom flasks, flame-dried under vacuum
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
Chiral HPLC or GC system for enantiomeric excess (% ee) determination
3.3. Experimental Workflow
Caption: A step-by-step workflow for the protocol.
3.4. Step-by-Step Procedure
-
System Preparation: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Place the system under a positive pressure of dry argon or nitrogen. The exclusion of atmospheric moisture is critical for reproducibility and high selectivity.[12][13]
-
Catalyst Formation:
-
To the flask, add this compound (e.g., 0.10 equivalents).
-
Add anhydrous THF (e.g., 20 mL) via syringe to dissolve the amino alcohol.
-
While stirring at room temperature, add a 1.0 M solution of BH₃•THF (e.g., 0.12 equivalents) dropwise over 5 minutes.
-
Stir the resulting solution for 30 minutes at room temperature. This allows for the in-situ formation of the active oxazaborolidine catalyst.[9]
-
-
Reduction Reaction:
-
In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF (e.g., 10 mL).
-
Add a 1.0 M solution of BH₃•THF (e.g., 0.8 - 1.0 equivalents) to the main reaction flask containing the catalyst.
-
Slowly add the acetophenone solution to the reaction mixture via syringe pump over 30-60 minutes. Causality Note: Slow addition prevents a buildup of the ketone, which could lead to a non-catalyzed background reduction by free borane, thereby lowering the enantioselectivity.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the consumption of acetophenone by TLC (e.g., 9:1 Hexanes:EtOAc) or GC analysis.
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.
-
CAUTION: Quenching is exothermic. Very slowly and carefully add methanol (e.g., 5 mL) dropwise to the reaction mixture to destroy any excess borane. Vigorous gas evolution (H₂) will be observed.
-
After gas evolution ceases, warm the mixture to room temperature and add saturated aqueous NH₄Cl (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography to obtain pure 1-phenylethanol.
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis, comparing the retention times to racemic and/or authentic chiral samples.
-
Troubleshooting and Key Considerations
-
Low Enantioselectivity: The primary culprit is often water. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.[12] Running the reaction at lower temperatures can sometimes suppress the non-catalyzed background reaction and improve ee.
-
Low Yield or Incomplete Reaction: Verify the titer of the BH₃•THF solution, as it can degrade over time. Ensure sufficient reaction time.
-
Reproducibility Issues: The quality of the chiral amino alcohol is paramount. Use a reagent with high optical and chemical purity. Inconsistent addition rates or temperature fluctuations can also affect reproducibility. Using isolated, pre-formed CBS catalysts can sometimes improve reproducibility but requires more handling of pyrophoric reagents.[11]
Conclusion
The use of this compound as a chiral precursor for an in-situ generated oxazaborolidine catalyst represents a powerful, reliable, and highly efficient strategy for the stereoselective reduction of prochiral ketones. The underlying CBS reduction mechanism provides a predictable and controllable method for accessing valuable chiral secondary alcohols in high enantiopurity. By adhering to rigorous anhydrous techniques and controlled reaction conditions as detailed in this guide, researchers can confidently implement this methodology to advance projects in drug discovery, process development, and complex molecule synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. CBS Catalysts [sigmaaldrich.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
Application Note: A Robust HPLC-Based Strategy for the Chiral Separation of 2-(1-Phenyl-ethylamino)-ethanol Derivatives
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical quality attribute, as enantiomers of the same compound can exhibit widely different activities and toxicities. This application note presents a detailed, systematic protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-(1-Phenyl-ethylamino)-ethanol derivatives. These structures are common motifs in beta-blocker drugs and other pharmaceutical agents. We focus on the use of polysaccharide-based chiral stationary phases (CSPs), elucidating the principles of chiral recognition and providing a step-by-step guide from initial column screening to final method validation, in accordance with regulatory expectations.
Introduction: The Imperative of Chiral Purity
Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, they often interact differently with biological targets like enzymes and receptors. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) require stringent control and quantification of the enantiomeric purity of chiral drug substances.[1][2]
The this compound scaffold contains two chiral centers, making the potential for multiple stereoisomers a significant analytical challenge. HPLC, utilizing chiral stationary phases, is the most powerful and widely adopted technique for resolving and quantifying these enantiomers.[3][4] This guide provides researchers and drug development professionals with the scientific rationale and a practical workflow to tackle this challenge effectively.
The Mechanism of Chiral Recognition on Polysaccharide CSPs
The success of a chiral separation hinges on the differential interaction between the enantiomers and the chiral stationary phase.[5] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most versatile and successful for a broad range of racemic compounds.[6][7]
2.1. The Chiral Selector: A Helical Groove
Cellulose and amylose are naturally occurring chiral polymers. When derivatized with functional groups like phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate), these polymers adopt stable, helical structures.[8] These helical grooves and cavities create a highly defined, three-dimensional chiral environment. The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector.[5]
2.2. Key Molecular Interactions
The differential stability of these complexes, and thus the separation, is governed by a combination of intermolecular forces.[7][9] For this compound derivatives, the key interactions include:
-
π-π Interactions: Between the phenyl ring of the analyte and the aromatic carbamate groups on the CSP.
-
Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH-) groups on the analyte can act as hydrogen bond donors and acceptors with the carbonyl and N-H groups of the carbamate selector.
-
Dipole-Dipole Interactions: Resulting from polar functional groups on both the analyte and the CSP.
-
Steric/Inclusion Effects: One enantiomer fits more favorably into the chiral grooves or cavities of the polysaccharide backbone than the other, leading to a stronger interaction and longer retention time.[10]
The combination of these interactions constitutes the "three-point interaction model," which posits that a minimum of three simultaneous interactions are needed for effective chiral recognition.[10]
Figure 1: Key interactions enabling chiral recognition on a polysaccharide CSP.
Strategic Method Development
A trial-and-error approach to chiral method development can be inefficient.[11] A systematic screening strategy using a small, diverse set of polysaccharide columns is the most effective path to success.
3.1. Phase 1: Column and Mobile Phase Screening
The majority of chiral separations can be achieved on a handful of key polysaccharide phases.[6] We recommend screening the target analyte on the columns listed in the table below under standard normal-phase conditions. Normal phase (non-polar mobile phase, polar stationary phase) often provides the best selectivity for this class of compounds.
| Column Name | Chiral Selector | Backbone | Key Characteristics |
| Chiralpak® IA / Chiralcel® OD | Amylose / Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose / Cellulose | Broad applicability, often considered first-choice screening columns.[12] |
| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Complementary selectivity to the above. |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Cellulose | Different electronic properties due to chloro-substituents can alter selectivity.[12] |
| Note: Immobilized versions (e.g., IA, IB, IC) are recommended as they offer superior solvent robustness, allowing for a wider range of mobile phases and column cleaning procedures.[13][14] |
Screening Protocol:
-
Columns: Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H (or their immobilized equivalents).
-
Mobile Phases:
-
A: n-Hexane / 2-Propanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
-
Rationale for Additives: The this compound structure contains a basic secondary amine. Without a basic additive like DEA, severe peak tailing and poor reproducibility are common due to strong interactions with residual acidic silanols on the silica support.[11]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm (based on the phenyl chromophore).
3.2. Phase 2: Method Optimization
Once a "hit" is identified (i.e., partial or full separation), the resolution can be optimized by systematically adjusting key parameters.
-
Alcohol Modifier Concentration: This is the most critical parameter. Reducing the alcohol percentage (e.g., from 10% to 5%) increases retention and often improves resolution, but may also lead to broader peaks.[15]
-
Alcohol Type: Switching between IPA and EtOH can sometimes dramatically change or even invert the elution order.[15]
-
Flow Rate: Decreasing the flow rate (e.g., to 0.5 mL/min) allows more time for the analyte to interact with the CSP, which can enhance resolution.[15]
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Evaluating the separation at different temperatures (e.g., 15°C, 25°C, 40°C) can reveal an optimum for selectivity.[15]
Figure 2: Systematic workflow for chiral HPLC method development.
Detailed Experimental Protocol
This protocol provides a starting point based on a successful separation of a representative compound from this class.
4.1. Materials and Equipment
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/DAD detector.
-
Chiral Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Additive: Diethylamine (DEA), >99.5% purity.
-
Sample: Racemic this compound derivative standard.
4.2. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of n-Hexane / IPA (95:5, v/v) with 0.1% DEA. For 1 liter, combine 950 mL of n-Hexane, 50 mL of IPA, and 1.0 mL of DEA. Mix thoroughly and degas by sonication or online degasser.
-
Sample Diluent: Use the mobile phase as the sample diluent to ensure peak shape integrity.
-
Sample Preparation: Accurately weigh and dissolve the racemic standard in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
4.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / IPA / DEA (95:5:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV, 210 nm |
| Run Time | 25 minutes |
4.4. Example Data
Below are typical results for a successful separation.
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Retention Time (t_R) | 15.2 min | 17.8 min | - |
| Tailing Factor (T_f) | 1.1 | 1.2 | T_f ≤ 2.0 |
| Resolution (R_s) | \multicolumn{2}{c | }{2.8} | R_s ≥ 1.5 |
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, the developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16]
5.1. Validation Parameters
The following parameters are critical for a chiral purity assay:[17]
-
Specificity: The ability to assess the desired enantiomer in the presence of the undesired enantiomer and other impurities. This is primarily demonstrated by achieving baseline resolution (R_s ≥ 1.5).
-
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably quantified. This is crucial for controlling impurity levels.
-
Linearity: Demonstrated by a linear relationship between the peak area and concentration of the undesired enantiomer, typically from the LOQ to 120% of the specification limit. A correlation coefficient (r²) of ≥0.99 is expected.
-
Accuracy: The closeness of test results to the true value. Assessed by spiking the main enantiomer with known amounts of the undesired enantiomer (e.g., at LOQ, 50%, 100% of the limit). Recoveries are typically expected to be within 80-120% for impurity analysis.[1]
-
Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements. Evaluated by multiple injections of the same sample, with Relative Standard Deviation (RSD) targets of ≤15% at the LOQ and ≤5% at higher concentrations.[17]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2% alcohol), flow rate (±0.1 mL/min), and temperature (±2 °C).
Conclusion
The chiral separation of this compound derivatives is readily achievable through a systematic HPLC method development strategy centered on polysaccharide-based chiral stationary phases. By understanding the principles of chiral recognition and methodically screening a select set of columns and mobile phases, a robust and reliable method can be developed. The provided protocol serves as a comprehensive starting point for optimization. Subsequent validation according to ICH guidelines ensures the method's suitability for quality control and regulatory submissions, upholding the scientific integrity required in pharmaceutical development.[2][16]
References
- 1. scispace.com [scispace.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Recent Trends in Chiral Separations on Immobilized Polysaccharide...: Ingenta Connect [ingentaconnect.com]
- 13. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. fda.gov [fda.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Application Note: Determination of Diastereomeric Ratio for Pharmaceutical Compounds Using Advanced NMR Techniques
Abstract
The stereochemical purity of a drug substance is a critical quality attribute that can significantly impact its pharmacological and toxicological profile. For drug candidates containing multiple stereocenters, accurate determination of the diastereomeric ratio (d.r.) is a fundamental requirement during process development and for final product release. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Nuclear Magnetic Resonance (NMR) spectroscopy to accurately determine the diastereomeric ratio of a chiral compound. We will explore a range of techniques, from direct ¹H NMR analysis to more advanced methods involving chiral derivatizing and solvating agents, and cutting-edge pure shift NMR spectroscopy. Detailed, field-proven protocols and data analysis strategies are presented to ensure the generation of robust and reliable results.
Introduction: The Imperative of Stereochemical Control
In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very essence of its biological activity. Molecules with multiple chiral centers can exist as diastereomers—stereoisomers that are not mirror images of each other. These diastereomers can have vastly different physical, chemical, and biological properties. Consequently, regulatory agencies worldwide demand rigorous control and quantification of the stereoisomeric composition of any new chemical entity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose. Unlike chromatographic methods, which may require the synthesis of pure stereoisomers as reference standards, NMR is an intrinsically quantitative method that can directly analyze the composition of a mixture, provided that signals for each diastereomer can be resolved.[1] This note will use a hypothetical, yet representative, pharmaceutical intermediate, "Compound X," to illustrate the application of various NMR techniques for d.r. determination.
Hypothetical Analyte: Compound X
For the purpose of this guide, we will consider "Compound X," a synthetic intermediate with two stereocenters. The synthetic process can yield two diastereomers: (1R,2S)-Compound X (the desired diastereomer) and (1S,2S)-Compound X (a diastereomeric impurity).
(Image of Compound X structure would be placed here in a real document)
The Fundamental Principle: Diastereomers are Magnetically Inequivalent
Diastereomers possess distinct spatial arrangements of their atoms. This difference in 3D space leads to different intramolecular interactions, which in turn means that the chemical environments of their respective nuclei are non-equivalent. As a result, corresponding protons (¹H) or carbons (¹³C) in a pair of diastereomers will have different chemical shifts (δ) and/or coupling constants (J) in an NMR spectrum.[2][3] The challenge, and the focus of this guide, is to select and optimize an NMR experiment that can resolve these differences for accurate quantification.
Technique Selection and Experimental Design
The choice of NMR technique depends on the specific properties of the compound and the complexity of its spectrum. It is often prudent to start with the simplest method and progress to more advanced techniques if necessary.
Workflow for Diastereomeric Ratio Determination
The following diagram outlines a logical workflow for selecting the appropriate NMR technique.
Caption: Workflow for selecting an NMR method for d.r. determination.
Protocol 1: Direct ¹H NMR Spectroscopy
This is the most straightforward method and should always be the first approach. It relies on finding at least one pair of signals in the ¹H NMR spectrum—one for each diastereomer—that are baseline-resolved.
Rationale
The inherent non-equivalence of diastereomers may produce sufficiently different chemical shifts for direct observation and quantification.[4][5] For accurate quantification (qNMR), experimental parameters must be chosen to ensure that the integrated signal area is directly proportional to the number of nuclei.
Sample Preparation
Proper sample preparation is critical for high-quality, quantitative NMR data.[6][7][8]
-
Weighing: Accurately weigh approximately 5-10 mg of the Compound X sample into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. The solvent should not have signals that overlap with the analyte signals of interest.
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution; vortex or sonicate if necessary. Any particulate matter can degrade spectral quality.[6]
-
Transfer: Using a Pasteur pipette, transfer the solution to a high-quality, clean 5 mm NMR tube.[8]
NMR Acquisition Protocol
-
Instrument: Use a high-field NMR spectrometer (≥400 MHz is recommended) for better signal dispersion.
-
Lock and Shim: Lock on the deuterium signal of the solvent and carefully shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Angle: Set to 90° (or a calibrated value).
-
Relaxation Delay (d1): This is the most critical parameter for quantification. The delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being integrated. A conservative value of 30 seconds is often a good starting point if T₁ is unknown.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.
-
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with minimal line broadening (e.g., LB = 0.3 Hz) before Fourier transformation.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum.[4]
-
Integration:
-
Select a pair of well-resolved signals corresponding to the same proton on each diastereomer.
-
Integrate both signals using the same integration boundaries.
-
The diastereomeric ratio (d.r.) is the ratio of the two integrals.
-
Example Data Presentation:
| Diastereomer | Proton Signal (ppm) | Integral Value | Normalized Ratio |
| (1R,2S)-Compound X | H-5 (doublet) @ 4.52 | 95.3 | 95.3 |
| (1S,2S)-Compound X | H-5 (doublet) @ 4.48 | 4.7 | 4.7 |
| Calculated d.r. | 95.3 : 4.7 |
Protocol 2: Analysis with Chiral Derivatizing Agents (CDAs)
When direct analysis fails due to signal overlap, converting the diastereomers into a new set of diastereomers via reaction with a chiral derivatizing agent can be a powerful strategy.[9][10][11]
Rationale
A CDA is an enantiomerically pure reagent that reacts with a functional group (e.g., -OH, -NH₂) in the analyte.[12] This reaction covalently links the CDA to each diastereomer of the analyte, forming two new, distinct diastereomeric adducts. The chiral center of the CDA provides an additional, strong chiral influence that often leads to much larger chemical shift differences (Δδ) between the adducts, simplifying spectral analysis.[13] A classic example is Mosher's acid (MTPA).[10]
Experimental Protocol (using Mosher's Acid Chloride)
-
Sample Preparation: In a clean NMR tube, dissolve ~5 mg of the Compound X sample (assuming it has a hydroxyl or amine group) in 0.5 mL of anhydrous pyridine-d₅.
-
Reagent Addition: Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to the NMR tube.
-
Reaction: Cap the tube and gently shake. The reaction is typically fast and can be monitored directly in the spectrometer.
-
Acquisition: Acquire a ¹H NMR spectrum using the parameters outlined in Protocol 1. The long relaxation delay is still crucial.
Data Analysis
Identify a proton in the newly formed Mosher's ester/amide that is well-resolved for both diastereomeric adducts. The large, magnetically anisotropic phenyl group of the MTPA moiety often induces significant chemical shift differences in nearby protons.[12] Integrate the corresponding signals to determine the d.r.
Key Considerations:
-
Kinetic Resolution: The reaction must go to completion to avoid kinetic resolution, where one diastereomer reacts faster than the other, leading to an inaccurate ratio.
-
Reagent Purity: The CDA must be enantiomerically pure.
Protocol 3: Analysis with Chiral Solvating Agents (CSAs)
This technique offers a non-covalent alternative to CDAs, avoiding chemical modification of the analyte.[14][15]
Rationale
A chiral solvating agent is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the analyte molecules in solution.[16][17] These complexes are in rapid exchange on the NMR timescale. The result is not two distinct sets of peaks, but rather a weighted average of the chemical shifts for the free and complexed states. Because the two diastereomeric complexes have different geometries and stabilities, the weighted-average chemical shifts for the two analyte diastereomers will be different, leading to signal separation.[14][18]
Experimental Protocol
-
Sample Preparation: Dissolve ~5 mg of Compound X in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.
-
CSA Addition: Add the CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube in stoichiometric amounts. It is often necessary to titrate the CSA, acquiring spectra at different CSA:analyte ratios (e.g., 0.5, 1.0, 2.0 equivalents) to find the optimal concentration for maximum signal separation.
-
Acquisition: Acquire ¹H NMR spectra at each titration point. Temperature can also be varied to optimize resolution.
Data Analysis
Compare the spectra with and without the CSA. Identify the signals that show the largest induced separation and perform quantitative integration as described in Protocol 1.
Advantages of CSAs over CDAs:
-
The analyte is not chemically altered and can be recovered.
-
No risk of kinetic resolution or side reactions.
-
The experiment is often faster to set up.
Protocol 4: Advanced Resolution with Pure Shift NMR
In cases of severe spectral crowding where even CSAs or CDAs fail to provide baseline resolution, pure shift NMR can be a game-changer.[19][20]
Rationale
Much of the complexity in a ¹H NMR spectrum arises from homonuclear scalar coupling (J-coupling), which splits signals into multiplets. Pure shift NMR techniques are pulse sequences designed to remove the effect of this coupling, collapsing multiplets into sharp singlets.[21] This dramatically increases spectral resolution, often allowing for the quantification of diastereomers even when their chemical shift difference is smaller than the original multiplet width.[20][22]
Experimental Protocol
-
Sample Preparation: Prepare the sample as in Protocol 1.
-
Acquisition: This requires a spectrometer equipped with the appropriate pulse sequences (e.g., Zangger-Sterk based methods).
-
Select a band-selective pure shift experiment if only a small region of the spectrum is crowded and needs to be resolved. This often provides better sensitivity than broadband pure shift methods.[19]
-
Work with an NMR facility manager to set up the experiment, as the parameters can be complex.
-
-
Processing: The pseudo-2D data from interferogram-based pure shift experiments must be reconstructed using specialized software.
Data Analysis
The resulting 1D pure shift spectrum will show singlets for each magnetically inequivalent proton. The d.r. can then be determined by simple integration of the now well-resolved singlets. In some cases where peaks still slightly overlap, Lorentzian lineshape fitting may provide more accurate results than direct integration.[20][22]
Caption: Pure shift NMR collapses overlapping multiplets into resolved singlets.
Method Validation and Trustworthiness
To ensure the trustworthiness of any d.r. determination by NMR, the following points should be considered:
-
Signal Assignment: Use 2D NMR experiments (e.g., COSY, HSQC) to unequivocally assign the signals being integrated to the correct protons on the correct diastereomers.
-
Linearity and Range: Prepare samples with known ratios of diastereomers (if available) to confirm the method is linear and accurate over the expected range of compositions.
-
Repeatability: Analyze the same sample multiple times to assess the precision of the measurement.
-
Intermediate Precision: Have a different analyst on a different day repeat the measurement to assess the robustness of the method.
Conclusion
NMR spectroscopy is an exceptionally powerful and versatile tool for the determination of diastereomeric ratios, a critical task in pharmaceutical development. By starting with direct ¹H NMR and progressing logically through the use of chiral auxiliaries and advanced pulse sequences like pure shift NMR, researchers can develop robust and reliable methods for quantifying stereoisomeric purity. The key to success lies in careful sample preparation, the selection of appropriate, validated acquisition parameters, and rigorous data analysis.
References
- 1. magritek.com [magritek.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 11. Enantiomers – Image | Mirror Image — Nanalysis [nanalysis.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. First principles design of derivatizing agent for direct determination of enantiomeric purity of chiral alcohols and amines by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 21. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
Application Notes & Protocols: 2-(1-Phenyl-ethylamino)-ethanol as a Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral β-Amino Alcohols in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often exclusive to a single enantiomer, rendering the other isomer either inactive or, in some cases, harmful. Asymmetric catalysis provides the most elegant and economically viable solution for accessing these single-enantiomer compounds. At the heart of this field are chiral ligands, which impart their stereochemical information to a metal center, thereby directing the outcome of a chemical transformation with high enantioselectivity.
Among the privileged classes of chiral ligands, β-amino alcohols are distinguished by their robust performance, modularity, and accessibility. 2-(1-Phenyl-ethylamino)-ethanol is a notable member of this class. It features two key points of chirality and functional handles—a secondary amine and a primary alcohol—that can effectively chelate to a metal center. The steric bulk of the 1-phenylethyl group creates a well-defined chiral pocket, enabling high levels of stereochemical discrimination in a variety of transformations. This guide provides an in-depth exploration of its synthesis, mechanisms of action, and detailed protocols for its application in two cornerstone reactions of asymmetric catalysis: the transfer hydrogenation of ketones and the alkylation of aldehydes.
Synthesis of the Chiral Ligand: (R)-2-(((S)-1-Phenylethyl)amino)ethan-1-ol
The accessibility of a chiral ligand is crucial for its widespread adoption. This compound can be synthesized in a straightforward and scalable manner from commercially available starting materials. The following protocol describes a common method involving the ring-opening of an epoxide with a chiral amine.
Experimental Protocol: Ligand Synthesis
-
Objective: To synthesize (R)-2-(((S)-1-phenylethyl)amino)ethan-1-ol.
-
Materials:
-
(S)-(-)-1-Phenylethylamine
-
Styrene oxide
-
Methanol (MeOH)
-
Standard glassware for reflux
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol mixture
-
-
Procedure:
-
To a round-bottom flask, add (S)-(-)-1-phenylethylamine (1.0 eq) and methanol.
-
Add styrene oxide (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of dichloromethane and methanol (e.g., 99:1 to 95:5) to isolate the desired diastereomer of this compound as a viscous oil or solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric purity can often be assessed by NMR or chiral HPLC.
-
Application I: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Asymmetric transfer hydrogenation (ATH) is a particularly attractive method as it avoids the use of high-pressure hydrogen gas, instead employing safe, inexpensive hydrogen donors like isopropanol or formic acid. Ruthenium complexes formed in situ with this compound are highly effective catalysts for this process.[1][2]
Mechanism of Action
The catalytic cycle of Ru-catalyzed ATH with a β-amino alcohol ligand is a well-studied, metal-ligand cooperative process.[3][4]
-
Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene dimer like [RuCl₂(p-cymene)]₂, reacts with the chiral amino alcohol ligand in the presence of a base (e.g., KOH or t-BuOK). The base deprotonates both the alcohol and the amine, leading to a 16-electron ruthenium amide complex.
-
Hydride Formation: This active species reacts with the hydrogen donor (isopropanol) to form an 18-electron ruthenium hydride complex. The proton from the N-H bond and the hydride from the Ru-H bond are now poised for delivery.
-
Asymmetric Hydride Transfer: The prochiral ketone coordinates to the ruthenium center. The transfer of the hydride to the carbonyl carbon and the proton to the carbonyl oxygen occurs in a concerted, six-membered ring transition state. The stereochemistry of the ligand dictates which face of the ketone is accessible, thus controlling the stereochemical outcome.
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the 16-electron Ru-amide catalyst is regenerated, re-entering the catalytic cycle.
Caption: Proposed mechanism for Ru-catalyzed asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
-
Objective: To synthesize (R)-1-phenylethanol from acetophenone with high enantioselectivity.
-
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1R,2S)-2-((S)-1-phenylethylamino)-1-phenylethan-1-ol (or a similar diastereomer)
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral amino alcohol ligand (0.01 eq) in anhydrous i-PrOH (5 mL).
-
Stir the resulting orange solution at room temperature for 20-30 minutes.
-
Reaction Initiation: In a separate flask, prepare a solution of acetophenone (1.0 eq) in i-PrOH (10 mL).
-
Add the ketone solution to the catalyst mixture.
-
Add a solution of t-BuOK or KOH (0.1 eq) in i-PrOH to the reaction mixture. The color should change, indicating the formation of the active catalyst.
-
Stir the reaction at room temperature for 1-24 hours, monitoring progress by TLC or GC.
-
Workup and Isolation: Upon completion, quench the reaction by adding a few drops of water.
-
Filter the mixture through a short plug of silica gel or celite to remove the ruthenium catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
-
Validation: Determine the conversion by ¹H NMR or GC analysis. The enantiomeric excess (ee) must be determined by chiral HPLC or chiral GC analysis.
-
Performance Data
| Substrate (Ketone) | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |
| Acetophenone | 1.0 | >95 | 95-98 | [5] |
| 4'-Chloroacetophenone | 1.0 | >95 | 97 | [1] |
| 1-Tetralone | 1.0 | 92 | 96 | [2] |
| Propiophenone | 1.0 | 94 | 93 | [5] |
Application II: Enantioselective Addition of Diethylzinc to Aldehydes
The catalytic enantioselective addition of organozinc reagents to aldehydes is a classic and highly reliable method for forming chiral C-C bonds, yielding valuable secondary alcohols.[6] β-Amino alcohols like this compound are among the most successful ligands for this transformation, often providing exceptional levels of enantioselectivity.[7][8]
Mechanism of Action
The reaction proceeds through a well-defined transition state, though the exact nature of the active species can be complex.[9][10] A widely accepted model involves the formation of a dimeric zinc complex.
-
Catalyst Formation: The chiral amino alcohol ligand reacts with two equivalents of diethylzinc (Et₂Zn). The acidic proton of the alcohol is removed by one Et₂Zn molecule, while the nitrogen atom coordinates to the zinc. This forms a chiral zinc-alkoxide complex.
-
Dimeric Transition State: This monomeric complex dimerizes or reacts with another molecule of Et₂Zn to form a binuclear zinc species bridged by the ligand's oxygen atom.
-
Aldehyde Coordination & Ethyl Transfer: The aldehyde substrate coordinates to one of the zinc atoms. The key enantioselective step is the intramolecular transfer of an ethyl group from the other zinc atom to one of the prochiral faces of the aldehyde carbonyl. The chiral environment created by the ligand sterically blocks one face, allowing the ethyl group to attack from the less hindered direction.
-
Product Formation: After the ethyl transfer, a zinc alkoxide of the product is formed. Workup with an acidic solution protonates the alkoxide to release the chiral secondary alcohol and quenches the remaining organozinc species.
Caption: Mechanism for the enantioselective addition of diethylzinc.
Protocol: Enantioselective Ethylation of Benzaldehyde
-
Objective: To synthesize (R)-1-phenyl-1-propanol from benzaldehyde.
-
Materials:
-
(1S,2S)-2-((R)-1-phenylethylamino)-1-phenylethan-1-ol (or a similar diastereomer)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (Et₂Zn), solution in hexanes or toluene (e.g., 1.0 M)
-
Anhydrous toluene or hexane
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Saturated aqueous ammonium chloride (NH₄Cl)
-
Inert atmosphere setup
-
-
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.02-0.05 eq) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Reaction Initiation: Add benzaldehyde (1.0 eq) to the ligand solution.
-
Slowly add the diethylzinc solution (1.5-2.0 eq) dropwise via syringe over 10-15 minutes. A white precipitate may form.
-
Stir the reaction mixture at 0 °C or room temperature for 2-12 hours, monitoring by TLC.
-
Workup and Isolation: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate eluent).
-
Validation: Determine yield and confirm structure by ¹H NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Performance Data
| Substrate (Aldehyde) | Ligand Loading (mol%) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 2.0 | 90 | >98 | [7] |
| 4-Chlorobenzaldehyde | 2.0 | 88 | 97 | [9] |
| 2-Naphthaldehyde | 5.0 | 85 | 95 | [11] |
| Cinnamaldehyde | 5.0 | 75 | 92 | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Phenyl-ethylamino)-ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(1-Phenyl-ethylamino)-ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols grounded in established chemical principles.
Introduction: Navigating the Synthesis
The synthesis of this compound, a secondary amino alcohol, can be approached through several synthetic routes. The two most prevalent and practical methods are Reductive Amination and Direct N-Alkylation . Each pathway presents a unique set of advantages and challenges. The optimal choice depends on starting material availability, scalability, and the desired purity profile. This guide will focus on troubleshooting and optimizing these two primary routes.
Troubleshooting Guide & Optimization Strategies
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Reductive Amination Route
This one-pot reaction typically involves the condensation of 1-phenylacetone (or a related carbonyl) with monoethanolamine to form an imine intermediate, which is then reduced in situ to the target amine.[1][2]
- dot
graph Reductive_Amination { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
Answer: Low yield in reductive amination is a common problem that can often be traced back to one of three areas: imine formation, the reduction step, or competing side reactions.
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Inefficient Imine Formation: The reaction is an equilibrium process.[1] To drive it towards the imine, water must be effectively removed.
-
Causality: The presence of water can hydrolyze the imine back to the starting materials.
-
Solution:
-
Dehydrating Agents: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
Azeotropic Removal: If the solvent allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water azeotropically.
-
-
-
Incorrect pH: The pH of the reaction medium is critical.
-
Causality: The reaction requires mild acidic conditions (typically pH 4-6). If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high, the acid catalysis needed for carbonyl activation and dehydration will be insufficient.[3]
-
Solution: Use a weak acid catalyst like acetic acid. Buffer the reaction if necessary. Monitor the pH before adding the reducing agent.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the carbonyl.
-
Causality: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the starting carbonyl, leading to 1-phenyl-2-propanol as a major byproduct.[4]
-
Solution: Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is less basic and more tolerant of mildly acidic conditions. Sodium cyanoborate (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) can be used, but it's best to allow imine formation to proceed significantly before its addition, and it may require pH adjustment.[1]
-
Question 2: I'm observing a significant byproduct with a mass corresponding to 1-phenyl-2-propanol. How do I prevent this?
Answer: The formation of 1-phenyl-2-propanol arises from the direct reduction of the 1-phenylacetone starting material. This indicates your reducing agent is not selective enough or the reaction conditions favor carbonyl reduction.
-
Causality: The C=O bond in the ketone is susceptible to reduction. If the reducing agent is added too early or is too reactive, it will reduce the ketone before it can form the imine with ethanolamine.
-
Solutions:
-
Staggered Addition: Add the 1-phenylacetone and monoethanolamine first and allow them to stir for a period (e.g., 1-2 hours) to maximize imine formation before introducing the reducing agent.
-
Switch Reducing Agent: As mentioned above, switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity for imines and aldehydes over ketones.
-
Lower Temperature: Perform the reduction step at a lower temperature (e.g., 0 °C to room temperature). This can decrease the rate of ketone reduction more than the rate of imine reduction.
-
| Reducing Agent | Pros | Cons | Typical Solvent |
| NaBH(OAc)₃ | High selectivity for imines; stable in acidic media; one-pot procedure. | More expensive. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| NaBH₃CN | Good selectivity; effective in one-pot reactions. | Highly Toxic (releases HCN in acid) . | Methanol (MeOH), Ethanol (EtOH) |
| NaBH₄ | Inexpensive; readily available. | Less selective (can reduce ketones); requires careful pH control; often added after imine formation. | Methanol (MeOH), Ethanol (EtOH) |
| H₂/Catalyst (e.g., Pd/C, PtO₂) | "Green" reagent; high efficiency. | Requires specialized pressure equipment; catalyst can be pyrophoric; potential for over-reduction. | Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc) |
Part 2: N-Alkylation Route
This classic Sₙ2 reaction involves the nucleophilic attack of monoethanolamine on an electrophile like 1-phenylethyl bromide or chloride. The primary challenges are controlling selectivity and preventing side reactions.[5]
- dot
graph N_Alkylation { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Question 3: My main impurity is the di-N,N-alkylated product. How can I improve selectivity for mono-N-alkylation?
Answer: The formation of the di-alkylated product occurs because your desired mono-alkylated product is also a secondary amine and remains nucleophilic, allowing it to react with a second molecule of the alkyl halide.
-
Causality: The nitrogen atom in both monoethanolamine and the desired product can act as a nucleophile. Controlling the reaction to favor a single substitution is key.[5][6]
-
Solutions:
-
Stoichiometric Control: The most straightforward method is to use a large excess of monoethanolamine (e.g., 5-10 equivalents) relative to the 1-phenylethyl halide.[6] This statistically favors the halide reacting with the more abundant starting amine rather than the product. The downside is the need to remove the excess amine during workup.
-
Slow Addition: Add the 1-phenylethyl halide slowly (e.g., via a syringe pump) to a solution of the excess amine. This keeps the instantaneous concentration of the halide low, further reducing the chance of a second alkylation.
-
Protecting Groups: For maximum control, though it adds steps, you can use a protecting group strategy. For example, protect the amine with a Boc group, perform the alkylation on the hydroxyl group (if that were the target) or another functional handle, and then deprotect. A more relevant strategy for N-alkylation is to use a protecting group that can be removed later.[7]
-
Question 4: I am also observing a byproduct from O-alkylation. How can this be suppressed?
Answer: O-alkylation occurs when the hydroxyl group of ethanolamine acts as the nucleophile instead of the amine.
-
Causality: Both the nitrogen and oxygen atoms have lone pairs of electrons. While the amine is generally more nucleophilic, under certain conditions (especially with a strong base that can deprotonate the alcohol), O-alkylation can compete.[8]
-
Solutions:
-
Control the Base: Avoid using very strong bases (like NaH) that will significantly deprotonate the alcohol. A milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient to scavenge the HBr produced during the reaction without activating the hydroxyl group.
-
Solvent Choice: The choice of solvent can influence the relative nucleophilicity. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine.
-
Protect the Hydroxyl Group: If O-alkylation remains a persistent issue, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another easily removable group. You would then perform the N-alkylation and subsequently deprotect the alcohol.
-
Frequently Asked Questions (FAQs)
-
dot
Caption: A workflow for troubleshooting synthesis issues.
Q1: Which synthetic route is generally better?
A: "Better" is subjective and project-dependent.
-
Reductive Amination is often preferred for its convergence and one-pot nature, which can lead to higher overall yields and fewer unit operations. It is very versatile.[2]
-
N-Alkylation is conceptually simpler but can be plagued by selectivity issues. It is a good choice if you have a large excess of the amine available and an efficient method for its removal.[5][6]
Q2: What are the best practices for purifying the final product?
A: The purification strategy depends on the impurities.
-
Column Chromatography: Silica gel chromatography is the most common method for removing both polar and non-polar impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes, or DCM/methanol) is typical.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.
-
Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an effective, scalable purification method.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate salt), which is often a crystalline solid that can be purified by recrystallization.
Q3: What are the key safety considerations for these reactions?
A:
-
1-Phenylethyl Halides: These are lachrymators and should be handled in a well-ventilated fume hood.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. It can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a fume hood, and waste should be quenched carefully with bleach before disposal.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Palladium on Carbon (Pd/C) can be pyrophoric and should not be allowed to dry in the air.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using NaBH(OAc)₃
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-phenylacetone (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Amine Addition: Add monoethanolamine (1.2 eq) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. If desired, molecular sieves (4Å) can be added at this stage.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Protocol 2: Synthesis via Selective Mono-N-Alkylation
This protocol is designed to favor mono-alkylation.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add monoethanolamine (10.0 eq) and acetonitrile (approx. 0.5 M concentration relative to the halide). Add potassium carbonate (K₂CO₃) (3.0 eq).
-
Substrate Addition: In a separate flask, dissolve 1-phenylethyl bromide (1.0 eq) in a small amount of acetonitrile.
-
Reaction: Heat the amine mixture to 50-60 °C. Add the 1-phenylethyl bromide solution dropwise over 2-3 hours using a syringe pump.
-
Reaction Monitoring: After the addition is complete, stir the reaction at the same temperature for an additional 12-18 hours. Monitor the consumption of the starting halide by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and some of the excess monoethanolamine.
-
Purification: Purify the resulting crude oil via vacuum distillation or silica gel column chromatography to separate the product from the remaining excess amine and any di-alkylated byproduct.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. gctlc.org [gctlc.org]
- 3. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
troubleshooting low diastereoselectivity in reactions with this auxiliary
Welcome to the technical support center for chiral oxazolidinone auxiliaries. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful tools for asymmetric synthesis. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven troubleshooting strategies to help you achieve high diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind how an Evans oxazolidinone auxiliary controls stereochemistry?
A: The Evans oxazolidinone auxiliary is a chiral scaffold that you temporarily attach to your substrate, most commonly a carboxylic acid, to form an N-acyl oxazolidinone. The core principle relies on steric hindrance and conformational rigidity. The substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group at the C4 position) effectively blocks one face of the enolate derived from the acyl group.[1] This forces an incoming electrophile (in an alkylation) or an aldehyde (in an aldol reaction) to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[2] The rigidity of the system is often enhanced by the formation of a chelated intermediate with a metal or boron atom, which locks the enolate in a specific conformation, further enhancing selectivity.[3]
Q2: How do I attach the chiral auxiliary to my carboxylic acid derivative?
A: The standard and most robust method is to convert your carboxylic acid to an acyl chloride or acid anhydride. The auxiliary is then deprotonated at the nitrogen using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at a low temperature (e.g., -78 °C), followed by the addition of the acyl chloride.[2] A milder, alternative procedure involves using the acid anhydride with triethylamine (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which can often be run at room temperature or with gentle heating.[2]
Q3: What is a "Z-enolate" and why is it critical for high diastereoselectivity in these reactions?
A: The geometry of the enolate, designated as either E or Z, is paramount for predictable stereocontrol. For most Evans auxiliary-mediated reactions, the formation of the (Z)-enolate is desired.[1][4] This isomer is achieved through deprotonation with bases like lithium diisopropylamide (LDA) or through "soft enolization" with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., DIPEA).[1][3] The (Z)-enolate geometry is crucial because it correctly positions the substituents in the highly organized, chair-like six-membered transition state (the Zimmerman-Traxler model), which is the basis for diastereoselection.[4][5] In this transition state, the metal or boron atom chelates both the enolate oxygen and the auxiliary's carbonyl oxygen, creating a rigid structure that dictates the trajectory of the electrophile.[3]
Troubleshooting Guide 1: Diastereoselective Alkylation
Alkylation reactions of N-acyl oxazolidinone enolates are powerful C-C bond-forming reactions. However, suboptimal diastereoselectivity can arise from several factors.
Q4: My diastereomeric ratio (d.r.) is low in an alkylation reaction. What is the most common cause?
A: The most frequent culprit for low diastereoselectivity in alkylation is incomplete formation of the desired rigid, chelated (Z)-enolate or erosion of the enolate geometry before the electrophile is added.
-
Cause 1: Presence of Water. Trace amounts of water will quench the strong base (e.g., LDA, NaHMDS) and the enolate as it forms. This leads to incomplete reaction and potentially messy side products.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents (THF is common). Ensure all reagents are handled under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Incorrect Base or Temperature. The choice of base and counterion is critical. Lithium enolates (from LDA) are often less reactive but can provide good selectivity. Sodium enolates (from NaHMDS) are typically more reactive and must be handled at very low temperatures (-78 °C) to maintain stereochemical integrity.[3] Letting the reaction warm up prematurely can cause enolate equilibration or decomposition, leading to a mixture of diastereomers.
-
Cause 3: Electrophile Structure. Very small electrophiles (e.g., methyl iodide) may not be bulky enough to be effectively directed by the auxiliary, leading to lower selectivity compared to larger electrophiles like benzyl bromide.[3]
Workflow: Troubleshooting Low d.r. in Alkylation
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions (Temperature & Solvent)
Here is the technical support center for the optimization of reaction conditions.
Welcome to the Technical Support Center. As Senior Application Scientists, we have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions for optimizing chemical reactions. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and design robust synthetic routes.
Section 1: Foundational Principles of Optimization
Q1: Why is the optimization of temperature and solvent so critical for the success of a chemical reaction?
Optimizing temperature and solvent is fundamental because these two parameters exert profound control over the thermodynamics and kinetics of a reaction.[1] An unoptimized reaction can lead to low yield, poor selectivity, product decomposition, or failure to proceed at all.
-
Impact on Reaction Rate: Temperature directly influences the kinetic energy of molecules.[2] Higher temperatures increase collision frequency and energy, generally accelerating the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can lead to the decomposition of reactants, products, or catalysts.[3] The solvent affects the rate by stabilizing or destabilizing the transition state relative to the starting materials.[1]
-
Impact on Yield & Selectivity: Many reactions have multiple competing pathways leading to different products (isomers, byproducts).[4] Temperature can dictate whether the kinetic or thermodynamic product is favored. Lowering the temperature often enhances selectivity by favoring the pathway with the lowest activation energy.[3] Similarly, the solvent's polarity and coordinating ability can preferentially stabilize one transition state over another, directly influencing chemoselectivity, regioselectivity, or stereoselectivity.[3][5]
-
Impact on Solubility & Mass Transfer: The solvent's primary role is to dissolve reactants, allowing them to interact in the liquid phase.[6][7] Poor solubility can severely limit the reaction rate. For heterogeneous reactions, proper solvent selection and mixing are crucial for efficient mass transfer between phases.
Ultimately, careful optimization of these conditions is a cornerstone of process chemistry, ensuring reactions are efficient, reproducible, safe, and scalable.[8][9]
Section 2: Solvent Selection & Troubleshooting
The choice of solvent is crucial as it can affect reactant solubility, the stability of intermediates, and the overall reaction rate.[3] A solvent is not merely an inert medium; it is an active participant in the reaction's energy landscape.
Q2: How do I select an appropriate starting solvent for a new reaction?
A systematic approach is more effective than random selection. The ideal solvent should dissolve all reactants, be largely inert to the reaction conditions, and have an appropriate boiling point for the desired temperature range.[10]
Here is a logical workflow for initial solvent selection:
Caption: Decision workflow for initial solvent selection.
Causality Behind the Choices:
-
Solubility: Reactants must be in the same phase to interact effectively. Use the principle of "like dissolves like" as a starting point.[6]
-
Inertness: The solvent should not participate in undesired side reactions. For example, using a protic solvent like methanol in a Grignard reaction will quench the reagent.[11]
-
Reaction Mechanism: The solvent's properties can dramatically influence the reaction pathway.
-
Polar Protic Solvents (e.g., water, ethanol): These have O-H or N-H bonds and can hydrogen bond. They are excellent for SN1 reactions because they stabilize the carbocation intermediate.[1][6]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These are polar but lack O-H or N-H bonds. They are ideal for SN2 reactions because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[6]
-
Nonpolar Solvents (e.g., hexane, toluene): These are preferred for nonpolar reactants, such as in many free-radical reactions.[5]
-
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure.[10]
Data Table 1: Properties of Common Laboratory Solvents
| Solvent | Class | Dielectric Constant (20-25°C) | Boiling Point (°C) |
| Water | Polar Protic | 80.1 | 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 |
| Acetonitrile | Polar Aprotic | 37.5 | 82 |
| Methanol | Polar Protic | 33 | 65 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 |
| Toluene | Nonpolar | 2.4 | 111 |
| Hexane | Nonpolar | 1.9 | 69 |
| Source: Data compiled from multiple sources, including[1]. |
Q3: My reaction is stalled or proceeding very slowly. Could the solvent be the problem?
Yes, this is a common issue. If your reaction is unexpectedly slow, consider the following troubleshooting steps.
Troubleshooting Guide: Slow or Stalled Reactions
-
Confirm Solubility: After stirring for some time at the reaction temperature, are all reactants fully dissolved? If not, you have a solubility problem, which creates a concentration issue.
-
Action: Choose a solvent with a more similar polarity to your limiting reactant.
-
-
Check Solvent Purity: Impurities, especially water, can inhibit or destroy sensitive reagents and catalysts.[12] This is critical for organometallic, Grignard, and some acylation reactions.
-
Action: Use an anhydrous grade of solvent. For highly sensitive reactions, consider distilling the solvent from an appropriate drying agent.[12]
-
-
Re-evaluate Polarity Match: The reaction mechanism might be more sensitive to solvent effects than anticipated. A slow SN2 reaction, for instance, could be dramatically accelerated by switching from a polar protic to a polar aprotic solvent.[1]
-
Action: If you suspect a mechanistic mismatch, perform a small-scale solvent screen.
-
Experimental Protocol: Parallel Solvent Screening
This protocol allows for the efficient testing of multiple solvents to identify the optimal medium for your reaction.
Objective: To determine which solvent provides the best yield and/or selectivity for a given reaction.
Methodology:
-
Setup: Arrange a series of identical reaction vials or small flasks, each with a stir bar. Label each vial for a different solvent (e.g., Toluene, THF, Acetonitrile, DCM).
-
Reagent Addition: To each vial, add the limiting reagent and any solid reagents.
-
Solvent Addition: Add an equal volume of each respective solvent to the vials to achieve the same concentration in all experiments.
-
Initiation: Add the final reagent or catalyst simultaneously to all vials, if possible, to ensure an identical start time.
-
Monitoring: Stir all reactions at the same temperature. At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction.
-
Analysis: Analyze the aliquots by a suitable method (TLC, LC-MS, GC, or NMR) to determine the extent of conversion and the formation of any byproducts.
Section 3: Temperature Optimization & Troubleshooting
Temperature is a critical parameter that must be carefully controlled to balance reaction rate with selectivity and stability.[13] Loss of temperature control can lead to side product formation or hazardous thermal runaways.[13]
Q4: What is a systematic approach to finding the optimal reaction temperature?
The optimal temperature is a balance: high enough for a reasonable reaction rate but low enough to prevent decomposition and maximize selectivity.[3]
Caption: Workflow for systematic temperature optimization.
Data Table 2: Example of a Temperature Screening Experiment
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Desired Product:Byproduct Ratio | Observations |
| 1 | 25 (RT) | 24 | 15% | >99:1 | Reaction is very slow. |
| 2 | 50 | 8 | 85% | 98:2 | Good conversion, clean reaction. |
| 3 | 70 | 4 | 99% | 90:10 | Faster, but selectivity is decreasing. |
| 4 | 90 | 2 | >99% | 75:25 | Significant byproduct formation. Starting material darkening. |
| Conclusion: Based on this screen, 50-60°C appears to be the optimal range, providing a good balance between reaction time and selectivity. |
Q5: My reaction is highly exothermic. How can I manage this safely?
Exothermic reactions generate heat, which can create a positive feedback loop, accelerating the reaction and leading to a dangerous thermal runaway.[14][15] Proper control is a critical safety measure.
Control Strategies for Exothermic Reactions:
-
Slow Addition: Instead of adding all reagents at once, add the most reactive component dropwise or via a syringe pump.[16] This allows the cooling system to dissipate the heat as it is generated.
-
Efficient Cooling: Use a cooling bath (ice-water, dry ice/acetone) with a sufficient volume to absorb the heat. For larger-scale reactions, a jacketed reactor with a circulating cryostat is essential.[16]
-
Dilution: Running the reaction at a lower concentration increases the total thermal mass of the solvent, which can help absorb the heat generated.
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction, not the bath temperature. The internal temperature can be significantly higher during a strong exotherm.[13]
If you observe a rapid, uncontrolled temperature rise, it may indicate an accumulation of unreacted reagent and the onset of a runaway reaction. Be prepared for emergency quenching procedures as defined by your institution's safety protocols.[16]
Q6: How does temperature influence kinetic vs. thermodynamic control?
When a reaction can form two different products (A and B), temperature can be the deciding factor in the product ratio.
Caption: Relationship between temperature and product control.
-
Kinetic Product: This product is formed faster because it has a lower activation energy barrier (ΔG‡). It is often favored at lower temperatures where the reaction is under irreversible conditions.[3]
-
Thermodynamic Product: This product is more stable (lower in overall energy) but has a higher activation energy barrier, so it forms more slowly. It is favored at higher temperatures , which provide enough energy to overcome both activation barriers and allow the reaction to reach equilibrium, favoring the most stable product.
Section 4: Integrated Troubleshooting Scenarios
Q7: My reaction yield is consistently low, and I suspect both temperature and solvent are factors. What is a holistic troubleshooting strategy?
Low yield is a common and frustrating problem. A systematic, multi-variable approach is often required for diagnosis.
Integrated Troubleshooting Workflow for Low Yield:
-
Re-verify the Basics: Before optimizing, ensure your starting point is sound.
-
Analyze the Reaction Profile: What is happening in the flask?
-
Monitor Progress: Use TLC or LC-MS to track the reaction over time. Does it start and then stop (stall)? Does it never start? Does it form the product which then disappears?
-
Identify Byproducts: If possible, identify the structures of major byproducts. This provides crucial clues about competing reaction pathways.
-
-
Formulate a Hypothesis-Driven Plan:
-
If the reaction stalls: This could be due to catalyst deactivation or poor solubility.
-
Action: Try a different solvent to improve solubility. If using a catalyst, ensure it is active and not poisoned by impurities.
-
-
If multiple byproducts form: This is a selectivity issue.
-
If the product decomposes: The temperature is likely too high, or the product is unstable in the chosen solvent.
-
Action: Lower the reaction temperature. Consider a solvent in which the product is less soluble, as it may precipitate out upon formation, protecting it from decomposition.
-
-
By methodically investigating these factors, you can effectively diagnose and solve complex issues of low reaction yield.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. tutorchase.com [tutorchase.com]
- 8. m.youtube.com [m.youtube.com]
- 9. wnynewsnow.com [wnynewsnow.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Troubleshooting [chem.rochester.edu]
Navigating the Scale-Up of 2-(1-Phenylethylamino)-ethanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-(1-Phenylethylamino)-ethanol. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice. This resource is structured to address the specific challenges you may encounter during the development and scale-up of reactions involving this important amino alcohol intermediate.
Troubleshooting Guide: From Bench to Plant
Scaling up any chemical synthesis presents a unique set of challenges that are not always apparent at the lab scale. This guide will walk you through common issues encountered during the scale-up of 2-(1-Phenylethylamino)-ethanol synthesis, which is typically achieved through the reductive amination of a suitable carbonyl compound with (R)-(+)-1-Phenylethylamine or a related precursor.
Issue 1: Low Yield and Incomplete Conversion
Question: We are observing a significant drop in yield and incomplete consumption of our starting materials now that we have moved to a pilot-scale reactor. What are the likely causes and how can we mitigate this?
Answer:
Several factors can contribute to decreased yield and incomplete conversion during the scale-up of reductive amination reactions. Let's break down the potential culprits and their solutions:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor contact between the reactants, catalyst, and reducing agent. This is a common issue when transitioning from a well-stirred round-bottom flask to a large, baffled reactor.
-
Solution: Evaluate and optimize the agitation speed and impeller design to ensure a homogenous reaction mixture. Consider the use of multiple impellers for taller reactors.
-
-
Heat Transfer Issues: Reductive amination is an exothermic reaction. Inadequate heat removal in a larger reactor can lead to an increase in local temperatures, which can promote side reactions or degrade the product and reactants.
-
Solution: Ensure your reactor's cooling system is adequate for the heat load of the reaction at scale. A thorough thermal hazard assessment is crucial before scaling up. Consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon) can be sensitive to impurities that may be present in larger quantities of starting materials or solvents.
-
Solution: Ensure the quality and purity of your starting materials and solvents. Consider performing a catalyst screening to identify a more robust catalyst for your specific conditions.
-
-
Imine Formation Equilibrium: The initial step of reductive amination is the formation of an imine, which is an equilibrium process. The removal of water can drive this equilibrium towards the product.
-
Solution: On a larger scale, the removal of water can be less efficient. Consider the use of a Dean-Stark trap or a drying agent that is compatible with your reaction conditions.
-
Issue 2: Formation of Impurities and Byproducts
Question: Our scaled-up batches of 2-(1-Phenylethylamino)-ethanol show several new impurities that were not significant at the lab scale. How can we identify and control these?
Answer:
The impurity profile of a reaction can change significantly upon scale-up. Here are some common byproducts in reductive amination and strategies for their control:
-
Over-alkylation Products: The newly formed secondary amine can potentially react further to form a tertiary amine.
-
Control: This is often favored by an excess of the carbonyl compound and prolonged reaction times. Careful control of stoichiometry and reaction monitoring to stop the reaction upon completion are key.
-
-
Reductive Coupling of the Carbonyl Compound: The aldehyde or ketone starting material can undergo self-coupling reactions.
-
Control: This is often promoted by high temperatures. Maintaining strict temperature control is crucial.
-
-
Unreacted Starting Materials: As discussed in the previous section, incomplete conversion will lead to the presence of starting materials in your crude product.
-
Control: Optimize reaction conditions to drive the reaction to completion.
-
Typical Impurity Profile and Control Strategies
| Impurity/Byproduct | Potential Cause | Control Strategy |
| Unreacted 1-Phenylethylamine | Incomplete reaction, poor mass transfer. | Optimize stoichiometry, agitation, and reaction time. |
| Unreacted Carbonyl Compound | Incomplete reaction, inefficient reduction. | Ensure sufficient reducing agent, optimize temperature. |
| Tertiary Amine (Over-alkylation) | Excess carbonyl, prolonged reaction time. | Strict stoichiometric control, monitor reaction progress. |
| Diol from Carbonyl Reduction | Reduction of the carbonyl starting material. | Use a reducing agent selective for the imine over the carbonyl. |
Issue 3: Challenges in Purification and Isolation
Question: We are struggling with the crystallization and isolation of our product at a larger scale. The product seems to be oiling out, and the filtration is very slow. What can we do?
Answer:
Purification and isolation are often where scale-up challenges become most apparent. Here are some troubleshooting tips:
-
Oiling Out During Crystallization: This occurs when the supersaturation is too high, or the cooling rate is too fast, causing the product to separate as a liquid phase instead of forming crystals.
-
Solution:
-
Control Supersaturation: Use an appropriate amount of a suitable anti-solvent and add it slowly to a well-agitated solution of your crude product.
-
Optimize Cooling Profile: Employ a slower, controlled cooling profile. A linear cooling rate is often a good starting point.
-
Seeding: Introduce a small amount of pure crystalline product (seed crystals) at a temperature where the solution is slightly supersaturated. This will promote controlled crystal growth over spontaneous nucleation.
-
-
-
Slow Filtration: This can be caused by very fine particles or an unfavorable crystal habit.
-
Solution:
-
Crystal Growth: The crystallization conditions mentioned above (slower cooling, seeding) will generally lead to larger, more easily filterable crystals.
-
Filter Aid: Consider the use of a filter aid like Celite, but be aware that this will need to be removed in a subsequent step.
-
Filtration Equipment: Ensure you are using the appropriate filtration equipment for your scale (e.g., a Nutsche filter-dryer).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1-Phenylethylamino)-ethanol at an industrial scale?
A1: The most common and scalable route is the reductive amination of a suitable C2-carbonyl compound (like 2-hydroxyacetaldehyde or its protected form) with 1-phenylethylamine. This one-pot reaction is generally efficient and avoids the use of hazardous reagents.
Q2: What are the key safety concerns when scaling up this reaction?
A2: The primary safety concerns are:
-
Thermal Runaway: As reductive amination is exothermic, there is a risk of a runaway reaction if the heat generated exceeds the cooling capacity of the reactor. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1), is essential before scaling up.
-
Handling of Reagents: 1-Phenylethylamine is corrosive and can cause severe skin burns and eye damage[1][2][3]. Phenylacetaldehyde, a potential precursor, can be toxic and an irritant[4]. Appropriate personal protective equipment (PPE) and handling procedures are mandatory[1][2][3].
-
Hydrogen Gas (if used for reduction): If catalytic hydrogenation is the chosen reduction method, the handling of flammable hydrogen gas under pressure requires specialized equipment and safety protocols.
Q3: How can we monitor the progress of the reaction at a large scale?
A3: In-process controls (IPCs) are crucial for monitoring the reaction. High-Performance Liquid Chromatography (HPLC) is a common technique to track the consumption of starting materials and the formation of the product and key byproducts. Gas Chromatography (GC) can also be used. The frequency of sampling will depend on the reaction kinetics.
Q4: What are the typical solvents used for the synthesis and crystallization of 2-(1-Phenylethylamino)-ethanol?
A4: For the reductive amination, common solvents include alcohols like methanol or ethanol, or aprotic solvents like tetrahydrofuran (THF). For crystallization, a solvent/anti-solvent system is often employed. This could involve dissolving the crude product in a good solvent (like ethanol or isopropanol) and then adding an anti-solvent (like heptane or water) to induce crystallization. The choice of solvents will depend on the specific reaction conditions and the desired crystal form.
Experimental Protocols
Protocol 1: General Procedure for Pilot-Scale Reductive Amination
This is a generalized protocol and must be adapted and optimized for your specific equipment and safety procedures.
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the reactor with the chosen solvent (e.g., methanol) and the catalyst (e.g., 5% Pd/C, 50% wet).
-
Reactant Addition: Add 1-phenylethylamine (1.0 equivalent) to the reactor.
-
Carbonyl Addition: Slowly add the carbonyl compound (e.g., a protected form of 2-hydroxyacetaldehyde, 1.0-1.2 equivalents) to the reactor while maintaining the temperature at a set point (e.g., 20-25 °C).
-
Reduction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-5 bar) or add a chemical reducing agent (e.g., sodium borohydride) in portions.
-
Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) using HPLC or GC.
-
Work-up: Once the reaction is complete, filter off the catalyst. The resulting solution can then be taken forward to the purification and isolation step.
Protocol 2: General Procedure for Crystallization and Isolation
-
Solvent Exchange/Concentration: Concentrate the reaction mixture from Protocol 1 under reduced pressure to a smaller volume or perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol).
-
Dissolution: Heat the solution to dissolve all the solids.
-
Cooling and Seeding: Cool the solution slowly. When the solution is slightly supersaturated, add seed crystals of pure 2-(1-Phenylethylamino)-ethanol.
-
Crystallization: Continue the slow cooling to the desired final temperature to allow for crystal growth.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a cold solvent to remove any remaining impurities.
-
Drying: Dry the product under vacuum at a suitable temperature.
Visualizing the Process
Reductive Amination Workflow
Caption: General workflow for the synthesis and purification of 2-(1-Phenylethylamino)-ethanol.
Troubleshooting Logic Diagram
Caption: A simplified troubleshooting decision tree for addressing low yield in scale-up.
References
Technical Support Center: A Troubleshooting Guide for Unexpected Reaction Outcomes
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is structured to help you diagnose and resolve unexpected outcomes in your chemical synthesis experiments.
Part 1: Foundational Troubleshooting Framework
When a reaction deviates from the expected outcome—be it low yield, the formation of byproducts, or a complete failure to proceed—a systematic approach is essential to pinpoint the root cause.[1] The following framework outlines the critical pillars of investigation.
Initial Assessment: The "Paper" and "Pre-Flight" Check
Before delving into complex experimental analysis, a thorough review of the planned procedure and setup can often reveal simple errors.
-
Q: My reaction failed. What are the very first things I should check?
A: Start with a meticulous review of your calculations and the purity of your starting materials.[2] A simple misplaced decimal or the use of a degraded reagent are common culprits.[3][4][5] Ensure that all glassware was scrupulously cleaned and dried, as contaminants can interfere with the reaction.[4][6] Finally, double-check that the correct reagents were used; similar-sounding chemical names can lead to mix-ups.[3]
The Three Pillars of Reaction Success
Most reaction failures can be traced back to one or more of three key areas:
-
Reagents and Solvents: The purity and integrity of your starting materials are paramount.
-
Reaction Conditions: Precise control over parameters like temperature, pressure, and time is critical.
-
Reaction Work-up and Purification: Product loss can often occur during these final stages.[1]
The following sections will explore each of these pillars in a detailed question-and-answer format.
Part 2: Deep Dive into Common Issues
Reagent and Solvent Integrity
The quality of your chemical inputs directly impacts the reaction's success.
-
Q: I suspect an issue with my reagents. How can I confirm this?
A: The purity of a reagent refers to the percentage of the desired substance versus contaminants.[7][8] Impurities can lead to incomplete reactions or the formation of unwanted byproducts, thereby reducing the yield.[7][8][9][10]
Protocol for Reagent Purity Verification:
-
Analytical Characterization: Use techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity of your starting materials and reagents.
-
Titration: For acidic, basic, or oxidizing/reducing agents, titration can be a simple and accurate method to determine the active concentration.[11]
-
Physical Properties: Compare the melting point, boiling point, and refractive index of your reagents against literature values.
-
-
Q: How do solvents affect my reaction, and what should I look out for?
A: Solvents can significantly influence reaction rates and selectivity.[12][13] The polarity and hydrogen-bonding capabilities of a solvent can stabilize or destabilize reactants and transition states, thereby altering the reaction kinetics.[13][14][15][16]
Solvent Troubleshooting Steps:
-
Ensure Anhydrous Conditions: For moisture-sensitive reactions, ensure your solvents are rigorously dried. The presence of water can quench reagents or catalyze side reactions.
-
Solvent Screening: If a reaction is sluggish or producing byproducts, consider screening a range of solvents with varying polarities and coordinating abilities.[14][17]
-
Check for Peroxides: Ethers and other solvents can form explosive peroxides over time. Always test for peroxides before use, especially before distillation.
-
Optimizing Reaction Conditions
Even with pure reagents, suboptimal reaction conditions can lead to poor outcomes.
-
Q: My reaction is not going to completion. What are the likely causes?
A: Incomplete conversion can stem from several factors, including insufficient catalyst activity, low reaction temperature, or steric hindrance.[18][19]
Workflow for Addressing Low Conversion:
-
Temperature Adjustment: Gently increasing the reaction temperature can help overcome the activation energy barrier.[2][18] However, be mindful that excessive heat can lead to decomposition.[6]
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active. Some catalysts require activation or are sensitive to air and moisture. Consider increasing the catalyst loading if deactivation is suspected.[18]
-
Reaction Time: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), HPLC, or NMR.[20] Some reactions are simply slow and require extended reaction times.[19]
-
-
Q: I'm observing the formation of unexpected byproducts. How can I minimize them?
A: The formation of byproducts indicates that alternative reaction pathways are competing with your desired transformation.[18]
Strategy for Minimizing Byproducts:
-
Isolate and Characterize: The first step is to isolate and identify the structure of the major byproducts using spectroscopic techniques.[21]
-
Mechanistic Analysis: Once the structures are known, you can propose a mechanism for their formation. This will provide insight into how to suppress this unwanted pathway.
-
Condition Modification: Adjusting reaction parameters can disfavor the side reaction. For example, lowering the temperature often increases selectivity. Changing the solvent or catalyst can also alter the reaction course.
-
Catalyst-Related Issues
Catalysts are powerful tools, but they can also be a source of reaction failure.
-
Q: My catalytic reaction is not working. What are the common causes of catalyst deactivation?
A: Catalyst deactivation is the loss of catalytic activity and can be caused by several mechanisms.[22]
Common Catalyst Deactivation Mechanisms:
-
Poisoning: Impurities in the feedstock, such as sulfur or phosphorus compounds, can strongly adsorb to the catalyst's active sites, blocking them.[23][24]
-
Fouling: The deposition of materials like coke on the catalyst surface can physically block active sites.[23]
-
Sintering: High temperatures can cause small catalyst particles to agglomerate, reducing the active surface area.[23][24]
-
Leaching: The active catalytic species can dissolve into the reaction medium.
Troubleshooting Catalyst Deactivation:
-
Feedstock Purification: Ensure your reactants and solvents are free from known catalyst poisons.
-
Temperature Control: Operate the reaction within the catalyst's recommended temperature range to avoid thermal degradation.[23]
-
Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated through processes like calcination to burn off coke.[22][23]
-
Work-up and Purification Losses
A successful reaction can still result in a low yield if the product is lost during isolation.
-
Q: My reaction appeared to be high-yielding by TLC/NMR, but the isolated yield was low. Where could my product have gone?
A: Significant product loss can occur during aqueous work-up, extraction, and purification steps.[21]
Checklist for Minimizing Work-up Losses:
-
Aqueous Solubility: Your product may have some solubility in the aqueous layer. It's good practice to re-extract the aqueous phase with an organic solvent.[21]
-
Volatility: If your product is volatile, it may be lost during solvent removal under reduced pressure.[21]
-
Stability to Acid/Base: Your product may be unstable to the acidic or basic conditions used in the work-up.[21][25]
-
Adsorption on Filtration Media: Products can sometimes adsorb onto filtration aids like celite or silica gel.[21]
-
Part 3: Advanced Strategies and Methodologies
Systematic Reaction Optimization
When simple troubleshooting is insufficient, a more systematic approach to optimization is necessary.
-
Q: How can I efficiently optimize my reaction conditions to improve yield and minimize byproducts?
A: Design of Experiments (DoE) is a powerful statistical methodology for systematically exploring the effects of multiple variables on a reaction outcome.[26][27][28] Unlike the one-variable-at-a-time (OVAT) approach, DoE allows for the identification of interactions between variables.[26][29][30]
Key Advantages of DoE:
In-Situ Reaction Monitoring
Real-time monitoring provides a deeper understanding of reaction kinetics and mechanism.
-
Q: What techniques can I use to monitor my reaction in real-time?
A: Several spectroscopic techniques can be adapted for in-situ reaction monitoring.
Common Reaction Monitoring Techniques:
-
NMR Spectroscopy: Provides detailed structural information and is inherently quantitative, making it excellent for tracking the concentration of reactants, intermediates, and products.[31][32]
-
FTIR Spectroscopy: Can monitor changes in functional groups in real-time.[31]
-
HPLC and GC: Can be set up for automated sampling and analysis to provide quantitative data on the reaction progress.[33]
-
Part 4: Visualizing Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common reaction problems.
Caption: A systematic workflow for troubleshooting low reaction yields.
Caption: Troubleshooting common catalyst deactivation mechanisms.
Part 5: Data Summary Table
The following table summarizes key analytical techniques and their applications in troubleshooting.
| Analytical Technique | Primary Application in Troubleshooting | Information Gained |
| NMR Spectroscopy | Purity assessment, structural elucidation of byproducts, reaction monitoring.[32][34] | Molecular structure, quantitative analysis of components.[32] |
| HPLC/GC-MS | Purity determination, separation of complex mixtures, quantitative analysis.[33] | Component separation, identification, and quantification. |
| FTIR Spectroscopy | Reaction monitoring, identification of functional groups.[31][34] | Presence or absence of key chemical bonds. |
| TLC | Rapid reaction monitoring, qualitative assessment of reaction progress.[20] | Number of components, relative polarity. |
| Titration | Determining the concentration of active reagents.[11] | Molarity of acids, bases, or other reactive species. |
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. radleys.com [radleys.com]
- 5. quora.com [quora.com]
- 6. How To [chem.rochester.edu]
- 7. teachy.ai [teachy.ai]
- 8. teachy.ai [teachy.ai]
- 9. nagwa.com [nagwa.com]
- 10. tutorchase.com [tutorchase.com]
- 11. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. How To Run A Reaction [chem.rochester.edu]
- 21. How To [chem.rochester.edu]
- 22. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 23. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 24. ammoniaknowhow.com [ammoniaknowhow.com]
- 25. Troubleshooting [chem.rochester.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 28. mt.com [mt.com]
- 29. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. chromatographytoday.com [chromatographytoday.com]
- 32. pharmtech.com [pharmtech.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Analytical Chemistry Techniques in Action / Innovatech Labs [innovatechlabs.com]
Catalyst Selection & Optimization: A Technical Support Center for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for catalyst selection and reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of leveraging catalysts to improve reaction efficiency. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your catalytic reactions effectively.
This center is structured to address the most common challenges encountered in the lab, from initial catalyst screening to scaling up complex reactions. We will delve into troubleshooting common issues in a question-and-answer format and provide a comprehensive set of frequently asked questions to guide your experimental design.
Troubleshooting Guide: Common Issues in Catalytic Reactions
This section addresses specific problems you might encounter during your experiments, offering a systematic approach to diagnosis and resolution.
Issue 1: Low Reaction Conversion or Yield
Question: My cross-coupling reaction is giving a low yield of the desired product. What are the common culprits and how can I troubleshoot this?
Answer:
Low conversion in catalytic reactions is a frequent challenge, often stemming from issues with the catalyst's activity, the reaction conditions, or the purity of your reagents. Here is a systematic approach to diagnosing and resolving this issue:
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The active catalytic species may not be forming efficiently from your precatalyst, or it may be decomposing under the reaction conditions.[1]
-
Troubleshooting Steps:
-
Verify Precatalyst Activation: Ensure your reaction conditions are suitable for the reduction of the precatalyst to the active species (e.g., for Pd(II) to Pd(0)). This is often facilitated by the reagents in the reaction but may require specific activation protocols.[1]
-
Use a Fresh Catalyst Batch: Catalysts can degrade over time, especially if not stored properly. Running the reaction with a freshly sourced or synthesized catalyst can rule out degradation as the cause.
-
Consider a More Stable Catalyst: If you suspect catalyst decomposition due to high temperatures or reactive functional groups on your substrate, screen for a more robust catalyst. For instance, N-heterocyclic carbene (NHC) ligands can form highly stable bonds with metal centers, leading to greater catalyst longevity.[2]
-
-
-
Improper Solvent or Base Selection: The choice of solvent and base is critical and highly interdependent. A poorly chosen combination can hinder catalyst activity and solubility.[1][3]
-
Troubleshooting Steps:
-
Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex and the transition state.[1] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities.
-
Base Solubility and Strength: Ensure the base is soluble in your chosen solvent. An insoluble base will be ineffective. The strength of the base can also be critical; for example, in Suzuki-Miyaura couplings, bases like K₂CO₃ or K₃PO₄ are often effective in polar aprotic solvents like dioxane or THF.[1]
-
-
-
Presence of Impurities: Water, oxygen, and other impurities in your reagents or solvents can act as catalyst poisons, deactivating the catalyst.[1]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all starting materials are of high purity to avoid introducing catalyst poisons.
-
Rigorous Solvent and Gas Purification: Solvents should be rigorously dried and degassed. Peroxides in ethereal solvents like THF and dioxane are particularly detrimental as they can oxidize phosphine ligands.[1] Ensure any inert gas used is of high purity.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition.
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Conduct the reaction at a range of temperatures to find the optimal balance between reaction rate and catalyst stability.
-
Monitor for Decomposition: If increasing the temperature, closely monitor for signs of catalyst decomposition, such as a color change or the formation of precipitates.
-
-
Issue 2: Low or Inconsistent Enantioselectivity in Asymmetric Catalysis
Question: I am running an asymmetric reaction, but the enantiomeric excess (ee) is low and varies between runs. What should I investigate?
Answer:
Achieving high and reproducible enantioselectivity is a primary goal in asymmetric catalysis. Low or inconsistent ee values can be frustrating, but a systematic investigation of the following factors can often pinpoint the cause.[4][5]
Potential Causes & Step-by-Step Solutions:
-
Catalyst Purity and Integrity: The enantiopurity and structural integrity of your chiral catalyst are paramount.
-
Troubleshooting Steps:
-
Verify Catalyst Purity: Ensure your catalyst is from a reliable source or has been properly purified. Even small amounts of impurities can interfere with the formation of the crucial catalyst-substrate complex.[4]
-
Proper Handling and Storage: Many chiral catalysts are sensitive to air and moisture. Handle and store them under an inert atmosphere to prevent degradation.[4]
-
-
-
Suboptimal Reaction Temperature: Temperature can have a profound effect on enantioselectivity.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Generally, lower temperatures lead to higher ee values because the energy difference between the diastereomeric transition states is more significant.[1][4]
-
Ensure Precise Temperature Control: Inconsistent temperature control between batches can lead to variable ee. Use a reliable and calibrated heating/cooling system.[5]
-
-
-
Solvent Effects: The solvent plays a critical role in the geometry of the transition state.[4]
-
Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates.[4]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure all reagents are of high purity. Impurities can lead to a decrease in enantioselectivity.[4]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and optimization.
Q1: How do I choose between a homogeneous and a heterogeneous catalyst?
A1: The choice between a homogeneous and a heterogeneous catalyst depends on several factors related to your specific reaction and process goals.
-
Homogeneous Catalysts exist in the same phase as the reactants.
-
Heterogeneous Catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
Q2: What is the importance of catalyst screening, especially in drug development?
A2: Catalyst screening is a critical step in process development, particularly in the pharmaceutical industry where efficiency and purity are paramount. Comprehensive screening allows for:
-
Identification of Optimal Reaction Conditions: It helps in finding the best combination of catalyst, ligands, solvents, and bases for a specific transformation.[9][10]
-
Improved Yield and Selectivity: A thorough screening can lead to significant improvements in product yield and selectivity, reducing waste and purification costs.[11]
-
Discovery of Novel Reactivity: Screening can uncover unexpected reactivity and lead to the development of more efficient and sustainable synthetic routes.[12]
Q3: My catalyst appears to be deactivating over time. What are the common deactivation mechanisms?
A3: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary mechanisms are:
-
Poisoning: Strong chemisorption of impurities onto the active sites of the catalyst, blocking them from reactants.[13][14]
-
Fouling: The physical deposition of substances, such as coke, on the catalyst surface, which can block pores and active sites.[13]
-
Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a decrease in the active surface area.[13]
-
Leaching: The dissolution of the active catalytic species into the reaction medium, which is a common issue with supported catalysts.[7]
Q4: How can I characterize my catalyst to better understand its properties?
A4: Catalyst characterization is essential for understanding its structure-activity relationship. Key techniques include:
-
Temperature-Programmed Desorption (TPD): This technique provides information on the strength and number of active sites on a catalyst's surface by measuring the temperature at which adsorbed molecules are desorbed.[15][16][17]
-
X-ray Diffraction (XRD): Used to determine the crystalline structure of the catalyst and the size of the catalyst particles.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the catalyst particles, allowing for the determination of their size, shape, and distribution on a support.
-
Chemisorption: Measures the number of active sites on a catalyst's surface by quantifying the amount of a gas that chemically adsorbs to the surface.
Q5: What are the key challenges when scaling up a catalytic reaction from the lab to a pilot or production scale?
A5: Scaling up catalytic reactions presents several challenges that are not always apparent at the lab scale:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio, potentially leading to hotspots and catalyst degradation.[8][18]
-
Mass Transfer: In heterogeneous catalysis, ensuring efficient mixing and contact between reactants and the catalyst surface becomes more challenging at a larger scale.[8][18]
-
Catalyst Handling and Separation: The practical aspects of handling, charging, and separating large quantities of catalyst need to be considered.
-
Reproducibility: Maintaining consistent reaction conditions and catalyst performance at a larger scale can be difficult.[19]
Data Presentation: Comparison of Palladium Catalysts for Suzuki Coupling
The choice of palladium catalyst is crucial for the success of Suzuki coupling reactions. The following table provides a comparative overview of the performance of different palladium catalysts for the coupling of various heterocyclic substrates. Note that direct comparisons can be challenging due to variations in reaction conditions between studies.[2][20]
| Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Conditions | Reference |
| Pd(PPh₃)₄ | 2-bromopyridine | Phenylboronic acid | 95 | K₂CO₃, Dioxane, 80°C | [2] |
| Pd(dppf)Cl₂ | 3-chloropyridine | 4-methoxyphenylboronic acid | 92 | Cs₂CO₃, Toluene/H₂O, 100°C | [20] |
| Pd(OAc)₂ / SPhos | 2-chloroquinoline | Thiophene-2-boronic acid | 98 | K₃PO₄, 1,4-Dioxane, 100°C | [20] |
| G3-XPhos Palladacycle | 4-chloroanisole | Pyridine-3-boronic acid | 96 | K₂CO₃, t-AmylOH, 110°C | [2] |
Experimental Protocols
General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for screening different catalysts, ligands, and bases in a 96-well plate format, a common practice in high-throughput experimentation.[10]
-
Reaction Setup: In a 96-well plate, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv) to each well.
-
Catalyst and Ligand Addition: Prepare stock solutions of the palladium catalysts and ligands in a suitable solvent. Add the desired amount of catalyst (e.g., 1-5 mol%) and ligand to each well.
-
Inert Atmosphere: Place the 96-well plate in a glovebox or seal it with a cap mat and purge with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition and Reaction: Add the degassed solvent to each well, seal the plate, and place it on a shaker at the desired reaction temperature.
-
Reaction Monitoring: After the desired reaction time, take an aliquot from each well and analyze by LC-MS or GC-MS to determine the conversion and yield.
Protocol for Temperature-Programmed Desorption (TPD) of an Ammonia Probe
This protocol outlines the basic steps for conducting an ammonia TPD experiment to characterize the acidic sites of a solid catalyst.[15][16]
-
Sample Preparation: Place a known amount of the catalyst in the TPD reactor and pre-treat it by heating under an inert gas flow to clean the surface.
-
Adsorption: Cool the catalyst to the desired adsorption temperature (e.g., 100°C) and introduce a flow of ammonia gas until the surface is saturated.
-
Flushing: Purge the system with an inert gas at the adsorption temperature to remove any physisorbed ammonia.
-
Desorption: Heat the catalyst at a linear rate (e.g., 10°C/min) under a constant flow of inert gas.
-
Detection: Monitor the desorbed ammonia as a function of temperature using a thermal conductivity detector (TCD) or a mass spectrometer. The resulting TPD profile will show peaks corresponding to desorption from different types of acid sites.
Visualizations
Troubleshooting Workflow for Low Reaction Conversion
Caption: A logical workflow for troubleshooting low conversion issues in catalytic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Select the Perfect Catalyst for Chemical Processes | Unitop Chemicals - My Blog [unitopchemicals.com]
- 7. vapourtec.com [vapourtec.com]
- 8. syhgzben.com [syhgzben.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. acdlabs.com [acdlabs.com]
- 11. youtube.com [youtube.com]
- 12. asynt.com [asynt.com]
- 13. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 14. chemrevise.org [chemrevise.org]
- 15. Notes - Conditions and Parameters for TPD Experiments: Supported Metal Catalysis | Altamira Instruments [altamirainstruments.com]
- 16. What is Temperature Programmed Desorption (TPD)? [hidenanalytical.com]
- 17. azom.com [azom.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Scaling Catalyst Production: Challenges & Tips For Success [catalysts.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
comparison of 2-(1-Phenyl-ethylamino)-ethanol with other chiral auxiliaries
An In-Depth Comparative Guide to Chiral Auxiliaries: Evaluating 2-(1-Phenyl-ethylamino)-ethanol Against Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise installation of stereogenic centers is a foundational challenge. Chiral auxiliaries—enantiomerically pure compounds that are temporarily incorporated into a substrate—remain a robust and reliable strategy to control the stereochemical outcome of a reaction.[1] This guide provides a comparative analysis of several prominent classes of chiral auxiliaries, focusing on their performance in key synthetic transformations.
A notable focus of this guide is the evaluation of this compound. However, an extensive review of the scientific literature reveals a significant lack of published experimental data regarding its use and efficacy as a chiral auxiliary. Therefore, while we will explore its theoretical potential based on its structure, the core of our comparative analysis will be grounded in the extensive, data-rich history of three classes of well-established auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides.
The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of a chiral auxiliary is a multi-step process designed to convert a prochiral substrate into an enantiomerically enriched product. The fundamental logic involves covalently attaching the chiral auxiliary to the substrate, performing a diastereoselective bond-forming reaction, and finally, cleaving the auxiliary to reveal the desired chiral product. The auxiliary, ideally, can then be recovered and reused.[2]
Caption: A generalized workflow for asymmetric alkylation using a chiral auxiliary.
A Theoretical Evaluation of this compound
This compound is a chiral amino alcohol structurally related to well-known auxiliaries and ligands. It can be synthesized from readily available (R)- or (S)-1-phenylethylamine.[3] While direct experimental evidence of its use as a chiral auxiliary is not present in the literature, we can postulate its mechanism based on established principles.
Proposed Mechanism of Stereocontrol:
Similar to pseudoephedrine, this compound would first be acylated to form a tertiary amide. Upon treatment with a strong base like Lithium Diisopropylamide (LDA), a lithium enolate would form. The key to stereocontrol would be the chelation of the lithium cation between the enolate oxygen and the hydroxyl oxygen of the auxiliary. This chelation would create a rigid six-membered ring-like transition state. The phenyl group from the phenylethylamine moiety would likely orient itself to occupy the least sterically hindered position, thereby shielding one face of the enolate and directing an incoming electrophile to the opposite face.
Caption: Postulated mechanism of stereocontrol for this compound.
Potential Advantages & Disadvantages:
-
Advantages:
-
Derived from inexpensive, commercially available (R)- and (S)-1-phenylethylamine.
-
The cleavage of the resulting amide should be straightforward, yielding valuable chiral carboxylic acids, alcohols, or ketones.[4]
-
-
Disadvantages:
-
Lacks the rigid bicyclic or cyclic structure of Evans' or Oppolzer's auxiliaries, which could lead to greater conformational flexibility and potentially lower diastereoselectivity.
-
The single phenyl group may provide less effective facial shielding compared to the substitution patterns in more established auxiliaries.
-
Performance Comparison of Established Chiral Auxiliaries
The true measure of a chiral auxiliary lies in its performance in the field. Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides have become benchmarks due to their high stereoselectivity, reliability, and broad applicability.[1][2]
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The auxiliary's role is to create a sterically biased environment around the planar enolate to control the trajectory of the incoming electrophile.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 | |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA, LiCl | 91 | >99:1 |
| N-Butyryl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA, LiCl | 93 | 98:2 |
Data compiled from representative literature examples.
Asymmetric Aldol Reactions
The aldol reaction is another cornerstone of organic synthesis, creating a β-hydroxy carbonyl moiety and up to two new stereocenters. Chiral auxiliaries, particularly Evans' oxazolidinones, are renowned for their exceptional control over the stereochemical outcome of this transformation.[5]
| Chiral Auxiliary | Aldehyde | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Product Stereochemistry |
| Evans' Oxazolidinones | Isobutyraldehyde | Bu₂BOTf, Et₃N | 80-91 | >99:1 | syn |
| Benzaldehyde | TiCl₄, (-)-Sparteine | 91 | >99:1 | anti | |
| Oppolzer's Camphorsultam | Isovaleraldehyde | Bu₂BOTf, i-Pr₂NEt | 89 | 98.5:1.5 | syn |
Data compiled from representative literature examples.
Mechanistic Insights into Established Auxiliaries
The high fidelity of these auxiliaries stems from their ability to form rigid, well-defined transition states.
Caption: Simplified logic of stereocontrol for Evans' and Myers' auxiliaries.
Experimental Protocols
The following protocols are representative examples of the application of these established auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 30 minutes, add propionyl chloride (1.1 eq.) and allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl.
-
Enolate Formation & Alkylation: Dissolve the purified N-propionyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes. Add allyl iodide (1.2 eq.) and stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the crude product by silica gel chromatography.
-
Auxiliary Cleavage: Dissolve the alkylated product in a 4:1 mixture of THF and water. Add lithium hydroxide (LiOH) (2.0 eq.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq.) at 0 °C. Stir for 2 hours. Quench with aqueous sodium sulfite. The auxiliary can be recovered from the organic layer, and the chiral carboxylic acid can be isolated from the aqueous layer after acidification.
Protocol 2: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide
-
Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 eq.) is dissolved in an appropriate solvent and reacted with an acyl chloride or anhydride (1.1 eq.) in the presence of a base such as triethylamine or pyridine to form the corresponding amide.[6]
-
Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 eq.) and anhydrous lithium chloride (6.0 eq.) in dry THF at -78 °C is slowly added a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF.[6] After stirring, the electrophile (e.g., benzyl bromide, 1.5 eq.) is added, and the reaction is allowed to warm slowly to 0 °C.
-
Work-up and Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The chiral auxiliary can be cleaved by acidic or basic hydrolysis, or the product can be reduced to the corresponding chiral alcohol or aldehyde. The auxiliary can be recovered after workup.[6]
Conclusion and Outlook
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides have demonstrated their prowess in providing high levels of stereocontrol across a range of important chemical transformations.[2] Their performance, backed by a wealth of experimental data, sets a high standard for any new chiral auxiliary.
While this compound is an intriguing and structurally simple potential auxiliary, the current lack of published data prevents its direct comparison and recommendation. Its structural similarity to pseudoephedrine suggests a plausible mechanism for stereocontrol, but its conformational flexibility may present a challenge to achieving the very high levels of diastereoselectivity seen with more rigid systems. Future research would be necessary to synthesize, apply, and rigorously evaluate its performance in key asymmetric reactions to determine if it can serve as a viable alternative to the current gold-standard auxiliaries. For now, researchers and drug development professionals are best served by relying on the proven track record of the established auxiliaries discussed herein.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. (1S)-2-amino-1-phenylethan-1-ol | C8H11NO | CID 643217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Amino Acids, β-Amino Alcohols and Related Compounds a...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
Validating Stereochemical Outcomes: A Comparative Guide to Determining Absolute Configuration
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity. When employing chiral auxiliaries, such as the widely used Evans oxazolidinones, to guide stereoselective reactions, rigorous validation of the final product's absolute configuration is not just best practice—it is an absolute necessity.
This in-depth guide provides an objective comparison of the principal analytical techniques used to validate the absolute configuration of chiral molecules synthesized via auxiliary-mediated methods. It moves beyond mere procedural lists to explain the causality behind experimental choices, offering field-proven insights to help you select the most fitting method for your specific research context.
Section 1: The Methodological Arsenal: A Tale of Two Strategies
The determination of absolute configuration can be broadly categorized into two approaches: direct methods that provide an unambiguous spatial map of the molecule, and indirect or correlative methods that deduce the configuration by comparing a measurable property against a known standard.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to map the electron density and thus the precise location of every atom, unequivocally establishing the absolute configuration.[1][3]
Causality of Experimental Choice: This method is chosen when absolute, irrefutable proof of stereochemistry is required. It is often the final validation step for a novel compound or a pivotal intermediate in a drug development pipeline. The primary prerequisite is the ability to grow a suitable single crystal, which can be a significant challenge for many small molecules.[4][5]
Experimental Protocol: Sample Preparation for Single-Crystal X-ray Diffraction
-
Purification: The compound must be rigorously purified (>99%) to facilitate the growth of a well-ordered crystal lattice.
-
Crystal Growth: Grow a single crystal of appropriate size (typically 0.1 to 0.3 mm in each dimension).[6] Common methods include:
-
Slow evaporation of a solvent in which the compound is moderately soluble.
-
Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound.
-
Slow cooling of a saturated solution.
-
-
Sample Submission: Crystals should be left in their mother liquor to prevent desolvation, which can destroy the crystal lattice. The sample vial should be clearly labeled and submitted to a crystallography facility. For sensitive samples, special handling under an inert atmosphere may be required.
The Versatile Workhorse: NMR Spectroscopy with Chiral Derivatizing Agents
When crystallization is elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a robust alternative. Since enantiomers are indistinguishable in an achiral environment, a chiral derivatizing agent (CDA) is used to convert the enantiomeric product into a pair of diastereomers.[4] These diastereomers have different physical properties and, crucially, distinct NMR spectra.[3]
The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid .[][8] The method, referred to as Mosher's ester analysis, is particularly effective for chiral secondary alcohols and amines, which are common products after the cleavage of a chiral auxiliary.[9][10]
Causality of Experimental Choice: Mosher's method is selected for its reliability, relatively small sample requirement, and applicability to non-crystalline materials.[5][] It relies on a predictable model of conformational preferences of the resulting MTPA esters, allowing for a logical deduction of the stereocenter's configuration.[8]
The core principle lies in the anisotropic effect of the MTPA phenyl ring. In a preferred conformation, this ring shields or deshields nearby protons of the substrate, leading to predictable differences in chemical shifts (Δδ) between the diastereomers formed with (R)- and (S)-MTPA.[4][8]
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Experimental Protocol: Mosher's Ester Analysis for a Chiral Alcohol [8][11]
-
Preparation of Reagents: Ensure the chiral alcohol (product after auxiliary cleavage) is pure and anhydrous. Use high-quality (R)- and (S)-Mosher's acid chloride.
-
Parallel Reactions: In two separate, dry NMR tubes:
-
Dissolve ~2.5 mg of the chiral alcohol in ~0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
To one tube, add ~1.2 equivalents of (R)-Mosher's acid chloride.
-
To the second tube, add ~1.2 equivalents of (S)-Mosher's acid chloride.
-
-
Reaction: Cap the tubes, mix gently, and allow the reactions to proceed at room temperature for 1-4 hours or until completion.[11]
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (R)-MTPA ester and (S)-MTPA ester samples.
-
Data Analysis:
-
Assign the proton signals for the groups (R¹ and R²) attached to the carbinol carbon in both spectra.
-
Calculate the chemical shift difference for each pair of corresponding protons: Δδ = δ(S) - δ(R) .
-
Apply the Mosher model: Protons on one side of the MTPA ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern directly correlates to the absolute configuration of the alcohol.[4][5]
-
Chiroptical Methods: Circular Dichroism (CD)
Circular dichroism (CD) spectroscopy is a non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[3][12] The resulting spectrum, with its characteristic positive or negative peaks known as the Cotton effect , serves as a fingerprint of the molecule's stereochemistry.[13]
Causality of Experimental Choice: CD is an excellent choice for molecules containing a chromophore (a light-absorbing group) near the stereocenter.[] It is fast, requires a very small amount of sample, and can be performed in solution.[] The primary limitation is that interpreting the spectrum to assign an unknown absolute configuration often requires comparison to a known standard or, increasingly, comparison with spectra predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT).[14][15][16]
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Section 2: Head-to-Head Comparison: Selecting the Optimal Technique
The choice of analytical method is dictated by the nature of the sample, the resources available, and the level of certainty required. The following table provides a direct comparison of the three primary techniques.
| Feature | Single-Crystal X-ray Crystallography | NMR with Mosher's Method | Circular Dichroism (CD) |
| Certainty of Assignment | Absolute and unambiguous[1] | High (model-dependent)[8] | High (requires reference or calculation)[14] |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm)[6] | ~5 mg, non-crystalline[11] | <1 mg, must have a chromophore[] |
| Destructive? | No (crystal is recovered) | Yes (sample is derivatized) | No (sample is recovered)[] |
| Key Prerequisite | Successful crystallization[4][5] | Chiral alcohol/amine functionality[9] | Chromophore near stereocenter[] |
| Throughput/Time | Low (days to weeks for crystallization) | Moderate (4-6 hours)[8][9] | High (minutes per sample) |
| Primary Limitation | Difficulty in obtaining suitable crystals[5] | Potential for model failure with complex molecules | Need for a reference or complex computation[14] |
Section 3: The Role of the Auxiliary: Cleavage and Analysis
For methods like Mosher's analysis or CD spectroscopy, the chiral auxiliary (e.g., Evans' oxazolidinone) must first be cleaved to liberate the chiral product, typically as a carboxylic acid, alcohol, or amide.[17] A standard method for cleaving N-acyl oxazolidinones to the corresponding carboxylic acid is hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).[18][19][20] This step is critical, as the liberated functional group (e.g., an alcohol after reduction of the acid) is the handle for derivatization or the key component influencing the chiroptical properties.
Conclusion: An Integrated Approach to Validation
No single method is universally superior; rather, the techniques are complementary. A pragmatic workflow often begins with the most accessible methods. If a product from an Evans auxiliary is reduced to an alcohol, Mosher's ester analysis is a logical and powerful first step. If the molecule possesses a suitable chromophore, CD spectroscopy can provide rapid and compelling evidence. Should the results be ambiguous, or if absolute certainty is paramount for regulatory or publication purposes, the effort required to obtain a single crystal for X-ray analysis is well justified. By understanding the principles, protocols, and comparative strengths of each technique, researchers can confidently and efficiently validate the stereochemical outcomes of their auxiliary-controlled reactions.
References
- 1. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 13. grokipedia.com [grokipedia.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. connectsci.au [connectsci.au]
- 20. pubs.acs.org [pubs.acs.org]
determining enantiomeric excess for reactions using this compound
An In-Depth Guide to Determining Enantiomeric Excess in Asymmetric Catalysis Featuring (R)-TRIP
Introduction
In the realm of asymmetric synthesis, the ultimate measure of a reaction's success is its ability to produce one enantiomer in excess of the other. This stereochemical outcome is quantified by the enantiomeric excess (e.e.), a critical parameter for researchers in drug development and fine chemical synthesis where the physiological activity of a molecule is often exclusive to a single enantiomer. This guide provides a comprehensive overview of the principles and practical methodologies for determining the enantiomeric excess of reactions catalyzed by the widely used chiral phosphoric acid, (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). We will delve into the most common analytical techniques, offering a comparative analysis and detailed experimental protocols to ensure accurate and reliable results.
The Central Role of Enantiomeric Excess
Enantiomeric excess is defined as the absolute difference between the mole fractions of two enantiomers in a mixture. It is expressed as a percentage and calculated using the formula:
e.e. (%) = |(moles of R-enantiomer - moles of S-enantiomer) / (moles of R-enantiomer + moles of S-enantiomer)| * 100
An accurate determination of e.e. is not merely a final check; it is an integral part of reaction optimization and mechanistic studies in asymmetric catalysis.
Core Methodologies for Determining Enantiomeric Excess
The determination of enantiomeric excess relies on the differentiation of enantiomers, which have identical physical properties in an achiral environment. This is achieved by introducing a chiral environment that allows for the diastereomeric interaction of the enantiomers, leading to distinguishable signals in various analytical techniques. The most prevalent methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess due to its high accuracy, sensitivity, and broad applicability. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Advantages:
-
High Resolution: Provides baseline separation for a wide range of compounds.
-
Direct Analysis: No derivatization is required in most cases.
-
Accuracy and Precision: Offers highly reproducible and accurate results.
Limitations:
-
Method Development: Finding the optimal CSP and mobile phase can be time-consuming.
-
Cost: Chiral columns are significantly more expensive than standard HPLC columns.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC is an excellent alternative. Similar to HPLC, it employs a chiral stationary phase to separate enantiomers.
Advantages:
-
High Efficiency: Offers very high resolution and short analysis times.
-
Sensitivity: Highly sensitive detectors like Flame Ionization Detectors (FID) can be used.
Limitations:
-
Volatility Requirement: Limited to compounds that can be vaporized without decomposition.
-
Derivatization: Non-volatile compounds may require derivatization to increase their volatility.
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
-
Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to chemically shifted signals in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral reagent to form a pair of diastereomers, which will have distinct NMR spectra.
Advantages:
-
Accessibility: NMR instruments are widely available in research labs.
-
No Separation Needed: The analysis is performed on the mixture directly.
Limitations:
-
Lower Accuracy: Generally less accurate than chromatographic methods, with a typical error of ±2-5%.
-
Signal Overlap: Complex spectra can lead to overlapping signals, making integration difficult.
-
Stoichiometric Reagents: Requires stoichiometric amounts of often expensive chiral agents.
Comparative Analysis of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Agents |
| Accuracy | Excellent (±0.1-1%) | Excellent (±0.1-1%) | Good (±2-5%) |
| Sensitivity | High | Very High | Moderate |
| Applicability | Broad | Volatile Compounds | Broad |
| Throughput | Moderate | High | Low |
| Cost per Sample | Moderate | Low | High (reagent cost) |
| Method Development | Can be lengthy | Moderate | Relatively fast |
Experimental Protocol: Determining e.e. by Chiral HPLC
This protocol outlines the general steps for determining the enantiomeric excess of a product from a reaction catalyzed by (R)-TRIP.
1. Sample Preparation:
- Quench the reaction and work up to isolate the crude product.
- Purify the product using flash column chromatography to remove the catalyst and any byproducts.
- Prepare a stock solution of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) at a concentration of approximately 1 mg/mL.
- Prepare a racemic standard of the product for method development.
2. Method Development:
- Screen a variety of chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel OD-H, OJ-H, or Chiralpak AD-H, IA).
- Start with a standard mobile phase, typically a mixture of hexane and isopropanol.
- Inject the racemic standard and monitor the chromatogram for separation of the two enantiomer peaks.
- Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve baseline separation (Resolution > 1.5).
3. Data Acquisition and Analysis:
- Inject the sample from the asymmetric reaction.
- Integrate the peak areas of the two enantiomers.
- Calculate the enantiomeric excess using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Workflow for Chiral HPLC Method Development
A Technical Guide to 2-Amino-1-phenylethanol: Synthesis, Adrenergic Activity, and Applications as a Chiral Synthon
Senior Application Scientist Note: Initial literature searches for the N-substituted derivative, 2-(1-Phenyl-ethylamino)-ethanol, revealed a significant scarcity of published experimental data, precluding the development of a robust comparative guide. Consequently, this document has been structured to focus on its parent compound, 2-Amino-1-phenylethanol (CAS 7568-93-6) , a widely documented and foundational molecule. The principles, applications, and experimental protocols detailed herein for 2-Amino-1-phenylethanol provide the essential scientific context for understanding its more complex derivatives.
This guide provides an in-depth review of 2-Amino-1-phenylethanol, also known as phenylethanolamine, a versatile chemical intermediate. We will explore its synthesis, its biological mechanism of action as an adrenergic agent, and its critical role as a chiral building block in pharmaceutical development. This document is intended for researchers and drug development professionals, offering objective comparisons to relevant alternatives and detailed experimental protocols to support further investigation.
Chemical Properties and Synthesis
2-Amino-1-phenylethanol is the simplest member of the phenylethanolamine class, characterized by a phenyl group and a hydroxyl group attached to the same carbon, with an adjacent amino group.[1][2] This structure is foundational to many biologically active molecules.
Key Properties:
-
Molecular Formula: C₈H₁₁NO[3]
-
Molecular Weight: 137.18 g/mol [3]
-
Appearance: White to pale yellow solid[2]
-
Chirality: Contains a chiral center at the carbon bearing the hydroxyl and phenyl groups, existing as (R)- and (S)-enantiomers.
Experimental Protocol: Synthesis from Styrene Oxide
A common and efficient method for synthesizing racemic 2-Amino-1-phenylethanol involves the regioselective ring-opening of an epoxide. This protocol is adapted from established procedures in organic synthesis.[4]
Causality: The choice of styrene oxide as a starting material is strategic; it already contains the required phenyl and ethanol backbone. The reaction utilizes a strong, non-nucleophilic base, sodium bis(trimethylsilyl)amide, to deprotonate the silyl amine, which then acts as an ammonia equivalent to open the epoxide ring. The regioselectivity is driven by the attack at the less sterically hindered carbon of the epoxide.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 2-phenyloxirane (styrene oxide, 1.0 g, 8.31 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium bis(trimethylsilyl)amide (1 M solution in THF, 29.08 mL, 29.08 mmol) dropwise via a syringe.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 20 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 2.5 mL of water and continue stirring for an additional 5 hours. This step hydrolyzes the silyl ether and amine intermediates.
-
Extraction: Reduce the solvent volume to approximately one-quarter of the original volume using a rotary evaporator. Extract the aqueous residue with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel to obtain pure 2-Amino-1-phenylethanol.[4]
Mechanism of Action: An Adrenergic Agent
2-Amino-1-phenylethanol is structurally analogous to endogenous catecholamine neurotransmitters like norepinephrine and epinephrine.[3][5] This similarity allows it to interact with the adrenergic system, which modulates physiological responses such as heart rate, blood pressure, and the "fight-or-flight" response.[3][6]
Its primary biological significance lies in its role as a substrate for the enzyme Phenylethanolamine N-methyltransferase (PNMT) . PNMT is the enzyme that catalyzes the final step in the biosynthesis of epinephrine from its precursor, norepinephrine, by transferring a methyl group from the cofactor S-adenosylmethionine (SAM).[7][8][9]
Figure 1: Biosynthetic relationship of 2-Amino-1-phenylethanol to adrenergic neurotransmitters.
Application I: Precursor for Adrenergic Drugs (Vasoconstrictors)
One of the principal applications of 2-Amino-1-phenylethanol is as an intermediate in the manufacturing of pressor amines (vasoconstrictors).[2] Its sulfate salt has been used directly as a topical vasoconstrictor.[3] Vasoconstrictors are drugs that cause the narrowing of blood vessels, thereby increasing blood pressure.
Comparative Analysis with Other Adrenergic Agonists
The efficacy of 2-Amino-1-phenylethanol can be understood by comparing its structure and function to other well-known adrenergic agonists.
| Compound | Structure | Key Structural Features | Receptor Affinity | Primary Use |
| 2-Amino-1-phenylethanol | Phenyl ring, β-hydroxyl group, primary amine | Lacks catechol hydroxyls | Weak α and β agonist[3] | Synthetic precursor, topical vasoconstrictor[2][3] |
| Norepinephrine | Catechol (3,4-dihydroxy), β-hydroxyl group, primary amine | Catechol group is critical for high potency | Potent α and β₁ agonist[10] | Neurotransmitter; treats acute hypotension |
| Epinephrine | Catechol (3,4-dihydroxy), β-hydroxyl group, secondary amine (N-methyl) | N-methyl group enhances β₂ activity | Potent α and β agonist[10] | Neurotransmitter; treats anaphylaxis, cardiac arrest |
| Phenylephrine | Phenyl ring, β-hydroxyl group, secondary amine, single 3-hydroxyl | Lacks 4-hydroxyl group compared to catecholamines | Selective α₁ agonist | Decongestant, vasopressor[5] |
Insight: The comparison highlights the critical role of the catechol hydroxyl groups for potent receptor activation. 2-Amino-1-phenylethanol, lacking these groups, has significantly lower intrinsic activity but serves as an excellent and stable scaffold for synthesizing more complex and potent analogues.[6]
Experimental Protocol: Vasoconstriction Assay (Skin Blanching)
To quantify the vasoconstrictive effect of a topically applied compound like 2-Amino-1-phenylethanol, the vasoconstriction assay (VCA) is the industry-standard method.[11][12] This pharmacodynamic assay measures the degree of skin blanching (whitening) caused by the constriction of dermal microvasculature.
Causality: The degree of skin blanching is proportional to the potency of the corticosteroid or vasoconstricting agent.[11] An objective measurement is crucial for reliable data. A chromameter is used to measure the change in skin color (specifically the a* value, which represents redness), providing quantitative, reproducible data that is superior to subjective visual scoring.[13]
Figure 2: Workflow for a chromameter-based vasoconstriction assay.
Application II: Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter makes 2-Amino-1-phenylethanol a valuable chiral building block, or "synthon," for creating enantiomerically pure pharmaceuticals.[1][14] The specific stereochemistry of a drug can dramatically affect its pharmacological activity, with one enantiomer often being active while the other is inactive or even harmful.
Experimental Protocol: Chiral Separation by HPLC
Assessing the enantiomeric purity of 2-Amino-1-phenylethanol or its derivatives is essential. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for this analysis.[15]
Causality: Chiral stationary phases contain a single enantiomer of a chiral selector immobilized on the silica support. Enantiomers in the sample interact differently with the CSP, forming transient diastereomeric complexes with different energies. This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for separating a wide range of chiral compounds, including amino alcohols.[16]
Step-by-Step Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector and a data acquisition system.
-
Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).
-
Reagents: HPLC-grade Hexane, Isopropanol (IPA), and Ethanol.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Hexane/Isopropanol/Ethanol (e.g., 80:15:5 v/v/v). The ratio can be adjusted to optimize resolution. Degas the mobile phase before use.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-1-phenylethanol in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers will appear as separate peaks. Calculate their retention times, resolution, and relative peak areas to determine the enantiomeric excess (ee).
Conclusion
While the specific derivative this compound lacks extensive documentation, its parent molecule, 2-Amino-1-phenylethanol, stands as a compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural relationship to adrenergic neurotransmitters makes it a valuable precursor for cardiovascular drugs, and its inherent chirality is crucial for modern asymmetric synthesis. The experimental protocols provided herein for its synthesis, biological evaluation, and chiral analysis offer a validated framework for researchers exploring this important class of compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]
- 3. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 4. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
- 5. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]
- 6. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopamine - Wikipedia [en.wikipedia.org]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of topical corticosteroid activity using the vasoconstriction assay in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. benchchem.com [benchchem.com]
The Enduring Power of Stoichiometric Control: A Comparative Guide to Evans' Oxazolidinone Auxiliaries in Complex Synthesis
In the modern synthetic chemist's toolkit, the allure of catalytic asymmetric methods is undeniable. The promise of generating vast quantities of enantiopure material from a small amount of a chiral catalyst represents the pinnacle of efficiency. However, in the high-stakes arena of complex molecule and drug development, where reliability and predictable outcomes are paramount, the robust, stoichiometric control offered by chiral auxiliaries remains a vital and often superior strategy. Among these, the oxazolidinones developed by Professor David A. Evans stand as a testament to the power of rational, substrate-controlled stereoselection.
This guide provides a technical comparison of Evans' oxazolidinone auxiliaries against modern catalytic alternatives through the lens of two landmark total syntheses. We will dissect the causality behind the experimental design, provide detailed protocols, and present quantitative data to offer researchers a clear perspective on when and why this venerable methodology remains not just relevant, but essential.
The Mechanistic Core: Why Evans' Auxiliaries Work
The success of Evans' oxazolidinone auxiliaries hinges on a predictable and highly organized transition state. The process begins with the acylation of a chiral oxazolidinone, which is readily prepared from an inexpensive amino acid like L-valine or L-phenylalanine. This N-acyl oxazolidinone serves as a chiral scaffold.
Upon treatment with a suitable base (e.g., LDA, NaHMDS) and, for aldol reactions, a Lewis acid like dibutylboron triflate (Bu₂BOTf), a rigid, chelated (Z)-enolate is formed. The key to stereocontrol lies in the steric influence of the substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group). This group effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less-hindered opposite face. This reliable facial bias leads to exceptionally high levels of diastereoselectivity, predictably yielding one major diastereomer.[1]
Caption: General workflow for Evans' auxiliary-directed synthesis.
Case Study 1: The Asymmetric Aldol Reaction in the Synthesis of (+)-Prelog-Djerassi Lactone
The Prelog-Djerassi lactone is a classic synthetic target that embodies the stereochemical challenges of polyketide synthesis. The Evans group's 1982 synthesis is a benchmark for auxiliary-controlled bond construction.[1][2]
The Evans Auxiliary Approach (1982)
The key step involves a boron-mediated aldol condensation. The (Z)-boron enolate of a chiral propionimide is reacted with a chiral aldehyde. The intrinsic facial bias of the enolate, dictated by the norephedrine-derived auxiliary, directs the approach of the aldehyde to form the desired syn-aldol adduct with near-perfect stereocontrol.
Experimental Protocol: Evans Aldol Condensation [2]
-
The N-propionyl oxazolidinone (1.0 equiv) is dissolved in dry CH₂Cl₂ (0.1 M) and cooled to -78 °C under an argon atmosphere.
-
Dibutylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 equiv). The solution is stirred for 30 minutes.
-
The aldehyde (1.0 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then warmed to 0 °C and stirred for an additional 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Causality: The use of dibutylboron triflate is critical for generating the (Z)-enolate geometry and the subsequent six-membered Zimmerman-Traxler transition state, which locks the conformation and ensures high diastereoselectivity.[3] The low temperature (-78 °C) minimizes side reactions and maintains kinetic control.
Alternative Strategy 1: Rhodium-Catalyzed Tandem Sequence (Burke, 2012)
Over three decades later, a modern catalytic approach was developed, avoiding stoichiometric chiral reagents. This synthesis employs a Rh(I)-catalyzed asymmetric hydroformylation/crotylation tandem sequence to set key stereocenters from an achiral starting material.[4][5]
Experimental Protocol: Asymmetric Hydroformylation/Crotylation [4][6]
-
To a solution of the vinyl ortho ester (1.0 equiv) in toluene (0.1 M) is added the Rh(I) catalyst precursor and chiral ligand (e.g., (S,S,S)-Kelliphite, 2 mol %).
-
The mixture is subjected to a syngas (1:1 CO/H₂) atmosphere (e.g., 100 psi) and heated to 60 °C for 24 hours.
-
After cooling, the reaction is placed under an argon atmosphere, and a solution of crotylboronate (1.5 equiv) is added.
-
The reaction is stirred at room temperature for 12 hours before being quenched and worked up.
Causality: This approach leverages the ability of a chiral phosphine ligand to create an asymmetric environment around the rhodium center, which in turn dictates the facial selectivity of both the hydroformylation and the subsequent crotylation, building the chiral centers catalytically.
Alternative Strategy 2: Copper-Catalyzed Vinylogous Aldol (Campagne, 2001)
Another catalytic route utilizes a vinylogous Mukaiyama-aldol reaction, catalyzed by a chiral copper-bisphosphine complex.[7][8]
Experimental Protocol: Catalytic Vinylogous Mukaiyama-Aldol [8][9]
-
In a glovebox, CuF₂·2H₂O (10 mol %) and (S)-tol-BINAP (11 mol %) are stirred in THF for 2 hours.
-
The solvent is removed, and the resulting catalyst is dissolved in THF (0.05 M).
-
The aldehyde (1.0 equiv) and the silyl dienolate (1.2 equiv) are added sequentially at room temperature.
-
The reaction is stirred for 24 hours, then quenched with saturated NH₄Cl solution and extracted.
Causality: The chiral (S)-tol-BINAP ligand coordinates to the copper center, forming a chiral Lewis acid. This catalyst activates the aldehyde for nucleophilic attack and controls the enantiofacial approach of the dienolate, leading to the enantiomerically enriched product.
Performance Comparison: Synthesis of Prelog-Djerassi Lactone
| Method | Key Transformation | Stereocontrol | Key Reagent | Overall Yield | Diastereoselectivity (dr) / ee |
| Evans (1982) [2] | Auxiliary-controlled Aldol | Stoichiometric Auxiliary | Bu₂BOTf / Chiral Auxiliary | ~35-40% (multi-step) | >660:1 dr |
| Burke (2012) [4] | Catalytic Hydroformylation | Catalytic (Rh-Ligand) | Rh(acac)(CO)₂ / Kelliphite | 57% (3 isolations) | 94% ee (final product) |
| Campagne (2001) [8] | Catalytic Vinylogous Aldol | Catalytic (Cu-Ligand) | CuF₂ / (S)-tol-BINAP | ~55-60% (multi-step) | 92% ee |
This comparison highlights the trade-offs. The Evans auxiliary method provides virtually perfect diastereocontrol, a level of precision that can be critical when even minor diastereomers are difficult to separate. The catalytic methods offer significantly improved overall efficiency and atom economy but with slightly lower, albeit still excellent, selectivity.
Case Study 2: Asymmetric Alkylation in the Total Synthesis of Cytovaricin
The total synthesis of the complex macrolide antibiotic Cytovaricin by the Evans group in 1990 is a masterclass in the application of oxazolidinone auxiliaries, controlling the stereochemistry of nine stereocenters through a series of alkylation and aldol reactions.[8][10]
The Evans Auxiliary Approach (1990)
A representative step is the diastereoselective alkylation of an N-acyloxazolidinone to install a key methyl group. The lithium enolate is generated and then trapped with methyl iodide. The bulky benzyl group of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary effectively blocks the si-face of the enolate, forcing the methyl iodide to approach from the re-face.
Experimental Protocol: Evans Asymmetric Alkylation [11][12][13]
-
A solution of the N-acyloxazolidinone (1.0 equiv) in dry THF (0.2 M) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA, 1.05 equiv) is added dropwise, and the resulting solution is stirred for 30 minutes to ensure complete enolate formation.
-
Methyl iodide (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
The product is purified by flash chromatography to yield the alkylated product.
Causality: The choice of a strong, non-nucleophilic base like LDA ensures rapid and complete deprotonation without competing side reactions. The chelation of the lithium cation between the enolate oxygen and the auxiliary's carbonyl oxygen creates the rigid, planar structure necessary for effective facial shielding by the C4/C5 substituents.[14]
Performance and Comparison
In the context of the Cytovaricin synthesis, this alkylation step proceeded with exceptional control.
| Method | Key Transformation | Stereocontrol | Yield | Diastereoselectivity (dr) |
| Evans (1990) [8] | Auxiliary-controlled Alkylation | Stoichiometric Auxiliary | 85-92% | >99:1 |
Finding a direct catalytic alternative for this specific transformation within a total synthesis is challenging. However, modern methods like asymmetric phase-transfer catalysis or organocatalytic α-alkylation of aldehydes could construct a similar stereocenter. While potentially more atom-economical, these methods often require extensive optimization for complex substrates and rarely achieve the near-perfect, predictable selectivity demonstrated by the auxiliary-based method on the first attempt. For a multi-step synthesis where the fidelity of each step is critical to the overall success, the reliability of the Evans method is a decisive advantage.
Caption: Decision matrix for selecting an asymmetric synthesis strategy.
Conclusion: A Self-Validating System for High-Stakes Synthesis
While catalytic asymmetric synthesis has rightfully earned its place as a pillar of modern chemistry, Evans' oxazolidinone auxiliaries offer a self-validating system of control that remains unparalleled in its reliability. The data from these landmark syntheses demonstrate that when the cost of failure is high and absolute stereochemical fidelity is non-negotiable, the stoichiometric use of a chiral auxiliary is a superior strategic choice.
The key advantages are:
-
Predictability: The stereochemical outcome is reliably predicted by a well-understood mechanistic model.
-
Exceptional Selectivity: Diastereoselectivities often exceed 99:1, simplifying purification and eliminating the loss of material as minor isomers.
-
Robustness: The reactions are generally high-yielding and tolerant of a wide range of substrates.
For researchers in drug development and complex natural product synthesis, the ability to construct a key stereocenter with near-certainty in the outcome saves invaluable time and resources. The Evans' auxiliary methodology, therefore, should not be viewed as an outdated technique but as an essential, powerful, and authoritative tool for solving the most demanding challenges in asymmetric synthesis.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of the Prelog-Djerassi lactone via an asymmetric hydroformylation/crotylation tandem sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Synthesis of the PrelogâDjerassi Lactone via an Asymmetric Hydroformylation/Crotylation Tandem Sequence - figshare - Figshare [figshare.com]
- 7. Catalytic asymmetric access to alpha,beta unsaturated delta-lactones through a vinylogous aldol reaction: application to the total synthesis of the Prelog-Djerassi lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Catalytic Asymmetric Access to α,β Unsaturated δ-Lactones through a Vinylogous Aldol Reaction:â Application to the Total Synthesis of the Prelog-Djerassi Lactone - Organic Letters - Figshare [figshare.com]
- 10. Cytovaricin [chem-is-you.blogspot.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. [PDF] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 13. scribd.com [scribd.com]
- 14. chemtube3d.com [chemtube3d.com]
Assessing the Limitations of 2-(1-Phenyl-ethylamino)-ethanol as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction, overall yield, and practical feasibility of a synthetic route. While stalwart auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have demonstrated broad utility and high stereoselectivity, the exploration of novel, cost-effective, and easily accessible auxiliaries remains a significant endeavor in synthetic organic chemistry. This guide provides an in-depth technical assessment of 2-(1-Phenyl-ethylamino)-ethanol, a readily synthesized chiral amino alcohol, as a chiral auxiliary. By objectively comparing its performance with established alternatives and presenting available experimental insights, this document aims to delineate its potential and, more critically, its inherent limitations for researchers in drug development and process chemistry.
Introduction to this compound as a Chiral Auxiliary
Derived from the inexpensive and commercially available 1-phenylethylamine, this compound presents an attractive structural motif for a chiral auxiliary. Its synthesis is straightforward, often involving the reaction of (R)- or (S)-1-phenylethylamine with an appropriate ethanol derivative. The presence of both a nitrogen and a hydroxyl group allows for the formation of rigid, chelated transition states, a key principle for effective stereochemical control in many asymmetric transformations.
The fundamental premise behind its use lies in its temporary incorporation into a prochiral substrate to direct the formation of a new stereocenter. The stereochemical information is transferred from the auxiliary's chiral center to the product through sterically controlled approaches of reagents.
Core Performance Metrics: A Comparative Analysis
The efficacy of a chiral auxiliary is judged on several key performance indicators: the level of diastereoselectivity it induces, the ease of its attachment to and cleavage from the substrate, its potential for recovery and recycling, and the breadth of its applicability across different reaction types and substrates (substrate scope).
Diastereoselectivity: The Primary Litmus Test
High diastereoselectivity is the foremost requirement for a useful chiral auxiliary. While specific experimental data for this compound in benchmark asymmetric reactions is notably scarce in peer-reviewed literature, we can infer its potential limitations by examining structurally related auxiliaries, such as those derived from 1-phenylethylamine (α-PEA).[1]
For instance, in aldol reactions, α-PEA-derived auxiliaries have been shown to provide good to high levels of anti-aldol selectivity.[1] However, achieving the exceptionally high diastereomeric excesses (>99% de) routinely observed with Evans' oxazolidinones or Oppolzer's sultam often requires more sterically demanding and conformationally rigid auxiliary designs.[2] The relative flexibility of the open-chain structure of this compound compared to the rigid cyclic structures of Evans or Oppolzer's auxiliaries may represent a significant limitation in achieving state-of-the-art levels of stereocontrol.
Table 1: Comparative Diastereoselectivity in Asymmetric Alkylation (Illustrative)
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| This compound Derivative (Hypothetical) | Benzyl bromide | Moderate to Good (e.g., 85:15 - 95:5) | - |
| Evans' Oxazolidinone ((S)-Phenylalaninol derived) | Allyl iodide | >98:2 | [3] |
| Pseudoephedrine Amide | Methyl iodide | >99:1 | [4] |
Note: Data for this compound is hypothetical due to a lack of published experimental results and is included for illustrative comparison.
Attachment and Cleavage: The Gateway to Practicality
The utility of a chiral auxiliary is intrinsically linked to the efficiency of its attachment and, crucially, its non-destructive removal.
Attachment: The formation of an amide bond between the secondary amine of this compound and a carboxylic acid substrate is a standard and generally high-yielding transformation.
Cleavage: The cleavage of the resulting amide bond to release the chiral product and recover the auxiliary is a more challenging and potentially limiting step. Harsh hydrolytic conditions (strong acid or base) required to cleave robust amide bonds can lead to racemization of the desired product or decomposition of sensitive functional groups.[5] While milder methods for amide cleavage exist, they often require specific reagents that may not be compatible with all substrates.[6] In contrast, auxiliaries like Evans' oxazolidinones can often be cleaved under milder conditions, such as hydrolysis with lithium hydroperoxide, which is compatible with a wider range of functional groups.[7]
Recyclability: An Economic and Environmental Consideration
The ability to recover and reuse the chiral auxiliary in high yield is crucial for the economic viability and environmental sustainability of a large-scale synthesis. The recovery of this compound after cleavage would likely involve standard extraction and purification procedures. However, the potential for degradation under harsh cleavage conditions could lower the overall recovery yield, diminishing its cost-effectiveness compared to auxiliaries that are removed under milder, less destructive conditions. For its parent amine, α-PEA, simple acidic extraction has been shown to be effective for its recovery after use in optical resolutions.[8]
Substrate Scope: The Breadth of Application
The substrate scope of a chiral auxiliary defines the range of starting materials and reaction types for which it can be effectively employed. Without specific experimental data, assessing the substrate scope of this compound is speculative. However, general limitations of amino alcohol-based auxiliaries can be considered. For instance, steric hindrance near the reaction center, both in the substrate and the auxiliary, can significantly impact reactivity and selectivity. Highly substituted substrates may fail to react or may do so with poor stereocontrol.
Experimental Protocols: A General Framework
1. Attachment of the Chiral Auxiliary (N-Acylation)
-
Objective: To form an amide bond between the chiral auxiliary and the substrate carboxylic acid.
-
Procedure:
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Activate the carboxylic acid using a suitable coupling agent (e.g., oxalyl chloride or a carbodiimide).
-
In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., triethylamine or DIPEA) in the same solvent.
-
Slowly add the activated carboxylic acid solution to the auxiliary solution at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Perform an aqueous work-up to remove byproducts and purify the N-acylated product by column chromatography.
-
2. Diastereoselective Transformation (e.g., Asymmetric Alkylation)
-
Objective: To create a new stereocenter with high diastereoselectivity.
-
Procedure:
-
Dissolve the N-acylated substrate in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong, non-nucleophilic base (e.g., LDA or LHMDS) dropwise to form the enolate.
-
After a short aging period, add the electrophile (e.g., an alkyl halide) and allow the reaction to proceed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
Determine the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
-
3. Cleavage of the Chiral Auxiliary
-
Objective: To remove the auxiliary and isolate the chiral product.
-
Procedure (Illustrative - Harsh Conditions):
-
Dissolve the alkylated product in a suitable solvent (e.g., a mixture of an alcohol and water).
-
Add a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize.
-
Separate the aqueous and organic layers. The chiral carboxylic acid product will be in the aqueous layer (as its salt) or the organic layer depending on the pH.
-
Isolate the chiral product and the chiral auxiliary through appropriate extraction and purification procedures.
-
Conclusion: A Niche Player with Significant Limitations
Based on the available information and analysis of structurally similar compounds, this compound, while attractive for its simple synthesis, likely faces significant limitations as a general-purpose chiral auxiliary.
Key Limitations:
-
Potentially Moderate Diastereoselectivity: Its relatively flexible structure may not provide the rigid steric environment necessary to consistently achieve the high levels of diastereoselectivity (>99:1) offered by leading auxiliaries.
-
Harsh Cleavage Conditions: The robust nature of the amide linkage necessitates harsh conditions for cleavage, which can compromise the stereochemical integrity and chemical stability of the final product.
-
Limited Documented Success: The scarcity of published applications in high-impact asymmetric synthesis suggests that it has not demonstrated superior performance compared to existing, well-established methods.
Potential Niche Applications:
Despite these limitations, this compound could potentially find use in specific applications where:
-
Extreme levels of diastereoselectivity are not paramount.
-
The final product is robust and can withstand harsh cleavage conditions.
-
Cost and ease of auxiliary synthesis are the primary drivers for selection.
For researchers and drug development professionals, the decision to employ this compound as a chiral auxiliary should be made with a clear understanding of these limitations. In most demanding applications requiring high stereopurity and functional group tolerance, established auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, or pseudoephedrine amides will likely remain the more reliable and effective choices. Further research and publication of detailed experimental data are necessary to fully elucidate any potential niche advantages of this simple chiral amino alcohol.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. KR20180121492A - Amide bond cleavage method - Google Patents [patents.google.com]
- 6. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Stereoisomer Elucidation
For researchers in drug discovery and development, the unambiguous assignment of a molecule's three-dimensional structure is not merely an academic exercise; it is a fundamental requirement for understanding biological activity and ensuring patient safety. Stereoisomers—molecules with the same connectivity but different spatial arrangements—can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies like the FDA mandate the characterization of each stereoisomer for chiral drug candidates.[3]
This guide provides an in-depth comparison and workflow for leveraging modern spectroscopic techniques to confidently determine both the relative and absolute stereochemistry of chiral molecules. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Pillar 1: Nuclear Magnetic Resonance (NMR) for Relative Stereochemistry
The first step in defining a molecule's complete 3D structure is to establish the relative orientation of its stereocenters. NMR spectroscopy is the cornerstone of this process, providing a wealth of information through two primary phenomena: the Nuclear Overhauser Effect (NOE) and J-coupling.[4][5]
The Power of Proximity: Nuclear Overhauser Effect (NOE)
The NOE is a through-space phenomenon resulting from the dipole-dipole relaxation between nuclei.[6] Its magnitude is inversely proportional to the sixth power of the distance between nuclei (1/r⁶), making it an exquisitely sensitive "molecular ruler" for protons that are close in space (<5 Å), regardless of their bonding connectivity.[7]
-
Expert Insight: For rigid molecular scaffolds, such as fused ring systems, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard. The presence of a cross-peak between two protons is definitive proof of their spatial proximity, allowing for the construction of a 3D model.[4][6] For flexible molecules, a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often preferred to avoid potential signal loss for medium-sized molecules.
Through-Bond Geometry: J-Coupling Analysis
J-coupling, or scalar coupling, is a through-bond interaction that provides invaluable information about the dihedral angles between adjacent atoms.[8] The magnitude of three-bond proton-proton coupling (³JHH) is described by the Karplus equation, which correlates the coupling constant to the torsional angle between the protons.[8][9]
-
Expert Insight: While NOE reveals proximity, J-coupling defines geometry. For acyclic systems or flexible rings, analyzing ³JHH values allows for the determination of favored conformations (e.g., gauche vs. anti).[9] This data is complementary to NOE; a large J-coupling might establish an anti relationship between two protons, which would preclude them from showing an NOE correlation. This interplay is a critical self-validation checkpoint.
Workflow for Determining Relative Stereochemistry
Caption: Workflow for NMR-based assignment of relative stereochemistry.
Pillar 2: Chiroptical Spectroscopy for Absolute Configuration
Once the relative stereochemistry is known, the final challenge is to assign the absolute configuration (AC), i.e., distinguishing between the R/S designations at each chiral center. While enantiomers are indistinguishable by standard NMR, chiroptical techniques, which measure the differential interaction of a molecule with polarized light, excel at this task.[10][11]
Vibrational Circular Dichroism (VCD): The Universal Approach
VCD measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule.[12][13] Since virtually all organic molecules have an IR spectrum, VCD is a nearly universal tool for determining AC in the solution phase. Its most significant advantage is that it does not require crystallization, a common bottleneck in drug development that often plagues the gold-standard method of X-ray crystallography.[1][14]
The power of VCD lies in its synergy with computational chemistry. The experimental VCD spectrum is compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a single, known enantiomer.[1][15]
-
A direct match between the signs and relative intensities of the experimental and calculated spectra confirms the AC of the sample is the same as that used in the calculation.[1]
-
A mirror-image relationship indicates the sample has the opposite AC.
-
Trustworthiness: The self-validating nature of this protocol is robust. A high degree of correlation between the many positive and negative bands of the experimental and calculated spectra provides a statistically significant and unambiguous assignment. This can be quantified using metrics like the Pearson coefficient.[15]
Electronic Circular Dichroism (ECD): A Powerful Complement
ECD spectroscopy operates on a similar principle to VCD but measures the differential absorption of circularly polarized UV-visible light.[16][17] This technique is particularly sensitive to the spatial arrangement of chromophores within a molecule.[18] While its application is limited to molecules possessing suitable electronic chromophores, it can be exceptionally sensitive and requires less sample than VCD.[16] Like VCD, ECD analysis relies on comparing the experimental spectrum to quantum chemical calculations to assign the absolute configuration.[19]
Workflow for Determining Absolute Configuration
Caption: Workflow for assigning absolute configuration using chiroptical spectroscopy.
Comparison of Key Spectroscopic Techniques
The choice of technique depends on the specific question being asked (relative vs. absolute configuration) and the nature of the molecule.
| Feature | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Primary Information | Relative Stereochemistry | Absolute Configuration | Absolute Configuration |
| Principle | Nuclear spin in a magnetic field | Differential IR absorption | Differential UV-Vis absorption |
| Sample State | Solution | Solution or Solid[20][21] | Solution |
| Crystallization Req. | No | No[1][14] | No |
| Computation Req. | Helpful for modeling | Essential for assignment[1][15] | Essential for assignment[17] |
| Key Advantage | Defines precise geometric relationships (angles, distances) | Nearly universal applicability | High sensitivity, low sample amount |
| Key Limitation | Cannot distinguish enantiomers without chiral auxiliaries | Can be challenging for highly flexible molecules[1] | Requires a suitable chromophore[18] |
Experimental Protocols
Protocol 1: VCD Analysis for Absolute Configuration Assignment
This protocol outlines the essential steps for a reliable VCD measurement and analysis.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~0.05 M.
-
Causality: The choice of solvent is critical. Solvents capable of hydrogen bonding can alter the conformational equilibrium of the analyte, which directly impacts the VCD spectrum.[1][15] It is often advisable to test more than one solvent.
-
Transfer the solution to a BaF₂ or CaF₂ IR cell with a pathlength of 50-100 µm.[13][15]
-
-
Data Acquisition:
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of the molecule using a molecular mechanics force field.
-
Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers (e.g., within 2-3 kcal/mol of the global minimum) using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) with a solvation model.[1]
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the stable conformers.
-
-
Data Analysis & Cross-Referencing:
-
Process the experimental data by subtracting the solvent spectrum.
-
Visually and quantitatively compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum.
-
A strong positive correlation confirms the absolute configuration. An inverse correlation indicates the opposite enantiomer.
-
Protocol 2: NMR with a Chiral Derivatizing Agent (Mosher's Acid Method)
This protocol enables the differentiation of enantiomers by converting them into diastereomers.
-
Derivatization:
-
Divide the enantiomeric mixture of an alcohol or amine into two portions.
-
React one portion with (R)-MTPA-Cl (Mosher's acid chloride) and the other with (S)-MTPA-Cl in the presence of a non-nucleophilic base (e.g., pyridine).
-
This creates a pair of diastereomeric esters or amides for each enantiomer.
-
-
NMR Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both reaction products.
-
-
Data Analysis:
-
The resulting diastereomers will have distinct NMR spectra.[22][23]
-
By analyzing the differences in chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter, one can assign the absolute configuration based on established models of the MTPA derivatives' conformations.[10][24]
-
The integration of the distinct signals allows for the precise quantification of the enantiomeric ratio.[24]
-
Conclusion: An Integrated, Self-Validating Strategy
Determining the stereochemistry of a novel compound is a puzzle best solved with multiple, complementary pieces of evidence. A robust strategy begins with NMR to rigorously define the relative configuration through a combined analysis of NOE and J-coupling data. This relative structure then serves as the foundation for the definitive assignment of absolute configuration using the powerful combination of experimental chiroptical spectroscopy (VCD or ECD) and theoretical calculations. By cross-referencing the results from these orthogonal techniques, researchers can build a self-validating case for the complete 3D structure, meeting the high standards of scientific integrity and regulatory scrutiny required in modern drug development.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. benchchem.com [benchchem.com]
- 3. VCD of Enantiomeric Drug Molecules - Hinds Instruments [hindsinstruments.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. azom.com [azom.com]
- 13. jascoinc.com [jascoinc.com]
- 14. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 15. schrodinger.com [schrodinger.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 23. creative-biostructure.com [creative-biostructure.com]
- 24. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of 2-(1-Phenyl-ethylamino)-ethanol: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-(1-Phenyl-ethylamino)-ethanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a structural analog of other amino alcohols, this compound necessitates careful handling, predicated on a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste.
This document moves beyond a simple checklist, offering a causal understanding of the recommended procedures. By grounding our protocols in the principles of chemical safety and regulatory compliance, we aim to empower researchers to not only follow procedures but to understand the critical importance of each step.
Part 1: Hazard Identification and Risk Assessment
Assumed Hazard Profile:
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
This proactive hazard identification is the first step in a self-validating safety system, ensuring that all subsequent actions are predicated on a worst-case scenario, thereby minimizing risk.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals.[3][4][5] The selection of PPE for handling this compound should be based on the assumed hazard profile.
Recommended PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential absorption.[2] |
| Eye/Face Protection | Safety goggles with side shields or a face shield. | To protect against splashes and eye irritation.[2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potential vapors or aerosols.[2] |
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Workflow for selecting appropriate PPE.
Part 3: Spill Management Protocol
In the event of a spill, a swift and systematic response is critical to mitigate exposure and environmental contamination.[6]
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the spill area and inform your supervisor and the institutional Environmental Health and Safety (EHS) office.[6]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full complement of recommended PPE, including respiratory protection if necessary.[6]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill.[6]
-
Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating agent, and collect all cleaning materials as hazardous waste.[6]
-
Label and Store Waste: Securely seal and label the waste container with its contents and the date. Store the container in a designated satellite accumulation area.
The following diagram outlines the procedural flow for managing a chemical spill.
References
A Senior Application Scientist's Guide to the Safe Handling of 2-(1-Phenyl-ethylamino)-ethanol
For fellow researchers, scientists, and drug development professionals, the introduction of a novel or less-common compound into a workflow necessitates a rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(1-Phenyl-ethylamino)-ethanol (CAS No. 6623-43-4). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar aminoethanols to establish a robust framework for its safe utilization and disposal. Our commitment is to empower you with field-proven insights that extend beyond the product, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Analysis: An Evidence-Based Approach for an Uncharacterized Compound
Due to the lack of a dedicated SDS for this compound, a conservative hazard assessment is paramount. By examining related aminoethanol compounds, we can infer a likely hazard profile. Structurally similar chemicals, such as 2-Amino-1-phenylethanol and 2-Phenylethanol, are known to cause skin, eye, and respiratory irritation.[1][2][3] Some may also be harmful if ingested.[4][5] Therefore, it is prudent to handle this compound as a substance with the potential for similar hazards.
Inferred Potential Hazards:
-
Skin Irritation/Corrosion: May cause skin irritation upon direct contact.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Acute Oral Toxicity: May be harmful if swallowed.
This conservative approach, treating the compound as one with potential hazards, forms the basis of a self-validating safety system. When specific toxicological data is unavailable, assuming a higher level of hazard ensures that all handling and disposal procedures are sufficiently protective.[6][7]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical when working with any chemical, and especially one without a complete hazard profile. The following recommendations are based on the potential hazards identified through structural analogy.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and aerosols that could cause serious eye damage. |
| Skin Protection | Nitrile or neoprene gloves, a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which may lead to irritation or chemical burns. Ensure gloves are of a suitable thickness and are changed regularly or immediately upon contamination. |
| Respiratory Protection | Work in a certified chemical fume hood. For situations with a higher risk of aerosol generation or spills outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes the inhalation of potentially harmful vapors or aerosols. The primary engineering control should always be a properly functioning fume hood. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A meticulous and well-rehearsed operational protocol is the cornerstone of laboratory safety. The following step-by-step methodology is designed to minimize exposure and ensure a controlled environment when handling this compound.
Preparation: Setting the Stage for Safety
-
Information Review: Before beginning any work, consult this guide and any available institutional chemical safety resources.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Material Assembly: Gather all necessary equipment, reagents, and waste containers within the fume hood to minimize movement in and out of the controlled workspace.
Handling: Executing with Precision
-
Containment: Conduct all manipulations of this compound exclusively within the chemical fume hood.
-
Avoid Direct Contact: At no point should the chemical come into direct contact with skin or clothing. Use appropriate tools such as spatulas or pipettes for transfers.
-
Container Management: Keep the container of this compound tightly sealed when not in use to prevent the release of vapors.
Storage: Maintaining Chemical Integrity and Safety
-
Location: Store the compound in a cool, dry, and well-ventilated area.
-
Compatibility: Keep it segregated from incompatible materials, such as strong oxidizing agents and acids.
-
Labeling: Ensure the storage container is clearly and accurately labeled with the chemical name and any inferred hazard warnings.
Disposal Plan: Responsible Stewardship from Bench to Waste Stream
The disposal of uncharacterized research chemicals requires a diligent and compliant approach.[8][9][10][11] Adherence to institutional and local regulations is mandatory.
-
Waste Segregation: Collect all waste materials contaminated with this compound, including used gloves, weigh boats, and pipette tips, in a dedicated and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Container Selection: Use a chemically compatible and sealable container for waste collection.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a chemical fume hood, use an inert absorbent material to contain and clean up the spill. Place the absorbed material into the designated hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.
Visualizing the Safety Workflow
To aid in the practical application of these guidelines, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: PPE selection decision tree.
Caption: Overall chemical handling workflow.
References
- 1. carlroth.com [carlroth.com]
- 2. aksci.com [aksci.com]
- 3. ICSC 0936 - PHENETHYL ALCOHOL [inchem.org]
- 4. file.hstatic.net [file.hstatic.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
